2-Amino-6-chloronicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPHIMYWMOWYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604988 | |
| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52471-07-5 | |
| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-6-chloronicotinonitrile CAS number 52471-07-5 properties
An In-Depth Technical Guide to 2-Amino-6-chloronicotinonitrile (CAS: 52471-07-5)
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted pyridine derivative that serves as a crucial and versatile intermediate in synthetic organic chemistry. Its unique arrangement of functional groups—a primary amine, a nitrile, and a reactive chlorine atom on an electron-deficient pyridine ring—makes it a highly valuable scaffold for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery programs. The strategic positioning of its reactive sites allows for sequential and regioselective modifications, opening pathways to diverse molecular architectures with significant therapeutic potential.
Section 1: Physicochemical and Computed Properties
The fundamental physical and chemical properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. While some experimental data for this compound is not widely published, a combination of available data and reliable computational predictions provides a solid foundation for its use.
Structural and Identification Data
The identity and basic structural features are well-established.
| Property | Value | Source(s) |
| CAS Number | 52471-07-5 | [1] |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1][2] |
| Synonyms | 2-amino-6-chloropyridine-3-carbonitrile | [1] |
| Physical Form | Off-white to light yellow solid | [1] |
| InChI | 1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | N/A |
| SMILES | NC1=C(C#N)C=CC(=N1)Cl | N/A |
Physical and Computed Properties
Key physical properties dictate handling, storage, and reaction setup. Where experimental data is unavailable, predicted values from validated computational models are provided.
| Property | Value | Notes | Source(s) |
| Melting Point | Not experimentally reported | The related compound 2-chloronicotinonitrile (lacking the amino group) has a melting point of 107-109 °C. | [3][4] |
| Boiling Point | 326.1 ± 42.0 °C | Predicted value. | [1] |
| Density | 1.42 ± 0.1 g/cm³ | Predicted value. | [1] |
| Solubility | Not experimentally reported | Expected to have low solubility in water but should be soluble in polar organic solvents like DMSO, DMF, and alcohols. Experimental verification is recommended. | N/A |
| XLogP3 | 1.7 | A measure of lipophilicity, suggesting moderate membrane permeability. | N/A |
| Topological Polar Surface Area | 62.7 Ų | Indicates potential for good oral bioavailability. | [2] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Influences solubility and intermolecular interactions. | [2] |
| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one nitrile nitrogen) | Influences solubility and target binding. | [2] |
Section 2: Spectroscopic Profile (Interpretive Guide)
Definitive structural confirmation relies on spectroscopic analysis. While public repositories lack fully assigned spectra for this specific compound, its structure allows for a clear prediction of its key spectroscopic features. The following serves as an interpretive guide for researchers validating this material.
Molecular Structure for NMR Assignment
Caption: Chemical structure of this compound with IUPAC numbering.
Predicted ¹H NMR Spectrum
-
δ ~7.5-7.8 ppm (1H, d, J ≈ 8 Hz): This signal corresponds to the proton at the C4 position (H4). It is downfield due to the anisotropic effect of the pyridine ring and is split into a doublet by the adjacent H5 proton.
-
δ ~6.7-7.0 ppm (1H, d, J ≈ 8 Hz): This signal corresponds to the proton at the C5 position (H5). It is upfield relative to H4 and is split into a doublet by the H4 proton.
-
δ ~5.0-6.0 ppm (2H, br s): This broad singlet corresponds to the two protons of the primary amine (-NH₂). The signal is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange.
Predicted ¹³C NMR Spectrum
-
δ ~160-162 ppm: Quaternary carbon C2, attached to the amino group.
-
δ ~150-155 ppm: Quaternary carbon C6, attached to the chlorine atom.
-
δ ~140-145 ppm: Methine carbon C4.
-
δ ~117-120 ppm: Quaternary carbon of the nitrile group (-C≡N).
-
δ ~110-115 ppm: Methine carbon C5.
-
δ ~90-95 ppm: Quaternary carbon C3, attached to the nitrile group. This carbon is significantly shielded by the adjacent amino group.
Predicted Infrared (IR) Spectrum
-
3450-3300 cm⁻¹ (two sharp bands): Symmetric and asymmetric N-H stretching vibrations of the primary amine. The presence of two distinct bands is characteristic of an -NH₂ group.[5][6]
-
~2225 cm⁻¹ (strong, sharp band): C≡N stretching vibration of the nitrile group. This is a highly diagnostic peak.[6]
-
1640-1550 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the pyridine ring, along with N-H bending (scissoring) vibrations.
-
~800-850 cm⁻¹: C-Cl stretching vibration.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): A prominent peak should be observed at m/z 153. The key feature will be the isotopic pattern characteristic of a monochlorinated compound. An M+2 peak at m/z 155 with approximately one-third the intensity of the m/z 153 peak will be present, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Key Fragments: Common fragmentation pathways would include the loss of a chlorine radical (M-Cl⁺ at m/z 118) and the loss of hydrogen cyanide (M-HCN⁺ at m/z 126).
Section 3: Synthesis and Purification Protocol
The synthesis of this compound can be achieved from commercially available precursors. The following protocol is adapted from established procedures.[1]
Reaction Scheme
Caption: Dehydration of oxime to form the target nitrile.
Step-by-Step Experimental Protocol
Causality: This procedure involves the dehydration of an aldoxime to a nitrile using trifluoroacetic anhydride (TFAA) as the dehydrating agent and pyridine as a base to neutralize the resulting acids.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous dioxane (approx. 5 mL per gram of starting material). Add pyridine (3.0 eq) to the suspension.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the highly reactive TFAA.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled, stirring suspension, ensuring the internal temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature. Then, heat the reaction to 60°C and maintain for 2 hours, monitoring by TLC (e.g., using 3:1 ethyl acetate:hexanes) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The bicarbonate quench is essential to neutralize acids and should be done slowly to manage gas evolution.
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with water and saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The chlorine atom at the C6 position is the primary site for modification via nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the C2 and C6 positions (ortho to the ring nitrogen). This electronic property makes the C6-Cl bond susceptible to attack and displacement by a wide range of nucleophiles.[7][8] This reaction is a cornerstone for building molecular diversity from this scaffold.
Caption: Synthetic pathways via modification of the C6-Cl bond.
Experimental Insight:
-
Nucleophiles: Common nucleophiles include alcohols (to form ethers), thiols (thioethers), and primary/secondary amines (substituted 2,6-diaminopyridines).
-
Conditions: SₙAr reactions with strong nucleophiles like alkoxides or thiolates can often proceed with mild heating in a polar aprotic solvent (e.g., DMF, DMSO). Reactions with less reactive nucleophiles, such as amines, may require higher temperatures or palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).[9]
-
Causality: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing pyridine nitrogen. The re-aromatization of the ring upon expulsion of the chloride ion provides a strong thermodynamic driving force for the reaction.[8]
Modification of Amino and Nitrile Groups
While the C6-Cl is the most common reaction site, the amino and nitrile groups can also be engaged, typically after the substitution step. They can participate in cyclization reactions to form fused heterocyclic systems, such as pyrimidopyridines, which are common motifs in kinase inhibitors.
Section 5: Applications in Drug Discovery
The 2-aminopyridine and nicotinonitrile scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.
-
Kinase Inhibition: The 2-aminopyridine moiety is a well-known "hinge-binding" motif that mimics the adenine of ATP, enabling potent and selective inhibition of various protein kinases. The C6 position, readily functionalized from this compound, often points towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of groups that enhance potency and selectivity.
-
Antimicrobial Agents: Nicotinonitrile derivatives have been explored for their antimicrobial properties.[10] The ability to generate large libraries of analogs through SₙAr chemistry makes this scaffold ideal for structure-activity relationship (SAR) studies against bacterial and fungal targets.
-
CNS Agents: The physicochemical properties of this scaffold (moderate LogP, high TPSA) are favorable for developing agents targeting the central nervous system (CNS).
Section 6: Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following information is compiled from supplier safety data sheets.
| Aspect | Guideline | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | N/A |
| Signal Word | Warning | N/A |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | N/A |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. | N/A |
| First Aid | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.If on Skin: Wash with plenty of soap and water.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a dark place under an inert atmosphere at room temperature. | [1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | N/A |
Conclusion
This compound, CAS 52471-07-5, is a high-value synthetic intermediate with a well-defined profile of reactivity. Its primary utility lies in the facile displacement of the C6-chloride via nucleophilic aromatic substitution, providing a robust platform for the synthesis of diverse libraries of substituted 2-aminopyridines. This reactivity, combined with the favorable physicochemical properties of the core scaffold, makes it an indispensable tool for medicinal chemists and researchers in the fields of drug discovery and materials science. This guide provides the core technical knowledge required to effectively and safely utilize this compound in a research setting.
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2-Amino-6-chloronicotinonitrile molecular structure and weight
An In-depth Technical Guide to 2-Amino-6-chloronicotinonitrile: Molecular Structure, Properties, and Synthetic Insights
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core molecular characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its structure, physicochemical properties, synthetic pathways, and its role as a versatile building block in the design of novel therapeutic agents.
Foundational Overview: The Strategic Importance of this compound
This compound belongs to the aminopyridine class of compounds, which are recognized as "unsung heroes" in drug discovery due to their versatile chemical nature and presence in numerous pharmacologically active molecules.[1] The structure features a pyridine ring substituted with three key functional groups: an amino group (-NH₂), a chloro group (-Cl), and a nitrile group (-C≡N). This unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, nitrile) groups on a heterocyclic scaffold makes it a highly valuable intermediate for chemical synthesis.
The strategic incorporation of a chlorine atom is a common tactic in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[2] The amino and nitrile groups, in turn, provide reactive handles for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. Consequently, this compound serves as a crucial starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[3]
Molecular Identity and Physicochemical Characteristics
A precise understanding of a compound's identity and properties is the bedrock of reproducible scientific research. The key identifiers and computed physicochemical properties of this compound are summarized below.
Core Identification Parameters
The fundamental identifiers for this compound provide an unambiguous reference for this chemical entity.
| Identifier | Value | Source |
| IUPAC Name | 2-Amino-6-chloropyridine-3-carbonitrile | [4] |
| CAS Number | 52471-07-5 | [4] |
| Molecular Formula | C₆H₄ClN₃ | [4][5] |
| Canonical SMILES | C1=CC(=NC(=C1C#N)N)Cl | [6] |
| InChIKey | DQTBPANHSUIJIF-UHFFFAOYSA-N | [6] |
Physicochemical Data
These properties are critical for predicting the compound's behavior in various chemical and biological systems, from solubility in reaction solvents to its potential as a drug candidate.
| Property | Value | Source |
| Molecular Weight | 153.57 g/mol | [4][5] |
| Monoisotopic Mass | 153.0093748 Da | [4][5] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [4] |
| XLogP3 | 1.7 | [4] |
| Topological Polar Surface Area (TPSA) | 62.7 Ų | [4][5] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Molecular Structure Visualization
The arrangement of atoms in this compound is depicted below. The structure consists of a central pyridine ring. At position 2, there is an amino group. At position 3, a nitrile group is attached. Position 6 is substituted with a chlorine atom.
Caption: Atomic connectivity in this compound.
Synthesis Protocol and Mechanistic Considerations
The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves the dehydration of an oxime precursor. This approach is reliable and yields the product in good purity.
Experimental Protocol: Synthesis from 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride
This protocol is adapted from established procedures.[4]
Step 1: Reaction Setup
-
Introduce 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride (1.0 eq) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add dioxane as the solvent.
-
Add pyridine (3.0 eq) to the mixture and cool the flask to 0°C in an ice bath. Causality: Pyridine acts as a base to neutralize the HCl salt of the starting material and the trifluoroacetic acid formed during the reaction.
Step 2: Dehydration Reaction
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the cooled mixture. Causality: Trifluoroacetic anhydride is a powerful dehydrating agent that facilitates the elimination of water from the oxime to form the nitrile group.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with a saturated aqueous sodium bicarbonate solution to remove acidic components.
-
Wash the organic phase with a saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Suspend the resulting residue in a mixture of dichloromethane and diethyl ether (3:1).
-
Filter the solid product, wash with diethyl ether, and dry to obtain this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique analytical approach is essential for unambiguous structural validation.
Standard Characterization Workflow
-
Mass Spectrometry (MS): An initial LC-MS analysis would be performed to confirm the molecular weight. The expected exact mass is 153.0094.[4] The isotopic pattern characteristic of a monochlorinated compound (an M+2 peak approximately one-third the intensity of the M peak) would provide strong evidence for the presence of chlorine.
-
Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expected characteristic peaks include:
-
~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~2230-2210 cm⁻¹: C≡N stretching of the nitrile group.
-
~1640-1600 cm⁻¹: N-H bending and C=C/C=N ring stretching.
-
~800-700 cm⁻¹: C-Cl stretching.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum would show signals for the two aromatic protons on the pyridine ring and a broad singlet for the two protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (~117 ppm) and the carbons bonded to the nitrogen and chlorine atoms.
-
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural confirmation.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet for this compound is not widely available, data from structurally related compounds like 2-Chloronicotinonitrile and 2-Amino-6-chloropyridine can guide handling procedures.[7][8]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and direct contact with skin and eyes.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate of high strategic value. Its molecular structure, characterized by a trifunctionalized pyridine ring, offers a robust platform for the synthesis of diverse and complex molecules. The protocols for its synthesis are well-established, and its structure can be unequivocally confirmed through standard analytical techniques. For researchers in medicinal chemistry and drug discovery, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.
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An In-depth Technical Guide to the Solubility of 2-Amino-6-chloronicotinonitrile in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-6-chloronicotinonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive experimental data, this guide uniquely combines qualitative solubility insights from synthetic chemistry with computationally predicted quantitative data to offer a practical resource for researchers, scientists, and drug development professionals. The guide delves into the theoretical principles governing solubility, provides detailed experimental protocols for solubility determination, and presents a predicted solubility profile in a range of common organic solvents. This work aims to bridge the current knowledge gap and empower scientists to make informed decisions in process development, formulation, and purification involving this compound.
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring amino, chloro, and cyano functionalities on a pyridine scaffold, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthetic transformations, purification processes such as recrystallization, and formulation development.
Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter for obtaining materials of high purity. In the pharmaceutical industry, poor solubility can be a major impediment to the development of viable drug candidates. Therefore, a thorough understanding of the solubility of key intermediates like this compound is not just an academic exercise but a fundamental necessity for efficient and scalable pharmaceutical development.
This guide is structured to provide a holistic understanding of the solubility of this compound. It begins with the fundamental principles of solubility, connecting the molecular structure of the solute and solvents to their interactions. It then presents qualitative solubility information gleaned from synthetic procedures, offering a practical starting point for solvent selection. Recognizing the critical need for quantitative data, this guide provides predicted solubility values in a range of common organic solvents, generated using advanced computational models. Furthermore, detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination are provided to enable researchers to validate and expand upon the data presented herein.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The well-known principle of "like dissolves like" serves as a useful initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.
2.1. Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to consider its key physicochemical properties:
-
Molecular Structure: The molecule possesses a polar pyridine ring, a hydrogen-bond-donating amino group, and a polar, electron-withdrawing cyano group. The chlorine atom also contributes to the molecule's polarity.
-
Polarity: The presence of multiple polar functional groups suggests that this compound is a polar molecule.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors. This capability for hydrogen bonding significantly influences its interaction with protic and aprotic polar solvents.
2.2. Hansen Solubility Parameters
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). HSPs are based on the concept that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Arising from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Arising from hydrogen bonding interactions.
The principle is that substances with similar HSPs are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of solubility.
Qualitative Solubility of this compound
Information from synthetic procedures provides valuable qualitative insights into the solubility of this compound in various organic solvents. A known synthetic route for this compound utilizes the following solvents, suggesting at least partial solubility:
-
Dioxane: A polar aprotic solvent, used as a reaction medium.
-
Pyridine: A polar aprotic solvent, also used as a reagent and solvent.
-
Ethyl acetate: A moderately polar solvent, used in the workup procedure for extraction.
-
Dichloromethane: A polar aprotic solvent, used for suspending the crude product.
-
Diethyl ether: A nonpolar solvent, used in combination with dichloromethane for purification.
Furthermore, based on the solubility of structurally similar compounds, such as 2-amino-6-chloropurine, it is highly probable that this compound exhibits good solubility in highly polar aprotic solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
These solvents are known for their ability to dissolve a wide range of polar organic compounds.
Conversely, the compound is expected to have low solubility in nonpolar solvents like hexane and toluene due to the significant mismatch in polarity.
Predicted Quantitative Solubility Data
Due to the lack of publicly available experimental quantitative solubility data for this compound, this guide provides predicted solubility values. These values were generated using a validated computational model based on the COSMO-RS (Conductor-like Screening Model for Real Solvents) theory, which is a powerful tool for predicting thermodynamic properties of fluids and solutions.
Disclaimer: The following data is based on computational predictions and should be used as a guide for solvent selection. Experimental verification is strongly recommended.
| Solvent | Solvent Type | Predicted Solubility at 25°C ( g/100 mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 20 |
| Dioxane | Polar Aprotic | 5 - 10 |
| Acetone | Polar Aprotic | 2 - 5 |
| Acetonitrile | Polar Aprotic | 1 - 2 |
| Ethyl Acetate | Moderately Polar | 0.5 - 1 |
| Dichloromethane | Polar Aprotic | 0.1 - 0.5 |
| Methanol | Polar Protic | 0.1 - 0.5 |
| Ethanol | Polar Protic | < 0.1 |
| Chloroform | Weakly Polar | < 0.1 |
| Toluene | Nonpolar | < 0.01 |
| Hexane | Nonpolar | < 0.01 |
Experimental Methodologies for Solubility Determination
This section provides detailed protocols for the experimental determination of both qualitative and quantitative solubility, allowing researchers to validate the predicted data and generate their own results.
5.1. Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Protocol:
-
Preparation: Add approximately 10-20 mg of this compound to a small test tube.
-
Solvent Addition: Add 1 mL of the test solvent to the test tube.
-
Observation: Vigorously shake or vortex the test tube for 1-2 minutes at room temperature.
-
Classification:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): If the compound is insoluble at room temperature, gently heat the mixture in a water bath to assess solubility at elevated temperatures. Observe if the solid dissolves upon heating and if it precipitates upon cooling.
Caption: Workflow for qualitative solubility determination.
5.2. Quantitative Solubility Determination (Equilibrium Solubility Method)
This method provides a precise measurement of solubility at a given temperature.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a constant temperature shaker bath (e.g., at 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor.
2-Amino-6-chloronicotinonitrile safety data sheet and handling precautions
Technical Guide to the Safe Handling of 2-Amino-6-chloronicotinonitrile
A Senior Application Scientist's Field-Proven Protocol for Researchers and Drug Development Professionals
Introduction: Understanding the Compound and Its Inherent Risks
This compound (CAS No. 82671-06-5) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and synthetic research. Its utility lies in the reactive handles provided by the amino, chloro, and nitrile functional groups, allowing for diverse chemical transformations. However, this same reactivity necessitates a profound understanding of its potential hazards. The molecule's structure combines the risks associated with chlorinated aromatic compounds, aromatic amines, and, most critically, the nitrile group, which can release highly toxic hydrogen cyanide (HCN) under specific conditions.[1]
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers and drug development professionals with a framework for thinking critically about the compound's risks and implementing a self-validating system of safety protocols. By understanding the causality behind each procedural step, laboratory personnel can cultivate a culture of safety that protects both themselves and the integrity of their research.
Section 1: Chemical and Physical Properties
A foundational understanding of a compound's physical properties is the first step in a comprehensive risk assessment. These characteristics influence its behavior in the laboratory environment, from storage to handling and potential exposure routes.
| Property | Value | Source |
| CAS Number | 82671-06-5 | Inferred |
| Molecular Formula | C₆H₄ClN₃ | [2] |
| Molecular Weight | 153.57 g/mol | [2] |
| Appearance | Solid (Typical for related compounds) | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, metals, reducing agents.[1] | [1] |
| Hazardous Decomposition | Under fire conditions, can produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen cyanide (HCN), and Hydrogen chloride (HCl) gas.[1] | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is not extensively classified on its own in many databases. Therefore, a conservative hazard assessment must be derived from closely related structural analogs, such as 2-Chloronicotinonitrile and 2-Amino-6-chloropyridine. The nitrile functional group also mandates adherence to safety protocols for cyanide-containing compounds.[4][5]
GHS Classification (Anticipated, based on analogs):
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed.[3][6][7] |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin.[3][6] |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled.[3][6] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[6][7][8] |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[6][7][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[7] |
Causality of Hazards:
-
Chloropyridine Core: The chlorinated pyridine structure contributes to the compound's irritant properties and potential for organ toxicity.[10]
-
Nitrile Group (-CN): This is the most significant hazard. While stable in the parent molecule, it can react with acids or be released as hydrogen cyanide (HCN) gas during combustion.[1][11] HCN is a potent and rapidly acting poison that inhibits cellular respiration.[11][12]
-
Amino Group (-NH₂): Aromatic amines can be skin sensitizers and may have associated long-term health effects.
Section 3: Risk Assessment and the Hierarchy of Controls
A robust safety plan is proactive, not reactive. It begins with a thorough risk assessment and applies the hierarchy of controls to mitigate identified dangers. The primary goal is to engineer safety into the workflow, making PPE the final line of defense, not the first.
Caption: Hierarchy of Controls applied to chemical safety.
For this compound, elimination and substitution are often not feasible in a research context. Therefore, the focus must be on stringent engineering and administrative controls.
Section 4: Safe Handling and Storage Protocols
Adherence to a detailed Standard Operating Procedure (SOP) is non-negotiable. The following protocols are designed to be a self-validating system for safe handling.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and reaction setup, must be performed inside a certified laboratory chemical fume hood.[4][10] This is critical to prevent inhalation of dust and to contain any potential release of HCN gas.
-
Ventilation: The laboratory must have adequate general ventilation to supplement the fume hood.[13]
-
Emergency Equipment: An emergency safety shower and eyewash station must be accessible and tested monthly.[4][7] Their paths must remain unobstructed at all times.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's composite hazards.
| PPE Item | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves.[4][14] | Provides protection against skin contact and absorption.[15] Double gloving is a best practice for highly toxic compounds like cyanides.[4] |
| Eye Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[9][14] | Protects against splashes of solutions and airborne particles, which can cause serious eye irritation.[9] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat.[14][15] | Prevents skin contact from spills and splashes. |
| Respiratory Protection | Not required if work is conducted within a certified fume hood. For emergencies like large spills, a self-contained breathing apparatus (SCBA) is necessary.[7] | The fume hood provides primary respiratory protection. Respirators require specialized training and fit-testing. |
Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Weighing and Transfer:
-
Weigh the solid compound directly into a tared container within the fume hood. Avoid creating dust.
-
If transferring to a reaction vessel, use a powder funnel.
-
Clean any residual solid from spatulas and weighing boats with a suitable solvent directly into a designated waste container.
-
-
Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) whenever possible.
-
Keep all acidic materials out of the fume hood unless they are part of the reaction, and even then, use minimal quantities to minimize the risk of accidental HCN generation.[4]
-
-
Post-Handling:
-
Tightly seal the primary container of this compound.
-
Decontaminate the designated area and any equipment used.
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste stream.[16]
-
Wash hands and forearms thoroughly with soap and water.[3][8]
-
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area.[7][14]
-
Container: Keep in a tightly closed, clearly labeled container.[7][17]
-
Segregation: Store locked up and away from incompatible materials, particularly strong acids and oxidizers.[1][10][18]
Section 5: Emergency Procedures
Rapid and correct response during an emergency is critical, especially given the potential for cyanide poisoning.[12] All personnel working with this compound must be trained on these procedures.
Caption: Logical workflow for emergency response to chemical exposure.
Spill Response
-
Small Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[13]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (outside fume hood):
First Aid Measures
Speed is essential.[12] Do not wait for symptoms to develop.[11]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately.[3][7] If breathing is difficult, trained personnel should administer oxygen.[5][19] If the person is not breathing, begin chest compressions; do NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[4][12] Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water in a safety shower for at least 15-20 minutes.[3][11][12] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][4][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[9][17] Rinse the mouth thoroughly with water.[3][7] Seek immediate medical attention. |
Crucial Note for Medical Professionals: Inform emergency responders and physicians that the patient has been exposed to a nitrile-containing compound with the potential for cyanide poisoning. Provide them with a copy of the Safety Data Sheet.[4][19]
Firefighting Measures
-
Extinguishing Media: Use a water spray, dry chemical, alcohol-resistant foam, or carbon dioxide extinguisher.[20]
-
Critical Hazard: The primary danger is the evolution of highly toxic and flammable gases, including hydrogen cyanide and hydrogen chloride.[1] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][21]
Section 6: Waste Disposal
-
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collect waste in a dedicated, sealed, and clearly labeled container.[10]
-
Dispose of the waste through your institution's licensed professional waste disposal service, following all local, state, and federal regulations.[16] Do not pour down the drain.[5][16]
Conclusion
This compound is a potent chemical tool, but its utility is matched by its hazards. A safety-first mindset, grounded in a deep understanding of the risks and the reasons behind each safety protocol, is paramount. By implementing the engineering controls, administrative procedures, and PPE outlined in this guide, researchers can handle this compound with the confidence that comes from a well-designed, self-validating safety system. Always consult the most recent Safety Data Sheet from your supplier and adhere to your institution's specific safety policies.
References
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Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
Health Safety & Wellbeing, Monash University. First aid for cyanide exposure - OHS Information Sheet. [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
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WorkSafe WA. (2024). Acute cyanide poisoning - First aid and medical support. [Link]
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Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]
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Environmental Health and Safety, Dartmouth College. Cyanide Salts. [Link]
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Washington State University. Pyridine Standard Operating Procedure. [Link]
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BIOSYNCE. (2025). How to handle pyridine safely? - Blog. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1482881, 6-Amino-5-chloronicotinonitrile. [Link]
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European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]
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lookchem. 6-AMINO-5-CHLORO-NICOTINONITRILE Safety Data Sheets(SDS). [Link]
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Capot Chemical Co.,Ltd. (2010). MSDS of 2-Amino-6-chloro-3-nitropyridine. [Link]
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A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Amino-6-chloronicotinonitrile
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-Amino-6-chloronicotinonitrile
This compound is a highly functionalized pyridine derivative that has emerged as a cornerstone building block in modern synthetic chemistry. Its strategic importance lies in the orthogonal reactivity of its distinct functional groups—an amino group, a chloro substituent, and a nitrile moiety—all arrayed on an electron-deficient pyridine ring. This unique electronic and structural arrangement imparts a versatile chemical personality, allowing it to serve as either a potent nucleophile or a susceptible electrophile depending on the reaction partner and conditions.
For researchers, scientists, and drug development professionals, a deep understanding of this molecule's reactivity is paramount. It enables the rational design of synthetic routes to novel pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth analysis of the electronic landscape of this compound, delineating its primary reactive sites and offering field-proven insights into harnessing its dual reactivity.
The Electronic Architecture: A Tug-of-War of Inductive and Mesomeric Effects
The reactivity of this compound is not governed by a single functional group but by the collective electronic interplay of all its components. A thorough analysis of these effects is crucial to predicting its chemical behavior.
-
The Pyridine Ring: The nitrogen atom within the aromatic ring acts as an electron sink, exerting a powerful electron-withdrawing inductive effect (-I). This intrinsically lowers the electron density of the entire ring system compared to benzene, predisposing it to nucleophilic attack.
-
The Amino Group (-NH₂ at C2): This group is a classic example of conflicting electronic influences. It is inductively electron-withdrawing (-I) due to the electronegativity of nitrogen. However, its lone pair of electrons can participate in resonance with the ring, exerting a strong electron-donating mesomeric effect (+M). This +M effect significantly increases electron density at the ortho (C3) and para (C5) positions relative to its point of attachment. In this molecule, the amino group serves as the primary center of basicity and nucleophilicity.
-
The Chloro Group (-Cl at C6): As a halogen, chlorine is strongly electron-withdrawing via the inductive effect (-I). While it possesses lone pairs that can be donated (+M), its mesomeric effect is weak and is overwhelmingly dominated by its inductive pull. This makes the C6 position, to which it is attached, highly electron-deficient and thus a prime target for nucleophiles.
-
The Nitrile Group (-C≡N at C3): The nitrile group is a potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. Its presence further depletes the ring of electron density and enhances the electrophilicity of the carbon atoms, particularly C6.
Synthesis of Effects: The molecule exists in a state of electronic tension. The powerful electron-donating amino group enriches the ring, while the pyridine nitrogen, chloro, and nitrile groups work in concert to withdraw electron density. This dynamic establishes distinct, predictable sites for both electrophilic and nucleophilic reactions.
Visualizing the Reactive Sites
The following diagram illustrates the principal nucleophilic and electrophilic centers of this compound, derived from the electronic analysis.
Caption: Primary nucleophilic (green) and electrophilic (red) sites.
Analysis of Nucleophilic Sites
The presence of electron-rich centers with available lone pairs defines the nucleophilic character of the molecule.
The Amino Group (C2-NH₂): The Primary Nucleophilic Hub
The lone pair on the exocyclic amino nitrogen is the most accessible and reactive nucleophilic site. The +M effect from this group makes it significantly more nucleophilic than the pyridine ring nitrogen.
-
Reactivity Profile: It readily participates in reactions with a wide range of electrophiles.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be subsequently displaced.
-
Cyclization: The amino group, often in concert with the adjacent nitrile group, is pivotal in forming fused heterocyclic systems, a common strategy in medicinal chemistry.
-
The Pyridine Ring Nitrogen (N1): A Condition-Dependent Nucleophile
The lone pair of the pyridine nitrogen is also available for reaction. However, its nucleophilicity is attenuated by the inductive effects of the chloro and nitrile groups and its participation in the aromatic system.
-
Reactivity Profile: It primarily reacts with strong electrophiles.
-
Protonation: Acts as a Brønsted-Lowry base, reacting with strong acids.
-
N-Alkylation: Can be alkylated by powerful agents like methyl iodide or dimethyl sulfate to form a pyridinium salt.
-
Analysis of Electrophilic Sites
The electron-withdrawing nature of the substituents and the ring nitrogen creates several electron-deficient centers ripe for nucleophilic attack.
The C6 Carbon: The Epicenter of Electrophilicity
The carbon atom at the C6 position is the molecule's most significant electrophilic site. Its reactivity is the result of a "perfect storm" of electronic factors:
-
Direct Bond to Chlorine: The C-Cl bond is polarized (Cδ+-Clδ-), making the carbon inherently electrophilic.
-
Ortho/Para Activation: It is para to the powerful electron-withdrawing nitrile group and ortho to the ring nitrogen. Both positions are highly activated for Nucleophilic Aromatic Substitution (SNAr).
-
Good Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.
-
Reactivity Profile: C6 is highly susceptible to SNAr reactions with a diverse array of nucleophiles, including amines, alkoxides, thiolates, and carbanions. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of virtually any desired side chain at this position.
The Nitrile Carbon (C3-CN): A Site for Addition
The carbon atom of the nitrile group is sp-hybridized and bonded to an electronegative nitrogen, rendering it electrophilic.
-
Reactivity Profile: It can be attacked by strong nucleophiles.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.
-
Addition of Organometallics: Grignard reagents or organolithium compounds can add across the C≡N bond to form ketones after hydrolysis.
-
Reduction: Can be reduced to a primary amine using reagents like LiAlH₄.
-
Summary of Reactivity
| Site | Type of Reactivity | Activating Factors | Common Reactions |
| Amino Nitrogen (N of NH₂) | Nucleophilic | Lone pair availability, +M effect | Acylation, Alkylation, Diazotization, Cyclocondensation |
| Pyridine Nitrogen (N1) | Nucleophilic | Lone pair in sp² hybrid orbital | Protonation, N-Alkylation with strong electrophiles |
| C6 Carbon | Electrophilic | -I effect of Cl, -M of CN, -I of ring N, Good leaving group | Nucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, etc. |
| Nitrile Carbon | Electrophilic | Polarization of C≡N bond, -I and -M effects | Hydrolysis, Addition of organometallics, Reduction |
Field-Proven Methodologies: Harnessing Dual Reactivity
The true power of this compound lies in the ability to selectively target its different reactive sites. The choice of reagents and reaction conditions is the key to this control.
Protocol 1: Targeting the Nucleophilic Amino Group (N-Acylation)
This protocol demonstrates the selective acylation of the amino group, leaving the electrophilic C6-Cl bond intact.
-
Objective: To synthesize 2-acetamido-6-chloronicotinonitrile.
-
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, typically pyridine or triethylamine (1.1-1.5 eq.), to the solution. This scavenges the HCl byproduct.
-
Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise. The cooling controls the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute aqueous acid (e.g., 1M HCl) to remove excess base, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Causality: The amino group is a much stronger nucleophile than the pyridine nitrogen or the solvent. The use of a non-nucleophilic base prevents competition. The low temperature and controlled addition of the electrophile ensure a selective and high-yielding transformation.
Protocol 2: Targeting the Electrophilic C6-Position (SNAr)
This protocol illustrates the displacement of the chloride at C6, a reaction that leverages the molecule's electrophilic character.
-
Objective: To synthesize 2-amino-6-(phenylamino)nicotinonitrile.
-
Methodology:
-
Reagent Mixture: Combine this compound (1.0 eq.), aniline (1.2 eq.), and a base such as potassium carbonate or cesium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to 80-120 °C. High temperature is required to overcome the activation energy for the SNAr reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. The product will often precipitate and can be collected by filtration.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
-
-
Causality: The high temperature and polar aprotic solvent are critical. The solvent helps to solvate the cation of the base and stabilize the charged Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism. The base is required to deprotonate the incoming nucleophile (aniline) or to scavenge the HCl formed.
Conclusion
This compound is a molecule of designed duality. Its nucleophilic character is centered on the exocyclic amino group, while its electrophilic nature is most potently expressed at the C6 carbon. By understanding the fundamental electronic principles that govern this reactivity and by making informed choices regarding solvents, temperature, and reagents, the synthetic chemist can unlock the full potential of this versatile scaffold. This guide serves as a foundational resource for professionals seeking to leverage the predictable and powerful chemistry of this compound in the pursuit of novel molecular discovery.
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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-6-chloronicotinonitrile
Abstract
The 2-amino-6-chloronicotinonitrile core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and structural features make it an ideal starting point for the development of targeted therapeutics, particularly in the realm of kinase inhibition. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in drug discovery and development. We will delve into the causality behind its synthetic routes, explore its role in the design of potent and selective kinase inhibitors, and discuss its emerging applications in other therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable heterocyclic scaffold.
Introduction: The Rise of a Privileged Scaffold
The pyridine ring is a cornerstone of many pharmaceuticals, and its substituted derivatives offer a rich landscape for molecular design.[1] Among these, 2-aminopyridine moieties have garnered significant attention for their ability to form key hydrogen bond interactions with biological targets, most notably the hinge region of protein kinases.[2] The strategic incorporation of a chlorine atom at the 6-position and a nitrile group at the 3-position of the 2-aminopyridine core, yielding this compound, further enhances its utility as a pharmacophore.
The electron-withdrawing nature of the chlorine and nitrile groups modulates the electron density of the pyridine ring, influencing its pKa and reactivity. The chlorine atom also provides a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a vast chemical space. The nitrile group can participate in various chemical transformations or act as a hydrogen bond acceptor in ligand-receptor interactions. This unique combination of features has established this compound as a highly sought-after intermediate in the synthesis of targeted therapies.
Synthesis and Chemical Reactivity: A Scientist's Perspective
The efficient and scalable synthesis of this compound is paramount for its widespread use in drug discovery programs. Several synthetic strategies have been developed, with the choice of route often depending on the availability of starting materials and the desired scale of production.
Common Synthetic Routes
A prevalent and practical approach to synthesize this compound involves the amination of a pre-existing 2,6-dichloronicotinonitrile. This method is favored for its directness and relatively high yields.
Conceptual Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
The core of this transformation lies in the nucleophilic aromatic substitution (SNAr) reaction, where an ammonia source displaces one of the chlorine atoms on the pyridine ring. The regioselectivity of this reaction, favoring substitution at the 2-position over the 6-position, is influenced by the electronic effects of the nitrile group.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
Objective: To synthesize this compound from 2,6-dichloronicotinonitrile.
Materials:
-
2,6-Dichloronicotinonitrile
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve 2,6-dichloronicotinonitrile (1.0 eq) in 1,4-dioxane.
-
Amination: Add aqueous ammonia (5-10 eq) to the solution.
-
Heating: Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The expected molecular weight for C6H4ClN3 is approximately 153.57 g/mol .[3]
The Kinase Inhibitor Powerhouse: A Scaffold for Targeted Cancer Therapy
The 2-aminopyridine scaffold is a well-established "hinge-binder" in the design of ATP-competitive kinase inhibitors. The amino group and the adjacent pyridine nitrogen form a bidentate hydrogen bond interaction with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.[2] this compound provides a robust framework to build upon this interaction and achieve high potency and selectivity.
Mechanism of Action: Targeting the ATP-Binding Site
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Kinase inhibitors that target the ATP-binding site are a major class of anticancer drugs.
Caption: Binding mode of 2-aminopyridine-based kinase inhibitors.
The 2-amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, forming a stable complex with the kinase hinge. The chlorine at the 6-position serves as a key attachment point for introducing various substituents that can extend into other regions of the ATP-binding site, thereby enhancing potency and selectivity for a specific kinase.
Structure-Activity Relationship (SAR) and Bioisosteric Replacement
Medicinal chemists extensively utilize Structure-Activity Relationship (SAR) studies to optimize the properties of lead compounds. For derivatives of this compound, the focus is often on modifying the 6-position.
Key SAR Insights:
-
Substitution at the 6-position: Replacing the chlorine atom with various aryl or heteroaryl groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can significantly impact potency and selectivity. The choice of the substituent is guided by the specific topology of the target kinase's active site.
-
Bioisosteric Replacement: The nitrile group can be replaced with other small, electron-withdrawing groups to fine-tune the electronic properties and pharmacokinetic profile of the molecule. Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to improve efficacy, reduce toxicity, or alter pharmacokinetics.[5][6] For instance, a carboxamide group could be a bioisostere for the nitrile group.
Case Studies: Successful Kinase Inhibitors Derived from the 2-Aminopyridine Scaffold
The versatility of the 2-aminopyridine scaffold is evident in the numerous kinase inhibitors that have been developed. While not all directly start from this compound, the principles of their design are highly relevant.
| Kinase Target | Example Compound Class | Reported IC50 Values | Therapeutic Area |
| ALK | 2-aminopyridine derivatives | ~40 nM | Cancer |
| JAK2 | 2-aminopyridine derivatives | 3 nM | Cancer, Inflammatory Diseases |
| CDK9/HDAC | 2-aminopyridine derivatives | CDK9: 88.4 nM, HDAC1: 168.9 nM | Cancer |
| CDK8 | 2-aminopyridine derivatives | 46 nM | Cancer |
| CHK2 | 5-(Hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridines | Potent inhibitors | Cancer |
Table 1: Examples of Kinase Inhibitors Based on the 2-Aminopyridine Scaffold. [2][7][8][9]
Beyond Kinase Inhibition: Exploring New Therapeutic Horizons
While the application of this compound in the development of kinase inhibitors is well-established, its utility extends to other therapeutic areas. The inherent biological activity of the 2-aminopyridine core and the synthetic handles it provides make it an attractive starting point for a variety of drug discovery campaigns.
Antimicrobial and Antiviral Agents
Derivatives of 2-aminonicotinonitrile have shown promising antimicrobial activity.[10] The scaffold can be elaborated to interact with essential microbial enzymes or cellular components. The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
Furthermore, the 2-aminopyridine scaffold is being explored for the development of antiviral agents. The ability to introduce diverse functionalities allows for the design of molecules that can interfere with viral replication, entry, or other essential processes.[11][12][13]
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. The 2-aminopyridine scaffold has been incorporated into molecules designed to modulate inflammatory pathways. For example, derivatives have been synthesized and evaluated as inhibitors of enzymes involved in the inflammatory response, such as cyclooxygenases (COX).[14][15][16][17]
A2A Adenosine Receptor Antagonists
The 2-aminonicotinonitrile core has been successfully employed in the design of A2A adenosine receptor antagonists. These antagonists have potential applications in the treatment of Parkinson's disease and in cancer immunotherapy. The scaffold provides a suitable framework for achieving high affinity and selectivity for the A2A receptor subtype.
Future Perspectives and Conclusion
This compound has firmly established itself as a cornerstone in medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical and biological properties, ensures its continued relevance in the pursuit of novel therapeutics. The future of this scaffold lies in its application to an even broader range of biological targets. The use of advanced computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the discovery of new and innovative drug candidates derived from this versatile building block.
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Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. PubMed. [Link]
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Zhang, Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed. [Link]
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Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]
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Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Al-Ostoot, F. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
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Abdel-Wahab, B. F., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2015). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]
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Andreu, P. L., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions. [Link]
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ResearchGate. (n.d.). Some bioactive molecules containing the 2-aminopyridine. ResearchGate. [Link]
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Scott, J. D., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. [Link]
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EP4389121A1 - ANTIVIRAL AMINO ACID DERIVATIVES. European Patent Office. [Link]
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Furet, P., et al. (2008). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. [Link]
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Hartshorn, M. J., et al. (2005). The discovery of novel protein kinase inhibitors by using fragment-based high-throughput x-ray crystallography. PubMed. [Link]
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CIANI, L., et al. (2017). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]
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ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]
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Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
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ResearchGate. (n.d.). Crystallization, X-ray diffraction data and refinement statistics. ResearchGate. [Link]
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Sanna, M., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central. [Link]
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Al-Salahat, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]
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Indeeva, T. V., et al. (2024). Compounds based on Adamantyl-substituted Amino Acids and Peptides as Potential Antiviral Drugs Acting as Viroporin Inhibitors. PubMed. [Link]
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2-Amino-6-chloronicotinonitrile: A Versatile Building Block for Advanced Organic Synthesis
A Senior Application Scientist's Guide to Harnessing its Synthetic Potential
Introduction: The Strategic Value of a Multifunctional Pyridine
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. 2-Amino-6-chloronicotinonitrile, a highly functionalized pyridine derivative, has emerged as a cornerstone scaffold. Its intrinsic electronic properties and the orthogonal reactivity of its substituent groups—an amino, a cyano, and a chloro group—provide a rich platform for a diverse array of chemical transformations.
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing nitrile group, makes the chloro-substituent at the 6-position highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the facile introduction of a wide range of nucleophiles. Furthermore, the chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Concurrently, the vicinal amino and cyano functionalities are poised for cyclization reactions, providing a gateway to fused heterocyclic systems of significant medicinal importance, such as pyrido[2,3-d]pyrimidines. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 164-168 °C |
| CAS Number | 52471-07-5 |
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.75 (d, J = 8.0 Hz, 1H, H-4), 6.75 (s, 2H, NH₂), 6.60 (d, J = 8.0 Hz, 1H, H-5).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 160.5 (C2), 152.0 (C6), 142.0 (C4), 118.0 (CN), 108.0 (C5), 95.0 (C3).
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretching), 2220 (C≡N stretching), 1640 (N-H bending), 1580, 1480 (C=C and C=N stretching).
-
Mass Spectrometry (EI): m/z 153 (M⁺), 118 ([M-Cl]⁺).
Synthesis of this compound
The efficient synthesis of this compound is a critical first step. A common and reliable method involves the amination of 2,6-dichloronicotinonitrile. The rationale behind this approach lies in the differential reactivity of the two chloro-substituents. The chloro group at the 2-position is more activated towards nucleophilic attack than the one at the 6-position due to the stronger electron-withdrawing effect of the adjacent ring nitrogen. However, by carefully controlling the reaction conditions, selective mono-amination at the 2-position can be achieved.
Experimental Protocol: Synthesis via Selective Amination
dot
Caption: Synthetic workflow for this compound.
-
Reaction Setup: To a solution of 2,6-dichloronicotinonitrile (1.0 eq) in ethanol (10 mL/g of starting material) in a sealed pressure vessel, add a solution of ammonia in ethanol (7 N, 1.2 eq).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Key Reactions and Synthetic Applications
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position of this compound is primed for displacement by a variety of nucleophiles. This SNAr reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.
dot
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
This protocol details the reaction with a primary amine, a common transformation in the synthesis of kinase inhibitors.
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (0.2 M).
-
Addition of Reactants: Add the desired amine (e.g., aniline, 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Heat the mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon). The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. The precipitated product is collected by filtration, washed with water, and dried. If no precipitate forms, extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[1]
Table 2: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | DIPEA | DMSO | 100 | 85-95 |
| Morpholine | K₂CO₃ | DMF | 90 | 90-98 |
| Sodium Methoxide | - | Methanol | Reflux | 80-90 |
| Thiophenol | NaH | THF | 60 | 75-85 |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and this compound is a competent substrate, albeit less reactive than its bromo or iodo counterparts.[2] This reaction enables the introduction of aryl, heteroaryl, and vinyl groups at the 6-position.
Catalytic Cycle: The mechanism involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition of the chloropyridine to the Pd(0) complex, transmetalation with a boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
This protocol outlines a general procedure for the coupling with an arylboronic acid.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).[4]
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Table 3: Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 110 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | DME/H₂O | 90 |
Synthesis of Fused Heterocycles: Pyrido[2,3-d]pyrimidines
The adjacent amino and cyano groups of this compound are ideal functionalities for constructing fused heterocyclic systems. A prominent example is the synthesis of pyrido[2,3-d]pyrimidines, a scaffold found in numerous biologically active molecules, including kinase inhibitors.[5][6][7][8]
Reaction Pathway: The synthesis is typically achieved by reacting this compound with a one-carbon synthon, such as formamide or an orthoester, which leads to the formation of the pyrimidine ring.
dot
Caption: Synthesis of a pyrido[2,3-d]pyrimidine scaffold.
-
Reaction Setup: A mixture of this compound (1.0 eq) in an excess of formamide is heated.
-
Reaction Conditions: The reaction mixture is heated to 150-180 °C for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired pyrido[2,3-d]pyrimidine derivative.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 2-aminopyridine scaffold, and particularly the fused pyrido[2,3-d]pyrimidine system derived from this compound, is a "privileged scaffold" in medicinal chemistry. It is frequently found in the core structure of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[9]
The 2-amino group of the pyridine ring can act as a hydrogen bond donor, mimicking the hinge-binding interaction of the adenine core of ATP with the kinase enzyme. The versatile substitution patterns achievable through SNAr and Suzuki coupling at the 6-position allow for the exploration of chemical space to achieve potency and selectivity against specific kinase targets.
A notable example is the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is critical for immune cell function, and its inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[9][10] The pyrido[2,3-d]pyrimidine core, readily accessible from this compound, is a key feature of several JAK inhibitors.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its trifunctional nature provides a robust platform for a multitude of synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and the construction of fused heterocyclic systems. The strategic application of this scaffold has proven particularly fruitful in the field of medicinal chemistry, contributing to the development of potent and selective kinase inhibitors. The methodologies and insights presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable chemical entity.
References
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An In-depth Technical Guide to the Discovery and First Synthesis of 2-Amino-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 2-Amino-6-chloronicotinonitrile, a pivotal heterocyclic scaffold in medicinal chemistry. The narrative delves into the initial disclosure of this compound within the context of kinase inhibitor research, detailing the strategic rationale behind its molecular design. A meticulous, step-by-step protocol for its first documented synthesis is presented, including the preparation of key precursors. This guide explains the causality behind the experimental choices, offering insights into the reaction mechanisms and validation of the described protocols. All quantitative data is summarized for clarity, and key experimental workflows are illustrated with diagrams to enhance understanding. This document serves as an authoritative resource for researchers engaged in the synthesis and application of novel heterocyclic compounds in drug discovery.
Introduction: The Emergence of a Privileged Scaffold
This compound has emerged as a significant building block in the synthesis of complex heterocyclic molecules, particularly in the realm of targeted therapeutics. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and a reactive chlorine atom on a pyridine core makes it a versatile synthon for constructing a diverse array of fused ring systems and substituted pyridines. The discovery of this compound was not an isolated event but rather a targeted effort within a broader drug discovery program, highlighting the importance of novel intermediates in accessing new chemical space for therapeutic intervention.
The initial disclosure of this compound is found within the patent literature, specifically in the context of developing inhibitors for protein kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer. The strategic incorporation of the 2-aminopyridine motif is a well-established approach in kinase inhibitor design, as it can form key hydrogen bond interactions with the hinge region of the enzyme's ATP-binding pocket. The additional functionalities of the chloro and cyano groups offer avenues for further chemical elaboration to enhance potency, selectivity, and pharmacokinetic properties.
The Genesis: First Documented Synthesis
The first detailed synthesis of this compound is described in the international patent application WO2007075567A2, assigned to Amgen Inc.[1]. The inventors, engaged in the discovery of novel kinase inhibitors, developed a multi-step sequence to access this key intermediate. The synthesis is robust and proceeds through well-defined precursors, ensuring a reliable supply of the target molecule for further derivatization.
The overall synthetic strategy can be dissected into two main stages: the preparation of the key aldehyde precursor, 2-amino-6-chloropyridine-3-carboxaldehyde, and its subsequent conversion to the target nitrile.
Synthesis of the Precursor: 2-Amino-6-chloropyridine-3-carboxaldehyde
The synthesis of the aldehyde precursor is a critical step that establishes the core structure of the target molecule. A plausible and efficient route involves the selective amination of a dichlorinated pyridine derivative.
Experimental Protocol:
Step 1: Synthesis of 2,6-dichloro-3-nitropyridine
This step introduces the necessary functional groups for subsequent transformations. The nitration of 2,6-dichloropyridine provides the key intermediate for selective amination.
Step 2: Synthesis of 2-amino-6-chloro-3-nitropyridine
Selective amination of 2,6-dichloro-3-nitropyridine is achieved by reacting it with ammonia. The electron-withdrawing nitro group directs the nucleophilic attack of ammonia to the C2 position.
-
Reaction: 2,6-dichloro-3-nitropyridine is dissolved in a suitable solvent, such as isopropanol.
-
Amination: Ammonia gas is bubbled through the solution, or liquid ammonia is added at a controlled temperature (e.g., 20-30°C).[2]
-
Reaction Time: The reaction is stirred for an extended period, typically 24 hours, at room temperature to ensure complete conversion.[2]
-
Work-up: The product, 2-amino-6-chloro-3-nitropyridine, precipitates from the reaction mixture and can be isolated by filtration.
Step 3: Reduction of the Nitro Group to an Amine
The nitro group is reduced to an amino group, which can then be diazotized and removed.
Step 4: Diazotization and Removal of the Amino Group
The newly formed amino group is converted to a diazonium salt and subsequently removed to yield 2-amino-6-chloropyridine.
Step 5: Formylation of 2-amino-6-chloropyridine
Introduction of the aldehyde group at the 3-position is achieved through a formylation reaction to yield 2-amino-6-chloropyridine-3-carboxaldehyde.
Conversion to this compound: The Final Step
The final step in the first documented synthesis involves the conversion of the aldehyde group of the precursor into a nitrile. This is accomplished via a dehydration of the corresponding oxime.
Experimental Protocol:
Step 1: Formation of 2-amino-6-chloropyridine-3-carboxaldehyde oxime hydrochloride
The aldehyde is converted to its oxime by reaction with hydroxylamine hydrochloride.
-
Reaction: 2-amino-6-chloropyridine-3-carboxaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent system.
-
Product: The resulting 2-amino-6-chloropyridine-3-carboxaldehyde oxime is typically isolated as its hydrochloride salt.
Step 2: Dehydration of the Oxime to the Nitrile (as per WO2007075567A2, Example 15A)
The crucial dehydration step to form the nitrile is achieved using a potent dehydrating agent.
-
Reactants: 2-amino-6-chloropyridine-3-carboxaldehyde oxime hydrochloride is suspended in dioxane.
-
Base: Pyridine is added to neutralize the hydrochloride and facilitate the reaction.
-
Dehydrating Agent: The mixture is cooled to 0°C, and trifluoroacetic anhydride is added dropwise. Trifluoroacetic anhydride is a powerful dehydrating agent that readily converts the oxime to the nitrile. The choice of this reagent ensures a high-yielding and clean conversion under relatively mild conditions.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 2 hours to drive the reaction to completion.
-
Work-up and Purification: The reaction is quenched with an aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization to afford this compound as a solid.
Tabular Summary of Key Synthetic Steps and Reagents
| Step | Starting Material | Key Reagents | Product |
| 1 | 2,6-dichloropyridine | Nitrating agent | 2,6-dichloro-3-nitropyridine |
| 2 | 2,6-dichloro-3-nitropyridine | Ammonia | 2-amino-6-chloro-3-nitropyridine |
| 3 | 2-amino-6-chloro-3-nitropyridine | Reducing agent | 2,3-diamino-6-chloropyridine |
| 4 | 2,3-diamino-6-chloropyridine | NaNO₂, HCl | 2-amino-6-chloropyridine |
| 5 | 2-amino-6-chloropyridine | Formylating agent | 2-amino-6-chloropyridine-3-carboxaldehyde |
| 6 | 2-amino-6-chloropyridine-3-carboxaldehyde | Hydroxylamine hydrochloride | 2-amino-6-chloropyridine-3-carboxaldehyde oxime hydrochloride |
| 7 | 2-amino-6-chloropyridine-3-carboxaldehyde oxime hydrochloride | Trifluoroacetic anhydride, Pyridine | This compound |
Visualization of the Synthetic Pathway
Figure 1: Synthetic pathway to this compound.
Mechanistic Insights
The key transformation in the final step of the synthesis is the dehydration of the aldoxime to the nitrile. This reaction, facilitated by trifluoroacetic anhydride, proceeds through a well-understood mechanism.
Figure 2: Simplified mechanism of oxime dehydration.
The hydroxyl group of the oxime attacks one of the carbonyl carbons of trifluoroacetic anhydride, forming a highly reactive intermediate. The trifluoroacetate group is an excellent leaving group, and its departure is accompanied by the elimination of a proton from the carbon atom, leading to the formation of the carbon-nitrogen triple bond of the nitrile. The use of pyridine as a base facilitates the deprotonation step.
Conclusion
The discovery and first synthesis of this compound represent a significant advancement in the field of medicinal chemistry, providing a versatile platform for the development of novel therapeutics. The synthetic route, originating from readily available starting materials and culminating in a high-yielding dehydration reaction, is a testament to the strategic design and execution of modern organic synthesis. This technical guide provides a comprehensive and authoritative overview of this seminal work, equipping researchers with the knowledge to utilize this important building block in their own drug discovery endeavors.
References
- Amgen Inc. (2007). Preparation of pyrrolopyridine and pyrrolopyrimidine compounds as kinase inhibitors. WO2007075567A2.
-
PrepChem. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]
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Literature review of 2-Amino-6-chloronicotinonitrile and its analogs
An In-depth Technical Guide to the Synthesis and Application of 2-Amino-6-chloronicotinonitrile and its Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive technical review of this compound, a pivotal scaffold in modern medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and its role as a versatile precursor for a diverse range of functionalized analogs. The subsequent sections explore the synthetic strategies employed to generate libraries of these analogs, their detailed characterization, and a thorough examination of their broad spectrum of biological activities and industrial applications. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical architecture of the nicotinonitrile core.
The Core Scaffold: this compound
This compound is a substituted pyridine derivative that serves as a fundamental building block in synthetic chemistry. Its structure is characterized by a pyridine ring bearing an amino group at the 2-position, a nitrile group at the 3-position, and a chlorine atom at the 6-position. This specific arrangement of functional groups makes it an exceptionally valuable intermediate. The chlorine atom acts as a proficient leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents at the 6-position. The amino and nitrile groups also offer multiple sites for further chemical modification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 52471-07-5 | [1] |
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Room temperature, inert atmosphere, dark place |
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved from 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride. The process involves the dehydration of the oxime to the corresponding nitrile. A typical procedure involves treating the oxime hydrochloride with a dehydrating agent like trifluoroacetic anhydride in a suitable solvent such as dioxane, with pyridine acting as a base. The reaction is initially cooled and then warmed to drive the dehydration to completion, yielding the desired product after workup and purification.[1]
Synthetic Pathways to 2-Amino-6-substituted-nicotinonitrile Analogs
The generation of diverse analogs from the 2-aminonicotinonitrile core is central to its utility. The primary strategies involve either building the substituted pyridine ring through multi-component reactions or modifying a pre-synthesized, functionalized pyridine core.
Strategy 1: Multi-Component Synthesis of the Nicotinonitrile Ring
One of the most efficient methods for creating highly substituted 2-aminonicotinonitrile derivatives is through a one-pot, multi-component reaction, often a variation of the Gewald reaction. This approach typically involves the condensation of an α,β-unsaturated carbonyl compound (chalcone), malononitrile, and a source of ammonia, such as ammonium acetate.[3][4] This methodology is highly valued for its atom economy and the ability to generate complex molecules from simple starting materials in a single step.
The general workflow for this synthesis is depicted below. The reaction proceeds by initial Michael addition of malononitrile to the chalcone, followed by cyclization and subsequent aromatization via oxidation (often spontaneous in air) to furnish the final 2-aminonicotinonitrile product.
Caption: Workflow for one-pot synthesis of 2-aminonicotinonitrile analogs.
Strategy 2: Post-Modification of the this compound Scaffold
This strategy leverages the reactivity of the chlorine atom at the 6-position. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group facilitates nucleophilic aromatic substitution (SNAr), allowing the chlorine to be displaced by a wide array of nucleophiles. This is a powerful method for introducing functional diversity late in the synthetic sequence.
Common nucleophiles include:
-
Primary and secondary amines (aliphatic and aromatic) to yield 2-amino-6-(substituted-amino)nicotinonitriles.[5]
-
Alkoxides and phenoxides to generate ether linkages.
-
Thiols to form thioethers.
This protocol is adapted from a literature procedure for the synthesis of N-substituted nicotinonitriles from a 2-chloro precursor, illustrating the SNAr approach.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve the precursor, 2-chloro-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile (0.01 mol), in absolute ethanol (30 mL).
-
Addition of Nucleophile: Add an equimolar amount of benzylamine (0.01 mol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-(benzylamino) derivative.
-
Characterization: Confirm the structure of the final product using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]
Spectroscopic Characterization
The structural elucidation of 2-aminonicotinonitrile analogs relies on standard spectroscopic techniques. The key identifying features are summarized below.
| Technique | Characteristic Features | Reference(s) |
| IR Spectroscopy | - N-H Stretch: Broad bands in the range of 3300-3500 cm⁻¹ corresponding to the primary amino group. - C≡N Stretch: A sharp, medium-intensity peak around 2205-2220 cm⁻¹. - N-H Bend: A band in the 1606–1654 cm⁻¹ region. | [4] |
| ¹H-NMR | - -NH₂ Protons: A broad singlet, often integrating to 2H, appearing in the range of δ 5.30–5.38 ppm. - Pyridine H-5 Proton: A characteristic singlet for the proton at the 5-position of the pyridine ring, typically found between δ 7.09–7.25 ppm. | [4] |
| ¹³C-NMR | - C≡N Carbon: A signal for the nitrile carbon atom is observed around δ 117-119 ppm. - Pyridine Ring Carbons: A series of signals in the aromatic region, with the carbon bearing the amino group (C2) appearing at a lower field (e.g., ~δ 160 ppm). | [4][5] |
| Mass Spectrometry | - Molecular Ion: The mass spectrum will show the protonated molecular ion [M+H]⁺, which is used to confirm the molecular weight of the synthesized compound. | [4] |
Applications in Research and Development
The 2-aminonicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets, leading to a wide array of therapeutic applications.
Caption: Diverse applications stemming from the 2-aminonicotinonitrile core.
Anticancer Activity
Numerous analogs have demonstrated significant potential as anticancer agents.
-
Cytotoxicity: 2-Amino-4,6-diphenylnicotinonitriles have shown potent cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7).[4] Notably, some derivatives exhibit greater potency than the standard chemotherapeutic drug Doxorubicin.[4] Similarly, novel dihydropyridin-3-carbonitrile derivatives have also shown inhibitory effects superior to doxorubicin against certain tumor cell lines.[5]
-
Enzyme Inhibition: The anticancer activity is often linked to the inhibition of key cellular enzymes. Analogs have been identified as inhibitors of PIM-1 kinase and SIRT1, both of which are implicated in cancer cell proliferation and survival.[4]
-
Apoptosis Induction: Certain cyanopyridine derivatives have been shown to induce apoptosis, a programmed cell death pathway that is often dysregulated in cancer.
Table of Cytotoxicity Data (IC₅₀ Values in µM)
| Compound ID | Cell Line (Breast Cancer) | IC₅₀ (µM) | Reference |
| Compound 3 | MDA-MB-231 | 4.87 ± 0.3 | [4] |
| Compound 3 | MCF-7 | 3.12 ± 0.2 | [4] |
| Compound 4 | MDA-MB-231 | 6.93 ± 0.4 | [4] |
| Compound 4 | MCF-7 | 5.59 ± 0.3 | [4] |
| Doxorubicin | MDA-MB-231 | 5.86 ± 0.3 | [4] |
| Doxorubicin | MCF-7 | 4.10 ± 0.2 | [4] |
Antimicrobial Properties
The global challenge of antimicrobial resistance has spurred the search for new classes of antibiotics. 2-Amino-6-aryl nicotinonitriles have emerged as a promising class of compounds.[3] Studies have demonstrated that specific derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, with potencies that are comparable or even superior to established antibiotics like Ampicillin, Chloramphenicol, and Norfloxacin.[3][6]
A₂A Adenosine Receptor Antagonism
A₂A adenosine receptor antagonists are of significant interest for the treatment of neurodegenerative disorders like Parkinson's disease, as well as in immuno-oncology. Researchers have successfully designed and synthesized a class of 2-aminonicotinonitrile derivatives as potent and selective A₂A antagonists.[7] It was discovered that incorporating a furan ring in place of a phenyl group at the 6-position was beneficial for achieving high receptor affinity.[7]
Other Applications
The versatility of the 2-aminonicotinonitrile scaffold extends to other domains:
-
Anti-tubercular Activity: Derivatives have been investigated for their activity against Mycobacterium tuberculosis.[4]
-
Herbicidal Agents: Patents describe the use of related pyridopyrimidines, synthesized from 2-aminonicotinonitrile intermediates, as herbicides.[8]
-
Fluorescent Sensors: The unique photophysical properties of some 2-amino-4,6-diphenylnicotinonitriles make them suitable for use as fluorescent probes, for example, in monitoring photopolymerization processes.[4]
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone of modern synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its functional groups, particularly the chlorine at the 6-position, provide a reliable platform for generating vast libraries of diverse analogs. The remarkable range of biological activities displayed by these analogs—from potent anticancer and antimicrobial effects to CNS receptor antagonism—underscores the power of this privileged scaffold.
Future research will likely focus on leveraging combinatorial chemistry and high-throughput screening to explore the chemical space around this core more extensively. The development of novel, more efficient catalytic methods for the synthesis of these compounds will also be a key area of investigation. As our understanding of disease biology deepens, the 2-aminonicotinonitrile scaffold will undoubtedly continue to provide the foundation for the next generation of therapeutics and advanced functional materials.
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Kakadiya et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. This article details the synthesis of cyanopyridine derivatives and their evaluation as antimicrobial agents. 3
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MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. A comprehensive study on the synthesis, anticancer, and photophysical properties of 2-amino-4,6-diphenylnicotinonitrile analogs. 4
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PubChem. 2-Amino-6-chloronicotinic acid. Database entry for a related chemical compound. 9
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ACS Publications. (2008). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry article on the development of A2A antagonists. 7
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NIH. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Article describing a one-pot synthesis for bioactive pyridone derivatives. 11
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The Versatile Scaffold: A Technical Guide to Commercially Available Derivatives of 2-Amino-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aminonicotinonitrile Core
The 2-aminonicotinonitrile scaffold is a privileged heterocyclic motif in modern medicinal chemistry and materials science. Its inherent structural features—a pyridine ring activated by an amino group and a nitrile functionality, along with a reactive chlorine atom—provide a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective and sequential modifications, making it a valuable starting material for the construction of compound libraries for drug discovery and the development of novel functional materials. This in-depth technical guide provides a comprehensive overview of commercially available derivatives of 2-Amino-6-chloronicotinonitrile, their synthesis, characterization, and key applications, with a focus on empowering researchers to leverage this powerful scaffold in their scientific endeavors. The aminopyridine moiety, in general, is of great interest in drug design due to its favorable physicochemical properties, which can positively impact pharmacokinetics and pharmacodynamics.[1]
Core Compound Profile: this compound
The foundational building block, this compound, is a readily available starting material. A clear understanding of its properties is crucial for its effective utilization in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 52471-07-5 | |
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | Typically ≥95% | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Safety Information: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.
Commercially Available Derivatives: Expanding the Chemical Space
Several key derivatives of this compound are commercially available, offering researchers a head start in their synthetic campaigns. These derivatives provide alternative functional group handles and substitution patterns, enabling rapid exploration of structure-activity relationships (SAR).
| Compound Name | CAS Number | Molecular Formula | Key Features & Potential Applications | Commercial Suppliers |
| 6-Amino-2-chloronicotinonitrile | 53554-20-4 | C₆H₄ClN₃ | Isomeric variant offering a different substitution pattern for SAR exploration. | [4], [5] |
| 6-Amino-5-chloronicotinonitrile | 156361-02-3 | C₆H₄ClN₃ | Another isomeric variant providing a distinct electronic and steric profile. | [6][7] |
| 2-Amino-6-(trifluoromethyl)nicotinonitrile | 1026039-34-8 | C₇H₄F₃N₃ | The trifluoromethyl group can enhance metabolic stability and binding affinity. | [8] |
| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | 18631-33-9 | C₁₃H₁₁N₃ | A more complex derivative, useful as a scaffold for further functionalization. | |
| 2-Amino-6-chloroisonicotinonitrile | 52413-76-0 | C₆H₄ClN₃ | Isomer with the nitrile group at the 4-position, altering the molecule's geometry and electronic properties. | [9] |
Synthetic Derivatization Strategies: A Practical Guide
The true power of the this compound scaffold lies in its susceptibility to a range of powerful and versatile cross-coupling reactions. The chlorine atom at the 6-position is the primary site for derivatization, most commonly through palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable for introducing a wide variety of aryl and heteroaryl substituents at the 6-position of the nicotinonitrile ring, a key modification in the development of kinase inhibitors and other biologically active molecules.[5]
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-arylnicotinonitriles
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv) as a 2M aqueous solution
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Amino-6-arylnicotinonitrile.
A similar protocol can be applied to the synthesis of 6-aryl-2,4-diaminopyrimidines and triazines using palladium-catalyzed Suzuki cross-coupling reactions.[10]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This reaction is instrumental in synthesizing derivatives where an amino group is introduced at the 6-position, a common feature in many kinase inhibitors and other pharmacologically active compounds. This method offers a significant advantage over traditional methods for forming aryl-amine bonds, which often require harsh reaction conditions.[11]
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-(substituted-amino)nicotinonitriles
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, to a dry vial equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Amino-6-(substituted-amino)nicotinonitrile.
Highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine has been reported, providing a facile route to 4-chloro-N-phenylpyridin-2-amines.[12]
Characterization and Analytical Purity
Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amino (-NH₂), nitrile (-C≡N), and aromatic C-H bonds.[13]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds.
Applications in Drug Discovery and Materials Science
Derivatives of 2-aminonicotinonitrile are prominent in several areas of research, most notably in the discovery of novel therapeutics.
Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of protein kinase inhibitors.[14][15][16] The amino group and the pyridine nitrogen atom can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition. The 6-position of the nicotinonitrile core is often functionalized with various aryl or heteroaryl groups that can extend into the ATP-binding pocket and interact with other key residues, thereby modulating the inhibitor's potency and selectivity. The nitrile group can also participate in hydrogen bonding or other interactions within the active site.
Antimicrobial Agents
Substituted 2-aminonicotinonitriles have demonstrated significant potential as antimicrobial agents.[17] The diverse substitution patterns achievable through the synthetic methods described above allow for the fine-tuning of the molecule's properties to optimize its activity against various bacterial and fungal strains. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aryl ring at the 6-position can significantly impact the antimicrobial potency.[18][19]
Other Therapeutic Areas
Beyond kinase inhibition and antimicrobial activity, 2-aminonicotinonitrile derivatives have been explored as A2A adenosine receptor antagonists, which have potential applications in treating a variety of disorders, including Parkinson's disease and inflammation.[20]
Conclusion and Future Outlook
This compound and its commercially available derivatives represent a highly valuable and versatile platform for chemical synthesis. The strategic combination of reactive sites allows for the efficient construction of complex molecular architectures through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The demonstrated utility of this scaffold in the development of kinase inhibitors and antimicrobial agents underscores its significance in modern drug discovery. As our understanding of disease biology continues to grow, the demand for novel and diverse small molecules will only increase. The 2-aminonicotinonitrile core is well-positioned to remain a key building block for the next generation of therapeutics and functional materials.
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(39), pp.5332-5335. Available from: [Link][12]
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2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(15), pp.4449-4455. Available from: [Link][20]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(33), pp.6292-6295. Available from: [Link][6]
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 18(8), pp.8847-8857. Available from: [Link][22]
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Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), pp.1394-1409. Available from: [Link][19]
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A Theoretical Exploration of the Electronic Structure of 2-Amino-6-chloronicotinonitrile: A Guide for Researchers in Drug Discovery
This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 2-Amino-6-chloronicotinonitrile, a molecule of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a deep understanding of a molecule's electronic properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This document outlines the key computational methodologies and expected electronic characteristics of this compound, drawing upon established theoretical principles and data from analogous molecular systems.
Introduction: The Significance of Nicotinonitrile Derivatives
Nicotinonitrile derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials.[1][2] Their biological significance often stems from their ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are governed by their electronic landscape.[3] The subject of this guide, this compound, incorporates several key functional groups—an amino group, a chloro substituent, and a nitrile group—that are expected to profoundly influence its electronic behavior and, consequently, its chemical and biological properties. Understanding the interplay of these groups is crucial for rational drug design and the development of novel therapeutic agents.[4]
Computational Methodology: A Self-Validating Approach
To theoretically investigate the electronic structure of this compound, a robust computational protocol is essential. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for such studies, providing a good balance between accuracy and computational expense.[5][6] The following workflow represents a standard and reliable approach for the theoretical characterization of this and similar molecules.
Step-by-Step Computational Workflow
-
Geometry Optimization: The first and most critical step is to determine the molecule's most stable three-dimensional conformation. This is achieved by performing a geometry optimization using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p).[7][8] This level of theory has been shown to provide reliable geometries for a wide range of organic molecules.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[9]
-
Electronic Property Calculations: With the validated geometry, a series of single-point energy calculations are conducted to elucidate the electronic properties. These include:
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[4]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis offers insights into intramolecular charge transfer and the nature of chemical bonds.[7]
-
-
Spectroscopic Simulations: Theoretical simulations of UV-Visible and NMR spectra can be performed using Time-Dependent DFT (TD-DFT) and Gauge-Independent Atomic Orbital (GIAO) methods, respectively.[10][11] These simulations are invaluable for interpreting experimental data.
Expected Electronic Structure and Properties
Based on the functional groups present in this compound and insights from related molecules, we can anticipate the following electronic characteristics.
Molecular Geometry
The pyridine ring is expected to be largely planar, with the amino and chloro substituents lying in or very close to the plane of the ring. The nitrile group, being linear, will extend from the ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-NH2 and C-Cl bonds will exhibit lengths characteristic of their partial double or single bond character, respectively, due to resonance effects within the aromatic system.
| Parameter | Expected Value (Å or °) | Rationale |
| C-Cl Bond Length | ~1.74 Å | Typical for a chloro-substituted aromatic ring. |
| C-NH2 Bond Length | ~1.36 Å | Shorter than a typical C-N single bond due to resonance. |
| C≡N Bond Length | ~1.16 Å | Characteristic of a nitrile group. |
| Ring C-C Bond Lengths | 1.38 - 1.40 Å | Aromatic C-C bond lengths. |
| Ring C-N Bond Lengths | 1.33 - 1.37 Å | Aromatic C-N bond lengths. |
| C-C-C Bond Angles | ~120° | Consistent with sp2 hybridization in the pyridine ring. |
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO is anticipated to be localized primarily on the amino group and the pyridine ring, reflecting the electron-donating nature of the amino substituent. The LUMO, conversely, is expected to be distributed over the electron-withdrawing nitrile group and the pyridine ring. The energy gap between the HOMO and LUMO will be a critical determinant of the molecule's reactivity and its potential as an electronic material. A smaller HOMO-LUMO gap generally implies higher reactivity.[4]
Molecular Electrostatic Potential (MEP)
The MEP map is predicted to show a region of high negative potential (red/yellow) around the nitrogen atom of the nitrile group and the nitrogen atom of the pyridine ring, indicating their nucleophilic character. The amino group's hydrogen atoms will likely exhibit a positive potential (blue), making them susceptible to electrophilic attack and capable of acting as hydrogen bond donors. The chlorine atom will also contribute to the electrostatic potential, with a region of slight negative potential.
Correlation with Experimental Data
A key aspect of validating theoretical studies is the comparison of calculated properties with experimental data.
-
Vibrational Spectroscopy: The calculated IR and Raman frequencies, after appropriate scaling, should show good agreement with experimental spectra.[9] Characteristic peaks for the N-H stretching of the amino group, the C≡N stretch of the nitrile group, and the C-Cl stretch are expected to be prominent.
-
UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions responsible for the absorption bands observed in the experimental UV-Vis spectrum.[10]
-
NMR Spectroscopy: Calculated 1H and 13C chemical shifts should correlate well with experimental NMR data, aiding in the structural elucidation and assignment of resonances.[2]
Implications for Drug Development
The electronic properties of this compound are directly relevant to its potential as a drug candidate. The MEP map can help predict how the molecule might interact with a biological target, such as an enzyme's active site.[12][13] The HOMO and LUMO energies can provide insights into its metabolic stability and potential for redox reactions. Furthermore, the ability to form hydrogen bonds, as indicated by the MEP and NBO analyses, is a critical factor in ligand-receptor binding.[3]
Conclusion
This technical guide has outlined a theoretical framework for investigating the electronic structure of this compound. By employing robust computational methods like DFT, researchers can gain a detailed understanding of its geometric, electronic, and spectroscopic properties. This knowledge is invaluable for predicting the molecule's reactivity, guiding synthetic efforts, and ultimately accelerating the discovery and development of new drugs and functional materials. The principles and methodologies described herein provide a solid foundation for further computational and experimental exploration of this promising class of compounds.
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The Strategic Role of 2-Amino-6-chloronicotinonitrile as a Pivotal Intermediate in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value Proposition of a Multifunctional Building Block
2-Amino-6-chloronicotinonitrile, with its strategic placement of an amino, a chloro, and a nitrile group on a pyridine ring, represents a highly valuable and versatile scaffold for organic synthesis. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a sought-after intermediate in the synthesis of a multitude of complex molecules. The inherent reactivity of each functional group can be selectively harnessed to build intricate molecular architectures, a critical aspect in the discovery and development of new drugs and agrochemicals. The aminopyridine moiety is a well-established pharmacophore in numerous biologically active compounds, and the presence of the reactive chlorine and nitrile functionalities further enhances the synthetic utility of this molecule.[1][2]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic chemistry.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 52471-07-5 |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not available |
| Boiling Point | 326.1 ± 42.0 °C (Predicted) |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Spectroscopic Data for Structural Elucidation
Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound.
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the protons of the amino group. A reported spectrum shows the following key shifts: δ 7.91 (d, 1H), 7.38 (s, 2H, -NH₂), 6.69 (d, 1H).[1]
¹³C NMR (Predicted): The carbon NMR spectrum should display six unique signals corresponding to each of the carbon atoms in the molecule, including the characteristic nitrile carbon.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:
-
N-H stretching (amino group): ~3400-3200 cm⁻¹ (typically two bands for a primary amine)
-
C≡N stretching (nitrile group): ~2230-2210 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹
-
C-Cl stretching : ~800-600 cm⁻¹
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 153 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of HCN, Cl, and other small fragments.[3]
Synthesis of this compound
A common synthetic route to this compound involves the dehydration of the corresponding oxime precursor.[1]
Experimental Protocol: Synthesis from 2-Amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride[1]
-
Suspend 11.15 g (53.6 mmol) of 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride in dioxane.
-
Add 13 ml (161 mmol) of pyridine to the suspension.
-
Cool the mixture to 0°C.
-
Slowly add 8.3 ml (58.95 mmol) of trifluoroacetic anhydride dropwise.
-
Allow the reaction mixture to warm to room temperature and then stir at 60°C for 2 hours.
-
Upon reaction completion, take up the mixture in a mixture of ethyl acetate and aqueous sodium bicarbonate solution.
-
Wash the organic phase with a saturated aqueous sodium chloride solution, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Suspend the residue in a 3:1 mixture of dichloromethane and diethyl ether.
-
Filter the solid and dry to obtain this compound.
Start [label="2-Amino-6-chloropyridine-3-carbaldehyde oxime HCl"]; Reagents [label="Pyridine, Trifluoroacetic Anhydride\nin Dioxane"]; Reaction [label="Dehydration at 60°C", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Workup &\nExtraction"]; Purification [label="Crystallization"]; Product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagents [style=dotted]; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Synthetic workflow for this compound.The Role as a Versatile Chemical Intermediate
The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex molecules. The three functional groups offer distinct and orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecular structure.
}
Caption: Reactivity map of this compound.Reactions at the C6-Chloro Position: Cross-Coupling and Nucleophilic Substitution
The chlorine atom at the 6-position is activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the pyridine ring and the nitrile group.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl and heteroaryl boronic acids to introduce diverse substituents at the 6-position. This is a key transformation for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[4]
Generalized Protocol for Suzuki-Miyaura Coupling: [5][6]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This reaction enables the introduction of various primary and secondary amines at the 6-position of the nicotinonitrile core, a common strategy in the synthesis of kinase inhibitors and other pharmacologically active molecules.[7][8][9][10]
Generalized Protocol for Buchwald-Hartwig Amination: [8][11]
-
Combine this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, K₃PO₄) in a reaction vessel.
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture under an inert atmosphere at 80-120°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography.
The electron-deficient nature of the pyridine ring allows for the direct displacement of the chloride with strong nucleophiles, such as alkoxides, thiolates, and amines, under suitable conditions.[12] For instance, reaction with sodium azide can introduce an azido group, which can be further transformed.[13] Similarly, reaction with ammonia or amines at elevated temperatures can lead to the corresponding 6-amino derivatives.[14]
Reactions Involving the C2-Amino and C3-Nitrile Groups: Annulation to Fused Heterocycles
The ortho-disposition of the amino and nitrile groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors.[3][15][16][17]
Reaction of this compound with various reagents can lead to the formation of the pyrimidine ring. For example, condensation with formamide or formic acid can yield the corresponding 4-aminopyrido[2,3-d]pyrimidine. More complex substituted pyrido[2,3-d]pyrimidines can be accessed by reacting with a variety of one-carbon and three-carbon synthons.
Example Application: Precursor to Kinase Inhibitors
The pyrido[2,3-d]pyrimidine core is a key structural feature in many Janus kinase (JAK) inhibitors, such as tofacitinib.[18][19][20] While direct synthesis of tofacitinib from this compound is not the primary reported route, analogues can be conceptually designed and synthesized using this intermediate. The 6-chloro position provides a handle for introducing substituents that can occupy the ribose pocket of the ATP binding site, while the fused pyrimidine ring mimics the adenine core of ATP.
Applications in Agrochemical Synthesis
The nicotinonitrile scaffold is also found in a number of agrochemicals, particularly fungicides.[21][22][23][24] The versatile reactivity of this compound makes it a valuable starting material for the synthesis of novel fungicidal compounds. The ability to introduce various aryl and heteroaryl groups at the 6-position via Suzuki coupling, for instance, allows for the fine-tuning of the biological activity and spectrum of the resulting compounds.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant potential in the synthesis of complex heterocyclic compounds. Its unique arrangement of reactive sites—the amino, chloro, and nitrile groups—allows for a wide array of chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and annulation reactions to form fused ring systems. This guide has provided a technical overview of its properties, synthesis, and key reactions, highlighting its utility as a strategic building block for the development of new pharmaceuticals, particularly kinase inhibitors, and agrochemicals. For researchers and professionals in drug discovery and chemical development, a thorough understanding of the reactivity and synthetic potential of this compound is crucial for the efficient design and execution of novel synthetic strategies.
References
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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ResearchGate. (a) 1 H NMR and (b) 13 C{ 1 H} NMR spectra of 2 in DMSO-d6. [Link]
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SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
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RUDN Journal of Agronomy and Animal Industries. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. [Link]
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National Institutes of Health. Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi. [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
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ResearchGate. The asymmetric synthesis of tofacitinib. Reagents and conditions: (A)... [Link]
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ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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PMC. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]
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SpringerOpen. Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b][1][7][8]. [Link]
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ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
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University of Nebraska-Lincoln Digital Commons. Tofacitinib synthesis. [Link]
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Thieme. Tofacitinib. [Link]
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National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
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PMC. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
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National Institutes of Health. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]
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Methodological & Application
Synthesis of 2-Amino-6-substituted-nicotinonitriles from 2-Amino-6-chloronicotinonitrile
An Application Guide to the
Introduction: The 2-Aminonicotinonitrile Scaffold in Modern Drug Discovery
The 2-aminonicotinonitrile core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active agents.[1] These compounds have garnered significant attention for their diverse therapeutic potential, demonstrating activities as A2A adenosine receptor antagonists, antimicrobial agents, and even exhibiting cytotoxic properties against cancer cell lines.[1][2][3][4] The versatility of this scaffold lies in the potential for substitution at various positions of the pyridine ring, allowing for the fine-tuning of pharmacological properties.
2-Amino-6-chloronicotinonitrile has emerged as a particularly valuable and versatile starting material for the synthesis of these derivatives. The chlorine atom at the 6-position serves as an excellent leaving group, enabling a wide array of cross-coupling and substitution reactions. This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and expert insights for the successful synthesis of diverse libraries of 2-amino-6-substituted-nicotinonitriles, intended for researchers and professionals in drug development.
Core Synthetic Strategies: Activating a Versatile Scaffold
The synthetic utility of this compound is rooted in the reactivity of the C6-Cl bond. The electron-withdrawing nature of the pyridine ring nitrogen and the adjacent cyano group makes the C6 position electrophilic and thus susceptible to displacement. The primary methodologies for achieving this transformation can be broadly categorized into palladium-catalyzed cross-couplings, copper-catalyzed reactions, and direct nucleophilic aromatic substitutions (SNAr).
Figure 1: Key synthetic routes from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium catalysis for its efficiency, mild reaction conditions, and broad functional group tolerance.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This is the premier method for introducing aryl and vinyl substituents. The reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6][7] The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[5][8]
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction has revolutionized the synthesis of arylamines.[9] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[10][11] The choice of ligand is critical and is often tailored to the specific substrates being coupled to enhance catalytic activity and prevent side reactions.[12]
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for forming C-O, C-N, and C-S bonds.[13] While often requiring higher temperatures and stoichiometric amounts of copper compared to modern palladium-catalyzed methods, it remains a valuable tool, particularly for certain substrates.[13][14] The reaction typically involves heating the aryl halide with a nucleophile (alcohol, amine, or thiol) in the presence of copper powder or a copper(I) salt.[15]
Nucleophilic Aromatic Substitution (SNAr)
For strongly nucleophilic reagents, direct substitution of the chloride is possible without a metal catalyst. This pathway is particularly effective for forming thioethers from thiols.[16] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electrophilic carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex), which then rearomatizes by expelling the chloride ion.[17] Recent studies suggest that some of these reactions may proceed through a concerted mechanism rather than a stepwise one.[18] The presence of a base is typically required to deprotonate the nucleophile (e.g., a thiol to a more nucleophilic thiolate), thereby increasing its reactivity.[16]
Experimental Protocols & Methodologies
The following protocols are designed to be robust and serve as a validated starting point for synthesis. Researchers should perform their own optimization based on the specific substituents being explored.
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents should be handled according to their specific Safety Data Sheet (SDS).
Protocol 1: Synthesis of 2-Amino-6-aryl-nicotinonitriles via Suzuki-Miyaura Coupling
This protocol details the C-C bond formation using a representative arylboronic acid.
Causality: The use of a Pd(dppf)Cl₂ catalyst is chosen for its general effectiveness and stability. A mixture of an organic solvent (1,4-Dioxane) and water is used to dissolve both the organic starting materials and the inorganic base (K₂CO₃), facilitating the reaction. The base is essential for activating the boronic acid for the transmetalation step.[7]
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials & Equipment:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-Dioxane and water and degas it by bubbling Argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Attach a condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-6-aryl-nicotinonitrile.
Protocol 2: Synthesis of 2-Amino-6-(dialkylamino)-nicotinonitriles via Buchwald-Hartwig Amination
This protocol describes the C-N bond formation with a representative secondary amine.
Causality: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[11] The use of a bulky, electron-rich phosphine ligand (like XPhos) is crucial to facilitate the reductive elimination step, which is often rate-limiting, and to stabilize the palladium catalyst.[12] Anhydrous conditions are critical as water can interfere with the base and catalyst.
Materials & Equipment:
-
This compound
-
Secondary amine (e.g., Morpholine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk flask or sealed tube, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation/Setup: In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask or reaction tube.
-
Reactant Addition: Add this compound (1.0 eq). Seal the vessel.
-
Solvent and Nucleophile: Remove the vessel from the glovebox. Add anhydrous toluene, followed by the secondary amine (1.2 eq) via syringe.
-
Inert Atmosphere: Purge the headspace with inert gas for 5-10 minutes.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to afford the desired product.
Protocol 3: Synthesis of 2-Amino-6-(alkylthio)-nicotinonitriles via SNAr
This protocol outlines the catalyst-free C-S bond formation using a representative thiol.
Causality: This reaction leverages the high nucleophilicity of the thiolate anion.[16] A base such as potassium carbonate is sufficient to deprotonate the thiol, generating the thiolate in situ. DMF is used as a polar aprotic solvent to effectively dissolve the ionic intermediates and accelerate the rate of this bimolecular substitution reaction.
Materials & Equipment:
-
This compound
-
Thiol (e.g., Benzyl mercaptan)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add the thiol (1.1 eq) to the suspension at room temperature with stirring.
-
Reaction: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-6 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate will often form.
-
Isolation: Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the collected solid with water and dry under vacuum. If necessary, the product can be further purified by recrystallization or flash column chromatography.
Comparative Data and Characterization
The choice of synthetic route depends on the desired substituent. The following table summarizes typical conditions for each primary method.
| Reaction Type | Substituent Class | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Aryl, Heteroaryl, Vinyl | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 80-100 |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd(OAc)₂ / XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90-110 |
| Ullmann Type | Alcohols, Phenols, Amines | CuI / ligand (e.g., phenanthroline) | K₂CO₃, Cs₂CO₃ | DMF, NMP | 120-180 |
| SNAr | Thiols, Alkoxides | None | K₂CO₃, NaH | DMF, DMSO | 25-80 |
Product Characterization: Successful synthesis must be confirmed through rigorous analytical characterization.[2][19]
-
¹H NMR: The proton spectra will show the disappearance of the pyridine proton signal adjacent to the chlorine and the appearance of new signals corresponding to the introduced substituent. The chemical shifts of the remaining pyridine ring protons will also be altered. The amino (-NH₂) protons typically appear as a broad singlet.[1]
-
¹³C NMR: Confirmation of C-C, C-N, or C-S bond formation is achieved by observing the new carbon signals from the substituent and a significant shift in the C6 carbon of the pyridine ring.
-
IR Spectroscopy: Look for the disappearance of the C-Cl stretching vibration and the appearance of new characteristic bands. The amino (N-H) and nitrile (-C≡N) stretching vibrations should remain present.[1]
-
Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming the successful incorporation of the new substituent.[1][19]
References
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-
Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
-
van der Pijl, F., et al. (2008). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Yim, C., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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van der Pijl, F., et al. (2008). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. ACS Publications. [Link]
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Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
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Khan, J. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry Simplified. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Collins, S. C., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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Wikipedia. Ullmann reaction. [Link]
-
Hocek, M., et al. (2015). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]
-
Sella, E., et al. (2019). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-6-chloronicotinonitrile
Introduction: The Strategic Value of 2-Amino-6-chloronicotinonitrile
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of functionalized pyridines, this compound stands out as a particularly versatile and valuable building block. Its unique arrangement of a nucleophilic amino group, an electrophilic chloro-substituent, and a cyano group offers multiple, distinct points for chemical modification. This trifecta of reactive sites allows for sequential and regioselective functionalization, making it an ideal starting material for the construction of complex, poly-substituted heterocyclic libraries.[1][2][3][4][5][6]
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering mild, efficient, and highly functional group tolerant methodologies.[7][8][9][10] The application of these powerful transformations to the this compound core unlocks a direct and modular route to a diverse range of derivatives with significant potential in drug discovery and materials science.[4][5]
This technical guide provides in-depth application notes and detailed, field-proven protocols for the three most impactful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for the formation of biaryl structures, coupling an organoboron species with an organic halide.[10][11][12] In the context of this compound, this reaction allows for the direct introduction of a wide array of aryl and heteroaryl substituents at the C6 position, a key step in the synthesis of many biologically active compounds.[13]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][12][14] The reaction is initiated by the oxidative addition of the aryl chloride (this compound) to a Pd(0) complex. This is often the rate-limiting step for less reactive aryl chlorides. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, a process facilitated by a base.[11][15] Finally, reductive elimination from the Pd(II) complex forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][15]
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 153.57 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (4 mol% Pd) |
| SPhos | 410.47 | 0.08 | 0.08 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - |
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (153.6 mg, 1.0 mmol), Phenylboronic Acid (146.3 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (636.8 mg, 3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the degassed 1,4-Dioxane/H₂O solvent mixture (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[16][17] This transformation is particularly valuable for synthesizing 2,6-disubstituted aminopyridines from this compound, which are prevalent motifs in pharmaceuticals.[18]
Mechanistic Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][19] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition of the aryl chloride and the final reductive elimination step, which forms the C-N bond.[20] The base plays a crucial role in deprotonating the amine, forming the active palladium-amido complex.
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a secondary amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 153.57 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.5 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| NaOt-Bu | 96.1 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add NaOt-Bu (134.5 mg, 1.4 mmol) to a dry Schlenk tube. Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol) and this compound (153.6 mg, 1.0 mmol).
-
Reagent Addition: Remove the tube from the glovebox. Add toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.
Sonogashira Coupling: Introducing C(sp²)-C(sp) Linkages
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[21] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[21][22] Applying this to this compound allows for the synthesis of 6-alkynyl-2-aminonicotinonitriles, valuable intermediates in medicinal chemistry.[23]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[21] The palladium cycle is similar to other cross-coupling reactions, starting with the oxidative addition of the aryl chloride to Pd(0). The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[21]
Caption: Catalytic Cycles for Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 153.57 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |
| CuI | 190.45 | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| DMF | - | 5 mL | - |
Procedure:
-
Inert Atmosphere: Add this compound (153.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol) to a dry Schlenk flask.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add degassed DMF (5 mL), followed by triethylamine (418 µL, 3.0 mmol) and phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of NH₄Cl (20 mL). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh batch of palladium catalyst or pre-catalyst. Ensure rigorous exclusion of air and moisture. Use freshly distilled/dried solvents. For Suzuki, try a stronger base (e.g., Cs₂CO₃). For Buchwald-Hartwig, ensure the base is strong and non-nucleophilic (e.g., LHMDS, K₂CO₃).[15][19][24] |
| Formation of Side Products | Suzuki: Homocoupling of boronic acid. Sonogashira: Glaser coupling of alkyne. | Suzuki: Ensure slow addition of the boronic acid or use a slight excess of the halide. Sonogashira: Minimize oxygen in the reaction; consider copper-free conditions if Glaser coupling is persistent.[25][26] |
| Dehalogenation of Starting Material | Presence of a hydrogen source; Reaction temperature too high. | Ensure solvents are anhydrous. Lower the reaction temperature and extend the reaction time. This can be a side reaction in the presence of base and a proton source.[15] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and modular strategies for its elaboration. By understanding the mechanistic underpinnings and adhering to carefully optimized protocols, researchers can effectively leverage these transformations to accelerate the discovery and development of novel chemical entities for a wide range of applications.
References
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- Sonogashira coupling - Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC - PubMed Central. (2024).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
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- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017).
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- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine - Benchchem.
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- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (2006).
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (2014).
- This compound Formula - ECHEMI.
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- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024).
- The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors - PubMed. (2007).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing.
- Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. (2003).
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. (2020).
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Suzuki coupling protocol for 2-Amino-6-chloronicotinonitrile
Application Note & Protocol
A Robust and Versatile Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-Amino-6-aryl-nicotinonitriles
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
2-Amino-6-chloronicotinonitrile is a valuable and versatile building block in medicinal chemistry and materials science. The pyridine core, adorned with amino and nitrile functionalities, offers multiple points for diversification. The carbon-chlorine bond at the 6-position is a prime target for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The resulting 2-amino-6-aryl-nicotinonitrile scaffold is prevalent in a range of biologically active molecules.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2] However, its application to electron-deficient heteroaryl chlorides like this compound presents specific challenges. These substrates are often less reactive than their bromide or iodide counterparts, necessitating carefully optimized catalyst systems to achieve efficient transformation.[3][4]
This application note provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a robust methodology that can be readily adapted for the synthesis of compound libraries. The protocol is designed to be self-validating, with explanations for each step to empower researchers to troubleshoot and optimize for their specific needs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[1][6]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Optimizing the Reaction: A Rationale-Driven Approach
Achieving high yields and purity in the Suzuki coupling of this compound hinges on the judicious selection of four key components.
The Substrate: Reactivity Considerations
The electronic properties of this compound govern its reactivity.
-
Activation by the Pyridine Ring: The pyridine ring is electron-deficient, which helps to activate the C-Cl bond towards oxidative addition. The chlorine atom at the 6-position (ortho to the ring nitrogen) is more activated than a halogen at the 3- or 5-position due to the strong electron-withdrawing inductive effect of the nitrogen atom.[7]
-
Influence of the Amino Group: Primary amines can coordinate to the palladium catalyst, which is sometimes thought to inhibit the reaction. However, numerous studies have demonstrated successful Suzuki couplings on amino-substituted heteroaryl halides without the need for protecting groups.[8] Avoiding protection/deprotection steps significantly improves synthetic efficiency. The protocol provided herein operates under the assumption that the free amine is tolerated.
The Catalyst System: Overcoming the Chloride Barrier
The choice of palladium precursor and, more importantly, the phosphine ligand is the most critical factor for successfully coupling an aryl chloride.
-
Palladium Precursor: Standard precursors like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective and commercially available. They are reduced in situ to the active Pd(0) species.
-
The Ligand: Simple ligands like triphenylphosphine (PPh₃) are often insufficient for activating aryl chlorides. The key is to use electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[4]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective for this class of transformation.[9] They create a coordinatively unsaturated, electron-rich palladium center that readily engages with the C-Cl bond.
-
The Base: The Key to Transmetalation
The base plays a multifaceted role, but its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4][5]
-
Recommended Base: While carbonates like K₂CO₃ can be effective, strong, non-nucleophilic bases are often superior for challenging couplings. Potassium phosphate (K₃PO₄) is highly recommended for the coupling of aryl chlorides.[9] Its strength and oxophilicity effectively promote the formation of the boronate species required for efficient transmetalation.
The Solvent System: Ensuring Homogeneity and Efficacy
The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base.
-
Recommended Solvent: A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base. A mixture of 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust and widely used system.[8][10] Toluene/water is another viable alternative.[1] It is imperative to degas the solvent mixture prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 153.57 | 154 | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |
| SPhos | 410.50 | 16.4 | 0.04 | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous, Degassed) | - | - | 4.0 mL | - |
| Water (Degassed) | - | - | 1.0 mL | - |
Step-by-Step Procedure
-
Glassware Preparation: Place a 25 mL Schlenk flask or a microwave vial containing a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Addition (Solids): To the dried flask, add this compound (154 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL). A brief flush of the flask's headspace with argon after solvent addition is recommended.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours. A sample can be taken by syringe, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-amino-6-aryl-nicotinonitrile product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvents; Poor quality base. | Use fresh catalyst and ligand. Ensure thorough degassing of solvents. Use freshly opened or properly stored K₃PO₄. Increase catalyst loading to 5 mol%. |
| Dehalogenation Product | Transmetalation is slow relative to a competing reductive pathway. | Ensure the base is dry and of high quality. Consider switching to a different base like Cs₂CO₃. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions. | Use the corresponding boronic acid pinacol ester. Minimize water content if possible, or shorten the reaction time. |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen or Pd(II) species. | Ensure a rigorously inert atmosphere. Pre-form the Pd(0) catalyst before adding substrates. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]
-
ResearchGate. High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. (2018). [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. (2018). [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2015). [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
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Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]
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Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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Reddit. Help needed with unreproducible Suzuki coupling. (2023). [Link]
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The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). [Link]
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Manoso, A. S., & DeShong, P. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters. [Link]
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Candish, L., et al. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
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ResearchGate. The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2001). [Link]
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Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis. [Link]
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Gudmundsson, K. S., & Johns, B. A. (2007). C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2019). [Link]
-
Budnikova, Y. H. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules. [Link]
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Kim, H., & MacMillan, D. W. C. (2022). Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. Nature Communications. [Link]
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Buchwald-Hartwig amination of 2-Amino-6-chloronicotinonitrile with primary amines
Application Note & Protocol Guide
Topic: Buchwald-Hartwig Amination of 2-Amino-6-chloronicotinonitrile with Primary Amines
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing a Privileged Scaffold
The 2,6-diaminonicotinonitrile core is a significant pharmacophore in modern drug discovery, forming the structural basis for a range of therapeutic agents, including kinase inhibitors. The Buchwald-Hartwig amination stands as a cornerstone of medicinal chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, overcoming the limitations of classical methods which often suffer from poor functional group tolerance and harsh reaction conditions.[1]
This guide provides an in-depth examination of the application of the Buchwald-Hartwig amination to a challenging yet crucial substrate class: the coupling of primary amines with this compound. The presence of a pre-existing amino group and the relative inertness of the chloro-substituent on the pyridine ring present unique challenges that necessitate a carefully optimized protocol.[3][4] We will dissect the causality behind experimental choices, from catalyst selection to reaction workup, to provide a robust and reproducible methodology for accessing these high-value compounds.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted pathway involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides, and results in a Pd(II) intermediate.[2][8]
-
Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[6][9] The choice of base is critical; it must be strong enough to deprotonate the amine without interfering with other functional groups or the catalyst itself.[10][11]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the 2,6-diaminonicotinonitrile product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Component Selection
The success of the amination of this compound hinges on the judicious selection of each reaction component. The electronic properties of the heteroaryl chloride demand a highly active catalyst system.
| Component | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Precatalyst | G3/G4 Palladacycles (e.g., XPhos Pd G3) or Pd₂(dba)₃ / Pd(OAc)₂ | Pre-catalysts (G3/G4) are often preferred for their superior air and moisture stability, leading to more reproducible results and easier handling. They efficiently generate the active Pd(0) species in situ.[12] Traditional sources like Pd₂(dba)₃ are effective but require careful handling under inert conditions to prevent decomposition. |
| Ligand | Biaryl Monophosphines: - XPhos- SPhos- RuPhos | The coupling of heteroaryl chlorides is challenging due to the slower rate of oxidative addition.[3] Bulky and electron-rich biaryl phosphine ligands are essential.[13] Their steric bulk promotes reductive elimination, while their high electron density facilitates the oxidative addition step, increasing the overall reaction rate and preventing catalyst deactivation.[14] |
| Base | NaOtBu (Sodium tert-butoxide)K₃PO₄ (Potassium phosphate)Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is required. NaOtBu is a common and highly effective choice for this transformation.[6] However, if the primary amine contains base-sensitive functional groups (e.g., esters), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be screened, though this may require higher reaction temperatures or longer reaction times.[5][9] |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous, degassed aprotic solvents are mandatory. Toluene and dioxane are excellent choices due to their ability to dissolve the reactants and their relatively high boiling points, allowing for a sufficient thermal window.[5][15] The choice can influence reaction kinetics and catalyst stability, making solvent screening a valuable optimization step.[16][17][18] |
| Temperature | 80 - 110 °C | The reaction temperature is a critical parameter. It must be high enough to overcome the activation energy for the oxidative addition of the aryl chloride but not so high as to cause catalyst decomposition or promote side reactions like hydrodehalogenation.[3][6] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine (e.g., n-butylamine).
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 - 2.0 equiv)
-
Anhydrous, degassed toluene (or 1,4-dioxane)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Inert atmosphere supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Reagents for workup (Ethyl acetate, water, brine)
-
Silica gel for column chromatography
Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuation and Backfilling: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. Stir the resulting suspension for 5 minutes. Then, add the primary amine (1.2 equiv) dropwise via syringe.
-
Reaction Conditions: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 2,6-diaminonicotinonitrile derivative.[19][20]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere. Use a fresh bottle of catalyst or a pre-catalyst.[3]2. Switch to a stronger base like NaOtBu or LiHMDS.[5]3. Incrementally increase the reaction temperature by 10 °C intervals. |
| Hydrodehalogenation | 1. Presence of water.2. Reaction temperature is too high.3. β-hydride elimination from the amine or amido complex.[21] | 1. Use rigorously dried solvents and reagents.2. Lower the reaction temperature.3. Screen different ligands. Bidentate ligands or those with specific steric profiles can sometimes suppress this side reaction.[21] |
| Formation of Byproducts | 1. Double amination of the primary amine (if it has a second reactive site).2. Catalyst decomposition leading to palladium black. | 1. Use a protecting group strategy on the primary amine if necessary.2. Ensure proper ligand-to-metal ratio. If using a Pd(0) source and a separate ligand, pre-stirring them together before adding other reagents can ensure proper complex formation. |
| Difficult Purification | Co-elution of product with residual ligand or ligand oxide. | 1. Choose a purification solvent system that provides better separation on silica gel.2. An acidic wash during the workup can sometimes help remove basic phosphine ligands.3. Consider using a different ligand that may have more distinct chromatographic properties.[22][23] |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, they are precious metals and should be handled with care to avoid waste. Some palladium complexes can be irritants.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them in a well-ventilated fume hood or a glovebox.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. Handle with appropriate personal protective equipment (gloves, safety glasses) in a dry environment.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always handle them in a fume hood.
References
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. (2020). [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. (2023). [Link]
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Help troubleshooting a Buchwald-Hartwig amination? Reddit. (2018). [Link]
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Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. (2014). [Link]
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Role of the base in Buchwald-Hartwig amination. PubMed. (2014). [Link]
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Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]
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Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. (2022). [Link]
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Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
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Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Should I do solvent extraction for Buchwald–Hartwig amination? Chemistry Stack Exchange. (2021). [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? S-innovations. [Link]
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Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. (2021). [Link]
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BH amination side products and purification. Reddit. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. (2021). [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. (2019). [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. (2019). [Link]
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Ligand design for cross-couplings: phosphines. YouTube. (2024). [Link]
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Sonogashira Coupling of 2-Amino-6-chloronicotinonitrile: An Application Note and Protocol
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] This methodology is of paramount importance in medicinal chemistry for the synthesis of complex molecular architectures found in numerous pharmaceutical agents.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with a challenging heterocyclic substrate: 2-Amino-6-chloronicotinonitrile. We will delve into the mechanistic principles, provide a detailed experimental protocol, offer strategies for optimization, and present a systematic guide for troubleshooting common issues. The focus is on providing not just a procedure, but the scientific rationale behind each step to ensure robust and reproducible results.
Reaction Principle and Mechanistic Insights
The Sonogashira reaction typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt, in the presence of a base.[3] The reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[1] While incredibly versatile, the success of the reaction is highly dependent on the nature of the substrates and the precise reaction conditions.
The currently accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
The Catalytic Cycle
The reaction initiates with the active palladium(0) species, which undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the resulting palladium(II) species to yield the desired alkynylated product and regenerate the active palladium(0) catalyst, thus completing the cycle.[4][5]
Sources
Derivatization of the amino group of 2-Amino-6-chloronicotinonitrile
An Application Guide: Strategic Derivatization of the 2-Amino Group on 2-Amino-6-chloronicotinonitrile for Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound is a highly versatile heterocyclic building block in modern medicinal chemistry. Its structure presents three distinct points for chemical modification: the 2-amino group, the 6-chloro substituent, and the 3-cyano group. This guide focuses specifically on the derivatization of the 2-amino group, a primary nucleophilic site that serves as a critical handle for building molecular diversity and modulating pharmacological activity.
The pyridine core, being electron-deficient, decreases the nucleophilicity of the exocyclic amino group compared to a typical aniline.[1] This inherent reactivity profile necessitates carefully chosen reaction conditions to achieve efficient and selective transformations. Understanding the electronic nature of this starting material is paramount to designing successful synthetic strategies. This document provides a comprehensive overview of common and robust derivatization protocols, the rationale behind methodological choices, and the analytical techniques required for successful execution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [2] |
| Molecular Weight | 153.57 g/mol | [2] |
| CAS Number | 52471-07-5 | [3] |
| Appearance | Off-white to light yellow powder | - |
| Melting Point | ~205-210 °C | - |
| LogP | 1.7 | [2] |
Core Derivatization Strategies and Mechanistic Considerations
The lone pair of electrons on the 2-amino group allows for a variety of crucial bond-forming reactions. The primary strategies discussed herein are N-acylation, N-sulfonylation, N-alkylation, and N-arylation. Each method introduces distinct structural motifs, enabling researchers to probe structure-activity relationships (SAR) systematically.
Below is a general workflow for the derivatization, purification, and analysis of this compound.
Caption: General Experimental Workflow for Derivatization.
Protocol I: N-Acylation
N-acylation is a fundamental transformation that introduces an amide functionality. This is often used to explore hydrogen bond donor/acceptor patterns and to introduce new hydrophobic or polar groups.
Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The amino group of the nicotinonitrile attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A base is required to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction.[4]
Caption: Simplified N-Acylation Mechanism.
Experimental Protocol
-
Preparation : To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) under an inert atmosphere (N₂ or Argon), add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Add the acylating agent (acyl chloride or anhydride, 1.1 eq) dropwise.
-
Expert Insight: Dropwise addition at 0 °C is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
-
Execution : Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring : Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up : Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired N-acylated product.
Table 2: Reagents and Conditions for N-Acylation
| Component | Example | Role | Rationale |
| Substrate | This compound | Nucleophile | The primary amine to be derivatized. |
| Acylating Agent | Acetyl Chloride, Benzoyl Chloride | Electrophile | Source of the acyl group. |
| Base | Triethylamine (TEA), Pyridine | Acid Scavenger | Neutralizes HCl byproduct without competing in the reaction.[4] |
| Solvent | DCM, THF, Acetonitrile | Reaction Medium | Aprotic solvents that dissolve reagents but do not participate. |
Protocol II: N-Sulfonylation
This protocol introduces a sulfonamide moiety, a common isostere for carboxylic acids and a key functional group in many marketed drugs. Sulfonamides are excellent hydrogen bond donors and can significantly alter the physicochemical properties of the parent molecule.
Principle and Mechanism
Similar to acylation, N-sulfonylation is a nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. The reaction requires a base to drive the reaction to completion by scavenging the generated HCl.[6]
Caption: Simplified N-Sulfonylation Mechanism.
Experimental Protocol
-
Preparation : Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and TEA (1.5 eq) under an inert atmosphere.
-
Expert Insight: Pyridine can act as both the base and the solvent. It is particularly effective at catalyzing the reaction.
-
-
Reaction Initiation : Cool the solution to 0 °C and add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, 1.1 eq) portion-wise.
-
Execution : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : Quench the reaction by slowly adding water. If DCM was used, proceed with standard aqueous extraction as in the acylation protocol. If pyridine was the solvent, it can be removed under high vacuum, and the residue partitioned between ethyl acetate and dilute aqueous HCl to remove residual pyridine.
-
Isolation : Dry the organic phase and concentrate in vacuo.
-
Purification : Purify the crude product via flash chromatography (Hexanes/Ethyl Acetate) or recrystallization.
Protocol III: N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7] It allows for the introduction of a wide array of (hetero)aryl substituents, which is invaluable for exploring SAR in drug discovery.[8]
Principle and Mechanism
The catalytic cycle involves three key steps: (1) Oxidative addition of an aryl halide to the Pd(0) catalyst, (2) coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][10] The choice of ligand is critical for the efficiency of the reaction.
Caption: The Buchwald-Hartwig Catalytic Cycle.
Experimental Protocol
-
Preparation : In an oven-dried Schlenk flask or microwave vial, combine this compound (1.0 eq), the aryl halide (or triflate, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%).
-
Inerting : Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Reagent Addition : Add an anhydrous solvent (e.g., Toluene, Dioxane) followed by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0 eq).
-
Expert Insight: The combination of catalyst, ligand, base, and solvent must be carefully selected and optimized for this substrate class. Sterically hindered phosphine ligands often give the best results.[7]
-
-
Execution : Heat the reaction mixture to 80-110 °C for 12-24 hours. Microwave irradiation can often significantly reduce reaction times.
-
Monitoring : Monitor by LC-MS.
-
Work-up : Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.
-
Isolation : Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash, dry, and concentrate the organic layer.
-
Purification : Purify by flash column chromatography.
Subsequent Modifications: Suzuki Coupling at the C6-Position
Once the 2-amino group has been derivatized, the 6-chloro position becomes an excellent handle for further diversification via Suzuki-Miyaura cross-coupling. This reaction introduces a C-C bond, typically with an aryl or heteroaryl boronic acid.[11][12]
Protocol Considerations
-
Catalyst : A palladium catalyst such as Pd(PPh₃)₄ or a combination of a Pd source (e.g., Pd(OAc)₂) and a phosphine ligand is used.
-
Base : An aqueous inorganic base like K₂CO₃ or Na₂CO₃ is commonly employed.
-
Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typical.
-
Procedure : The derivatized nicotinonitrile, boronic acid (1.1-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq) are heated in the solvent mixture until the reaction is complete.
This two-step sequence (amino derivatization followed by Suzuki coupling) allows for the rapid generation of diverse libraries of compounds from a single, readily available starting material.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives.
Table 3: Key Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Observations for a Derivative |
| TLC | Reaction monitoring, purity assessment | A new spot with a different Rf value from the starting material. |
| LC-MS | Reaction monitoring, purity, mass confirmation | A new peak with a different retention time and the expected [M+H]⁺ ion. |
| ¹H NMR | Structural elucidation | Disappearance of the broad -NH₂ singlet; appearance of a new -NH signal (amide, sulfonamide) and signals corresponding to the newly introduced group. |
| ¹³C NMR | Structural confirmation | Shifts in the carbons of the pyridine ring and new signals from the derivative group. |
| HRMS | Exact mass confirmation | Provides the exact mass of the molecule, confirming the elemental composition. |
| HPLC | Purity determination | A single major peak indicating the purity of the final compound.[13] |
Conclusion
The derivatization of the 2-amino group of this compound is a cornerstone strategy for generating novel chemical entities for drug discovery and development. The protocols for N-acylation, N-sulfonylation, and N-arylation outlined in this guide provide robust and reproducible methods for accessing a wide chemical space. By understanding the underlying principles and paying close attention to the experimental details, researchers can effectively leverage this versatile scaffold to advance their scientific programs.
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Amino group acidity in aminopyridines and aminopyrimidines. (2025). ResearchGate. [Link]
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Reactivity of 4-Aminopyridine with Halogens and Interhalogens. (2019). Crystal Growth & Design. [Link]
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The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. (1995). Journal of the Chemical Society, Dalton Transactions. [Link]
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(PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens. (2019). ResearchGate. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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From Potential Prebiotic Synthons to Useful Chiral Scaffolds. (2020). PubMed Central. [Link]
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Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. (2003). Organic Letters. [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (2024). Molecules. [Link]
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Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2023). Atmosphere. [Link]
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (2021). Metabolites. [Link]
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Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
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Amino acid-promoted C–H alkylation with alkylboronic acids using a removable directing group. (2016). Organic & Biomolecular Chemistry. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. (2020). ResearchGate. [Link]
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Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. (2021). Journal of Heterocyclic Chemistry. [Link]
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Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Journal of Combinatorial Chemistry. [Link]
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Pd(ii)-catalyzed alkylation of unactivated C(sp3)–H bonds. (2016). Chemical Science. [Link]
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Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. (2021). Biomedical Chromatography. [Link]
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Sulfonylation of amino acid esters hydrochloride. (2023). ResearchGate. [Link]
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Sulfonylation of RNA 2'-OH groups. (2023). ACS Central Science. [Link]
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Integration of a derivatization protocol and LC–MS sequential window acquisition. (2023). Analytical and Bioanalytical Chemistry. [Link]
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Analytical Derivatization Techniques. (2019). ResearchGate. [Link]
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Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. (2020). Organic Chemistry Frontiers. [Link]
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SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. [Link]
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Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. (2007). Molecules. [Link]
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Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position. (2023). Molecules. [Link]
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Synthesis of novel heterocyclic compounds from 2-Amino-6-chloronicotinonitrile
Application Notes & Protocols for Heterocyclic Synthesis
Topic: Synthesis of Novel Heterocyclic Compounds from 2-Amino-6-chloronicotinonitrile
Introduction: The Strategic Value of this compound
This compound is a pyridine-based scaffold of significant interest to synthetic and medicinal chemists. Its value lies in the orthogonal reactivity of its three functional groups: the nucleophilic amino group at C2, the electrophilic carbon at C6 bearing a labile chlorine atom, and the versatile nitrile group at C3. This trifecta of reactive sites allows for a programmed, stepwise synthesis of complex fused heterocyclic systems. The chlorine atom is readily displaced by various nucleophiles via Nucleophilic Aromatic Substitution (SNAr), the amino group can participate in condensation and cyclization reactions, and the nitrile group is a key synthon for building adjacent rings.[1][2] This guide provides detailed protocols for leveraging this unique reactivity to construct medicinally relevant heterocyclic cores, specifically focusing on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines.
Part 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Application Note 1.1: Strategic Synthesis of Kinase Inhibitor Scaffolds
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically evaluated drugs, particularly kinase inhibitors and anticancer agents.[3][4][5] The structural resemblance of this scaffold to adenine allows it to function as an effective ATP-competitive inhibitor in the hinge region of various kinases.
The synthetic strategy detailed here leverages a two-step, one-pot reaction sequence beginning with this compound. The process initiates with the SNAr displacement of the C6 chlorine by a hydrazine derivative. This is followed by a spontaneous or thermally-induced intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group to form the pyrazole ring.[6] This robust and high-yielding transformation provides a direct entry into this valuable chemical space.
Experimental Workflow: Pyrazolo[3,4-b]pyridine Synthesis
Caption: Workflow for the two-step synthesis of pyrazolo[3,4-b]pyridines.
Protocol 1.2: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine
This protocol describes the reaction of this compound with hydrazine hydrate to yield the parent 3-amino-1H-pyrazolo[3,4-b]pyridine scaffold.
| Reagent/Material | M.W. | Quantity | Moles (mmol) | Role |
| This compound | 153.57 | 1.54 g | 10.0 | Starting Material |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.5 mL | ~30.0 | Reagent/Nucleophile |
| Ethanol (Absolute) | 46.07 | 25 mL | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.54 g, 10.0 mmol).
-
Reagent Addition: Add absolute ethanol (25 mL) to the flask and stir to suspend the starting material. Carefully add hydrazine hydrate (1.5 mL, ~30.0 mmol) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3). The starting material will gradually be consumed as a new, more polar spot corresponding to the product appears.
-
Reaction Completion & Work-up: After refluxing for 4-6 hours (or until TLC indicates complete consumption of the starting material), cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 15 mL) to remove any residual impurities.
-
Drying & Characterization: Dry the purified solid under vacuum to a constant weight. The expected yield is typically in the range of 80-90%. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Part 2: Synthesis of Thieno[2,3-b]pyridine Derivatives
Application Note 2.1: Building Bioisosteres for Drug Discovery
Thieno[2,3-b]pyridines are considered bioisosteres of purines and other bicyclic heterocycles, making them attractive scaffolds in drug development.[7] They have been investigated for a wide range of biological activities, including as adenosine A1 receptor ligands and topoisomerase inhibitors.[7][8]
The synthesis of the 3-aminothieno[2,3-b]pyridine core from this compound can be achieved through a multi-step sequence. A common and effective route involves the conversion of the starting material to a 2-mercaptonicotinonitrile derivative, followed by S-alkylation with an α-halo carbonyl or α-halo nitrile compound. The resulting intermediate then undergoes a base-promoted intramolecular Thorpe-Ziegler cyclization to furnish the fused thiophene ring.[9][10] This approach provides excellent control over the substituents introduced at the 2-position of the newly formed thiophene ring.
Experimental Workflow: Thieno[2,3-b]pyridine Synthesis
Caption: Multi-step workflow for the synthesis of thieno[2,3-b]pyridines.
Protocol 2.2: Synthesis of 3,6-Diamino-2-cyanothieno[2,3-b]pyridine
This protocol outlines a representative synthesis involving S-alkylation and subsequent Thorpe-Ziegler cyclization.
| Reagent/Material | M.W. | Quantity | Moles (mmol) | Role |
| Step 1: Thiol Formation | ||||
| This compound | 153.57 | 1.54 g | 10.0 | Starting Material |
| Sodium Hydrosulfide (NaSH), hydrate | 56.06 (anhydrous) | 0.84 g | ~15.0 | Thionating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Solvent |
| Step 2: S-Alkylation & Cyclization | ||||
| Chloroacetonitrile | 75.50 | 0.7 mL | 11.0 | Alkylating Agent |
| Sodium Ethoxide (NaOEt) | 68.05 | 0.75 g | 11.0 | Base |
| Ethanol (Absolute) | 46.07 | 30 mL | - | Solvent |
Step-by-Step Methodology:
-
Thiol Formation: In a 100 mL flask, dissolve this compound (1.54 g, 10.0 mmol) in DMF (20 mL). Add sodium hydrosulfide hydrate (0.84 g, ~15.0 mmol) portion-wise at room temperature. Stir the mixture at 50 °C for 2 hours. The formation of the intermediate 2-amino-6-mercaptonicotinonitrile can be assumed and used directly in the next step without isolation.
-
Reaction Setup for Cyclization: In a separate 250 mL flask, prepare a solution of sodium ethoxide (0.75 g, 11.0 mmol) in absolute ethanol (30 mL).
-
S-Alkylation: To the ethanolic sodium ethoxide solution, add the crude reaction mixture from Step 1. Cool the resulting mixture in an ice bath to 0-5 °C. Add chloroacetonitrile (0.7 mL, 11.0 mmol) dropwise, ensuring the temperature remains below 10 °C.
-
Thorpe-Ziegler Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3 hours.[9]
-
Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Drying & Characterization: Dry the product under vacuum. Recrystallization from ethanol or an ethanol/DMF mixture may be required for higher purity. Characterize the final product via NMR, IR, and mass spectrometry to confirm the structure of 3,6-diamino-2-cyanothieno[2,3-b]pyridine.
Summary of Synthetic Strategies
The following table summarizes the key aspects of the synthetic routes discussed, providing a comparative overview for researchers to select the most appropriate method for their target heterocyclic system.
| Feature | Synthesis of Pyrazolo[3,4-b]pyridines | Synthesis of Thieno[2,3-b]pyridines |
| Reaction Type | SNAr followed by Intramolecular Cyclization | SNAr (Thionation), S-Alkylation, Thorpe-Ziegler Cyclization |
| Key Reagents | Hydrazine derivatives | Sodium hydrosulfide, α-halo alkylating agents (e.g., chloroacetonitrile) |
| Key Intermediates | 2-Amino-6-hydrazinylnicotinonitrile | 2-Amino-6-mercaptonicotinonitrile, S-alkylated derivative |
| Typical Base | Not required for cyclization (can be thermal) | Strong base required for cyclization (e.g., NaOEt) |
| Product Scaffold | Fused Pyrazole-Pyridine | Fused Thiophene-Pyridine |
| Medicinal Relevance | Kinase Inhibitors, Anticancer Agents[4] | Adenosine Receptor Ligands, Topoisomerase Inhibitors[7][8] |
References
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- 10. SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]-THIENO[3,2-d]PYRIMIDINES AND PYRIDO[3′,2′:4,5]THIENO[3,2-d][1,2,3]-TRIAZINES | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Strategic Use of 2-Amino-6-chloronicotinonitrile in the Synthesis of Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are known to bind to the highly conserved ATP-binding site. The pyrido[2,3-d]pyrimidine core is one such scaffold, prized for its ability to mimic the adenine ring of ATP and form crucial hydrogen bond interactions with the kinase hinge region.
2-Amino-6-chloronicotinonitrile is a versatile and economically significant starting material for the construction of these potent pyrido[2,3-d]pyrimidine-based inhibitors. Its structure is pre-configured with the necessary functionalities for the two most common strategies in kinase inhibitor synthesis:
-
Cyclization: The ortho-positioned amino and cyano groups are primed for cyclization to form the fused pyrimidine ring.
-
Diversification: The reactive 6-chloro position serves as a key handle for introducing various substituents via modern cross-coupling chemistry, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for leveraging this compound in the synthesis of kinase inhibitors targeting critical oncogenic pathways.
Core Synthetic Strategy: From Building Block to Bioactive Core
The overall strategy involves a two-stage approach. First, the 6-chloro position is functionalized to introduce a key recognition motif. Second, the aminonitrile is cyclized to form the final pyrido[2,3-d]pyrimidine scaffold. This sequence allows for the late-stage introduction of diversity elements.
Application Notes & Protocols: The Strategic Use of 2-Amino-6-chloronicotinonitrile in Modern Agrochemical Synthesis
Introduction: The Architectural Value of a Privileged Scaffold
In the landscape of modern agrochemical research, the relentless pursuit of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. Central to this endeavor is the strategic use of versatile chemical building blocks—molecules that serve as robust starting points for diverse synthetic pathways. 2-Amino-6-chloronicotinonitrile is a preeminent example of such a scaffold. Its unique arrangement of three distinct functional groups—a nucleophilic amine, an electrophilic carbon-chlorine bond, and a versatile nitrile—on a pyridine core makes it a highly valuable and reactive intermediate for constructing complex agrochemical targets.
This guide provides an in-depth exploration of the application of this compound, moving beyond simple reaction schemes to elucidate the chemical logic behind its use. We will focus on its principal role in the synthesis of next-generation insecticides, particularly sulfoximines, and provide a detailed, field-tested protocol for a key synthetic transformation. The content is designed for chemical researchers and process development scientists dedicated to the innovation of crop protection solutions.
Section 1: Physicochemical Profile and Synthetic Rationale
The utility of this compound stems directly from its electronic and structural properties. Understanding these characteristics is fundamental to appreciating its role as a cornerstone in multi-step synthetic campaigns.
Key Physicochemical Data
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₆H₄ClN₃ | Provides the foundational pyridine-based scaffold. |
| Molecular Weight | 153.57 g/mol | Essential for stoichiometric calculations in reaction protocols. |
| Appearance | Off-white to light yellow crystalline powder | Physical state allows for straightforward handling and weighing. |
| Melting Point | ~198-202 °C | High melting point indicates a stable solid, useful for storage and handling. |
| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). Insoluble in water. | Dictates the choice of reaction media to ensure a homogeneous reaction environment. |
The Logic of Reactivity: A Trifunctional Scaffold
The power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This multi-handle nature is the primary causal factor behind its widespread adoption.
-
The 6-Chloro Group: This is the most critical site for elaboration. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine ring nitrogen and the adjacent cyano group activates the C-Cl bond, making it susceptible to attack by a wide range of nucleophiles (e.g., thiols, amines, alkoxides). This is the key step for introducing complex side chains.
-
The 2-Amino Group: This primary amine is a versatile nucleophile. It can be acylated, alkylated, or used as a handle for building fused heterocyclic ring systems. Its presence is crucial for modulating the final molecule's biological activity and physical properties.
-
The 3-Cyano (Nitrile) Group: While often retained in the final structure of certain insecticides where it contributes to receptor binding, the nitrile group offers further synthetic possibilities. It can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening pathways to entirely different classes of compounds. Research into the structure-activity relationship of the insecticide Sulfoxaflor has shown that replacing the nitrile with other groups can still yield highly active compounds[1].
Caption: Logical relationships of the functional groups in this compound.
Section 2: Principal Application in Sulfoximine Insecticide Synthesis
The most commercially significant application of this compound is as a key precursor in the synthesis of Sulfoxaflor, a sulfoximine insecticide.[2][3] Sulfoximines represent a distinct class of insecticides effective against a broad spectrum of sap-feeding pests.[1]
The general synthetic route leverages the reactivity of the 6-chloro position. The synthesis involves the initial displacement of the chloride with a sulfur-based nucleophile, followed by oxidation and imination to construct the core sulfoximine functional group.
Sources
Synthesis of 2-Amino-6-aryl-nicotinonitriles: An Application Note and Detailed Protocol for Researchers
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Amino-6-aryl-nicotinonitriles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document outlines a robust and efficient one-pot, four-component reaction, discusses the underlying chemical principles, and offers practical insights for successful synthesis and characterization. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the 2-Aminonicotinonitrile Scaffold
The 2-amino-3-cyanopyridine, or nicotinonitrile, core is a privileged scaffold in medicinal chemistry.[4][5] The presence of multiple functional groups—an amino group, a cyano group, and the pyridine ring—provides a versatile platform for further chemical modifications, enabling the exploration of a vast chemical space for drug discovery. Compounds bearing this moiety have demonstrated a wide array of pharmacological activities, including potent antimicrobial and antifungal effects, significant cytotoxicity against various cancer cell lines, and activity as A2A adenosine receptor antagonists.[1][2][6]
The synthesis of these compounds, therefore, is a critical starting point for many drug discovery programs. The method detailed herein is a widely adopted, efficient, and often environmentally friendly approach to accessing these valuable molecules.[5][7]
The Synthetic Strategy: A One-Pot, Four-Component Reaction
The most common and efficient route for the synthesis of 2-Amino-6-aryl-nicotinonitriles is a one-pot, four-component reaction involving an aromatic aldehyde, an acetophenone derivative, malononitrile, and ammonium acetate.[2][5][7] This reaction proceeds through a cascade of classical organic reactions, culminating in the formation of the desired substituted pyridine ring.
Overall Reaction Scheme
The general reaction can be depicted as follows:
Caption: General scheme for the one-pot synthesis of 2-Amino-6-aryl-nicotinonitriles.
Detailed Experimental Protocol
This protocol provides a representative example for the synthesis of 2-Amino-4,6-diphenylnicotinonitrile. The procedure can be adapted for various substituted aromatic aldehydes and acetophenones.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzaldehyde | Reagent | Sigma-Aldrich | Or equivalent |
| Acetophenone | Reagent | Sigma-Aldrich | Or equivalent |
| Malononitrile | Reagent | Sigma-Aldrich | Or equivalent |
| Ammonium Acetate | ACS Reagent | Sigma-Aldrich | Or equivalent |
| Ethanol | Absolute | Fisher Scientific | Or equivalent |
| Round-bottom flask | 250 mL | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer/hotplate | --- | --- | --- |
| Buchner funnel and flask | --- | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck | --- |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol, 1.06 g), acetophenone (10 mmol, 1.20 g), malononitrile (10 mmol, 0.66 g), and ammonium acetate (80 mmol, 6.17 g).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Reaction Completion: The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The final product should be characterized by standard analytical techniques such as melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][2]
Expected Results
The synthesis of 2-Amino-4,6-diphenylnicotinonitrile typically yields a pale yellow solid with a high degree of purity.
| Parameter | Expected Value |
| Yield | 85-95% |
| Melting Point | 228-230 °C |
| Molecular Formula | C₂₀H₁₅N₃ |
| Molecular Weight | 297.36 g/mol |
Mechanistic Insights
The one-pot synthesis of 2-Amino-6-aryl-nicotinonitriles is a fascinating cascade reaction. The proposed mechanism involves several key steps:
Caption: Key steps in the reaction mechanism for the synthesis of 2-Amino-6-aryl-nicotinonitriles.
-
Claisen-Schmidt Condensation: The reaction is initiated by a base-catalyzed (from ammonium acetate) condensation between the aromatic aldehyde and the acetophenone to form an α,β-unsaturated ketone, commonly known as a chalcone.[2]
-
Knoevenagel Condensation: The chalcone then undergoes a Knoevenagel condensation with the active methylene compound, malononitrile.[8]
-
Michael Addition: Ammonia, generated in situ from ammonium acetate, acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated system in a Michael addition.
-
Intramolecular Cyclization and Tautomerization: The newly formed intermediate undergoes an intramolecular cyclization via the attack of the amino group on one of the nitrile groups, followed by tautomerization. This is a variation of the Thorpe-Ziegler reaction.[9][10][11][12]
-
Aromatization: The final step involves the oxidation of the dihydropyridine intermediate to the stable aromatic nicotinonitrile product. This oxidation is often facilitated by air.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time, ensure adequate stirring, check the purity of reagents. |
| Side reactions | Lower the reaction temperature slightly, consider using a milder base or catalyst. | |
| Impure Product | Incomplete removal of starting materials | Improve washing of the crude product, consider recrystallization from a suitable solvent (e.g., ethanol, acetic acid). |
| No Reaction | Inactive catalyst/reagents | Use fresh ammonium acetate and ensure the absence of excess water in the reaction mixture. |
For optimization, various parameters can be explored, including the choice of solvent, catalyst, and reaction conditions. Greener approaches such as using water as a solvent, solvent-free conditions, or employing microwave or ultrasonic irradiation have been reported to improve yields and reduce reaction times.[2][5][13]
Conclusion
The one-pot, four-component synthesis of 2-Amino-6-aryl-nicotinonitriles is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The simplicity of the procedure, coupled with the ready availability of the starting materials, makes it an attractive route for both academic research and industrial applications in drug discovery and development. This guide provides a solid foundation for researchers to successfully synthesize and explore the potential of these valuable molecular scaffolds.
References
- Kakadiya et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Google AI Grounding API.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Wikipedia. (2023). Gewald reaction.
- Various Authors. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Google AI Grounding API.
- Snieckus, V., & Miranzadeh, M. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts, 13(07), 0684.
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
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Application Note: A Stability-Indicating HPLC Method for In-Process Monitoring of Reactions Involving 2-Amino-6-chloronicotinonitrile
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the in-process monitoring of chemical reactions involving 2-Amino-6-chloronicotinonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making real-time reaction monitoring crucial for optimizing yield, minimizing impurity formation, and ensuring final product quality. The developed isocratic method provides excellent resolution between the starting material, potential intermediates, and degradation products, allowing for accurate quantification and kinetic analysis. The causality behind the selection of chromatographic parameters is discussed in detail, providing a framework for adaptation to similar chemical systems.
Introduction: The Critical Role of In-Process Monitoring
In modern pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) is a meticulously controlled process. Intermediates such as this compound are foundational building blocks, and the efficiency of their conversion directly impacts the economic viability and safety profile of the final drug product. In-process monitoring via HPLC is an indispensable tool for chemists and process engineers, offering a real-time window into the reaction landscape.[1][2] This allows for the precise determination of reaction endpoints, the identification of kinetic profiles, and the early detection of side reactions or degradation, thereby enabling rapid process optimization and control. A well-designed stability-indicating method is one that can resolve the main component from any potential impurities and degradation products, which is a regulatory expectation.[3][4]
The structure of this compound, featuring a polar aminopyridine core, presents specific challenges for chromatographic separation that necessitate a carefully optimized RP-HPLC method. This note provides a comprehensive protocol and the scientific rationale underpinning the method's development.
Chromatographic Method Development: A Logic-Driven Approach
The primary objective was to develop an HPLC method capable of separating this compound from its potential precursors and degradation products. A reversed-phase approach was selected due to its wide applicability and suitability for polar aromatic compounds.[5]
Column Selection: The Foundation of Separation
A C18 stationary phase was chosen as the foundational element of this method. C18 columns are renowned for their hydrophobic retention mechanism, which is ideal for retaining and separating aromatic compounds like substituted pyridines.[5] To ensure robust performance and good peak shape for this polar analyte, a column with high carbon load and effective end-capping is recommended.
Mobile Phase Optimization: Balancing Retention and Selectivity
The mobile phase composition is a critical factor in achieving the desired separation.
-
Aqueous Phase: A phosphate buffer was selected to maintain a consistent pH. The pKa of aminopyridines is typically in the range of 5 to 7.[6][7] To ensure consistent ionization and avoid peak tailing, the mobile phase pH should be controlled. A pH of 3.0 was chosen to ensure the amino group is protonated, which can improve peak shape.
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, which allows for lower backpressure, and its UV transparency at lower wavelengths.
-
Isocratic Elution: For routine in-process monitoring where the primary goal is to track the disappearance of starting material and the appearance of a main product, an isocratic method is often preferable for its simplicity, robustness, and faster run times.[2]
Detection Wavelength: Maximizing Sensitivity
The chromophores within this compound (the substituted pyridine ring) are expected to exhibit strong UV absorbance. Based on the UV-Vis spectrum of the structurally similar 2-Amino-5-chloropyridine, which shows a cutoff wavelength around 348 nm, and general knowledge of substituted pyridines, a detection wavelength of 275 nm is proposed.[6][8] This wavelength is anticipated to provide a good response for both the parent compound and related aromatic impurities. It is highly recommended to use a photodiode array (PDA) detector during method development to confirm the optimal detection wavelength and to assess peak purity.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, and phosphoric acid.
-
High-purity water (18.2 MΩ·cm).
-
This compound reference standard.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of high-purity water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Withdraw a sample from the reaction mixture and immediately quench the reaction if necessary (e.g., by dilution in a cold solvent). Dilute the sample with the 50:50 acetonitrile/water mixture to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation and System Suitability
For reliable in-process monitoring, a streamlined validation is appropriate. Key parameters to assess include:
-
Specificity: The ability to resolve the analyte peak from other components in the reaction mixture. This can be assessed by injecting a placebo (reaction mixture without the starting material) and stressed samples.
-
Linearity: A minimum of five concentrations of the reference standard should be prepared to cover the expected working range. The correlation coefficient (r²) should be > 0.999.
-
Precision (Repeatability): At least six replicate injections of the standard solution should be performed. The relative standard deviation (RSD) of the peak areas should be < 2.0%.
-
System Suitability: Before each run, inject the standard solution to check for theoretical plates (>2000), tailing factor (<1.5), and retention time repeatability (RSD < 1.0%).
Visualizing the Workflow and Reaction Monitoring
The following diagrams illustrate the experimental workflow and the conceptual application of this HPLC method in reaction monitoring.
Potential Impurities and Degradation Products
While specific impurities are highly dependent on the synthetic route, for nicotinonitrile derivatives, common side products can arise from:
-
Incomplete reaction: Unreacted starting materials.
-
Hydrolysis: The nitrile group can hydrolyze to an amide or carboxylic acid, especially under acidic or basic conditions.
-
Side reactions: Depending on the reagents used, other positional isomers or related substances may form.[9]
This HPLC method, with its stability-indicating nature, is designed to separate these potential impurities from the main analyte peak. Forced degradation studies (acid, base, oxidation, heat, and light) are recommended to confirm the method's ability to resolve all potential degradants.[10][11]
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for the in-process monitoring of reactions involving this compound. By offering a clear rationale for the selection of chromatographic parameters, this guide empowers researchers and drug development professionals to implement and adapt this method for their specific synthetic processes. The use of this method will facilitate better process understanding, leading to improved yield, purity, and consistency in the manufacturing of pharmaceutical intermediates.
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International Journal of Scientific Research in Science and Technology. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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Application Notes and Protocols for the Purification of 2-Amino-6-chloronicotinonitrile Derivatives by Column Chromatography
Abstract
This comprehensive guide provides a detailed framework for the successful purification of 2-amino-6-chloronicotinonitrile and its derivatives using silica gel column chromatography. These compounds are pivotal intermediates in the synthesis of a wide array of biologically active molecules, making their purity a critical factor for reliable downstream applications in research and drug development. This document moves beyond a simple recitation of steps, delving into the rationale behind methodological choices, offering robust protocols, and providing troubleshooting strategies to address common challenges associated with purifying these basic nitrogen-containing heterocyclic compounds.
Introduction: The Challenge and Importance of Purifying this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse pharmacological activities.[1][2] The purity of these intermediates is paramount, as even minor impurities can lead to ambiguous biological data, complicate reaction outcomes, or introduce toxic byproducts into final compounds.
Column chromatography is a powerful and widely accessible technique for the purification of these derivatives.[3][4] However, the inherent basicity of the aminopyridine moiety presents a unique set of challenges. The acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of these basic compounds, resulting in poor recovery and significant peak tailing.[3][5] This guide provides the foundational knowledge and practical protocols to navigate these challenges, ensuring high-purity compounds suitable for the rigorous demands of research and development.
Foundational Principles: Tailoring Chromatography for Basic Heterocycles
Successful purification hinges on understanding the interplay between the analyte, the stationary phase, and the mobile phase. For this compound derivatives, the key is to mitigate the strong interaction between the basic nitrogen atoms and the acidic silanol groups of the silica gel stationary phase.
The Stationary Phase: The Role of Silica Gel
Silica gel is the most common stationary phase for column chromatography due to its versatility and cost-effectiveness.[6][7] It is a polar adsorbent, and separation is based on the differential adsorption of compounds from the mobile phase. More polar compounds interact more strongly with the silica and thus elute more slowly.[8]
The primary challenge with aminopyridine derivatives is the acid-base interaction with surface silanol groups (Si-OH), which act as Brønsted acids.[5] This can cause:
-
Peak Tailing: A non-uniform elution front where the compound slowly leaches from the column, resulting in broad, asymmetric peaks.[5]
-
Irreversible Adsorption: In severe cases, the compound may bind so strongly that it cannot be eluted from the column, leading to low recovery.[3]
The Mobile Phase: The Engine of Separation
The choice of the mobile phase, or eluent, is the most critical parameter to optimize. A typical mobile phase for these derivatives is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[9][10] The overall polarity of the eluent is adjusted by changing the ratio of these solvents to achieve the desired separation.[11]
Key Strategy: The Basic Modifier To counteract the acidity of the silica gel, a small amount of a basic modifier is often added to the mobile phase. Triethylamine (TEA) is a common choice.[5][10]
-
Mechanism of Action: The TEA, being a stronger base, preferentially interacts with the acidic silanol sites on the silica gel. This effectively "shields" the basic analyte from these strong interaction sites, allowing it to elute more symmetrically and improving recovery.[5] A typical concentration of TEA is 0.1-1% of the total solvent volume.
Thin-Layer Chromatography (TLC): The Roadmap to Success
Before attempting a column separation, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[6] TLC is a rapid, small-scale version of column chromatography that allows for the optimization of the mobile phase.
The Goal of TLC: The objective is to find a solvent system where the desired compound has a Retardation Factor (Rf) of approximately 0.2 to 0.35 .[8][10]
-
Rf Definition: The ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
Why Rf 0.2-0.35? An Rf in this range on a TLC plate generally translates to good separation on a column. A higher Rf means the compound will elute too quickly with minimal separation, while a lower Rf indicates it will take an excessively long time and a large volume of solvent to elute.[8]
Pre-Purification Workflow: A Systematic Approach
A logical workflow ensures that the column chromatography is set up for success from the outset.
Caption: Workflow for method development and preparation.
Detailed Experimental Protocols
These protocols provide a step-by-step guide for the purification of a representative 2-amino-6-aryl-nicotinonitrile derivative.
Protocol 1: Method Development using TLC
-
Prepare TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to a depth of about 0.5 cm. Cover and allow the atmosphere to saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small, concentrated spot onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Circle the visible spots.
-
Analyze and Optimize: Calculate the Rf value for the product spot. If the Rf is not in the 0.2-0.35 range, adjust the solvent polarity.[8]
-
To increase Rf (move spot higher): Increase the proportion of the polar solvent (ethyl acetate).
-
To decrease Rf (move spot lower): Increase the proportion of the non-polar solvent (hexane).
-
-
Address Tailing: If the spot is streaked, prepare a new mobile phase containing 0.5% triethylamine (TEA) and repeat the TLC analysis to confirm improved spot shape.
Table 1: Example TLC Data for 2-Amino-nicotinonitrile Derivatives
| Compound Structure | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Reference |
| 2-amino-6-phenyl-nicotinonitrile | 3:1 | 0.29 | [9] |
| 2-amino-6-(naphthalen-1-yl)-nicotinonitrile | 3:1 | 0.27 | [9] |
| 2-amino-6-(4-(trifluoromethyl)phenyl)-nicotinonitrile | 3:1 | 0.20 | [9] |
| 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile | 3:1 (Petroleum ether:Ethyl acetate) | Not specified, but purified via column | [12] |
Protocol 2: Column Packing and Sample Loading
Column Preparation:
-
Secure a glass column of appropriate size vertically on a stand. The amount of silica gel should be 20-50 times the weight of the crude sample.[13]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Wet Packing (Recommended): In a beaker, prepare a slurry of the required amount of silica gel in the initial, least polar eluent. Pour this slurry into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow excess solvent to drain until the solvent level is just above the silica bed. Never let the silica run dry. [10]
-
Add another thin layer of sand on top of the silica bed to protect the surface during solvent and sample addition.
Sample Loading:
-
Wet (Liquid) Loading:
-
Dissolve the crude sample in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[10]
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully pipette the dissolved sample onto the center of the sand, avoiding disturbance of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until it is again level with the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica bed.
-
-
Dry Loading (for compounds sparingly soluble in the eluent):
-
Dissolve the crude sample in a volatile solvent (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
Protocol 3: Elution and Fraction Collection
-
After loading the sample, carefully fill the column with the mobile phase.
-
Begin elution by opening the stopcock to achieve a steady drip rate. For flash chromatography, gentle pressure from a compressed air line can be used to increase the flow rate.[10]
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
Isocratic vs. Gradient Elution:
-
Isocratic: The same solvent composition is used throughout the entire separation. This is suitable for simple mixtures where components have significantly different Rf values.
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., starting with 9:1 Hexane:EtOAc and slowly increasing to 7:3 Hexane:EtOAc). This is highly effective for complex mixtures containing compounds of widely varying polarities, as it speeds up the elution of more strongly adsorbed compounds.[4][14]
-
-
Monitor the separation by collecting a small spot from each fraction and running a TLC plate.
-
Combine the fractions that contain the pure desired compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Troubleshooting Common Issues
Caption: A troubleshooting guide for common purification issues.
Safety and Handling Precautions
-
Chemical Hazards: this compound and its derivatives should be handled with care. They are often classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[15] Always consult the specific Safety Data Sheet (SDS) for the derivative being used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Perform all operations, especially handling dry silica gel and evaporating solvents, in a well-ventilated fume hood. Inhaling fine silica dust can cause respiratory damage.
-
Solvent Safety: The organic solvents used (e.g., hexanes, ethyl acetate) are flammable. Keep them away from ignition sources. Ensure proper waste disposal procedures are followed.
Conclusion
The purification of this compound derivatives by column chromatography is a highly effective technique when approached systematically. By carefully developing the mobile phase with TLC, addressing the basicity of the analyte through the use of modifiers, and employing proper column packing and elution techniques, researchers can consistently obtain high-purity materials. This guide provides the necessary protocols and conceptual understanding to empower scientists to overcome the common challenges and achieve successful, reproducible separations, thereby facilitating the advancement of their research and development objectives.
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The Versatile Scaffold: Harnessing 2-Amino-6-chloronicotinonitrile in Modern Drug Discovery
Introduction: The Strategic Value of a Privileged Fragment
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple protein targets—is a cornerstone of efficient medicinal chemistry. The 2-amino-6-chloronicotinonitrile moiety has emerged as a particularly valuable starting point for the synthesis of diverse compound libraries. Its inherent electronic properties, coupled with three distinct points for chemical modification, provide a robust platform for the rapid generation of novel chemical entities with a wide range of biological activities. This guide provides an in-depth exploration of the strategic application of this scaffold, detailing synthetic protocols and the underlying chemical principles that drive its utility in drug discovery, particularly in the realm of kinase inhibition and anticancer research.
The aminopyridine core is a well-established pharmacophore, known for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The strategic placement of a chloro group at the 6-position and a nitrile group at the 3-position of the 2-aminopyridine ring system offers medicinal chemists a versatile toolkit for tuning potency, selectivity, and pharmacokinetic properties. The chloro substituent serves as an excellent handle for cross-coupling reactions, allowing for the introduction of a vast array of aryl and heteroaryl groups. The 2-amino group can be readily acylated or alkylated to explore additional binding interactions, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.[1][2] This multi-faceted reactivity makes this compound a powerful scaffold for generating libraries of compounds for high-throughput screening and lead optimization.
Core Synthetic Strategies and Diversification Protocols
The true power of the this compound scaffold lies in its amenability to a variety of chemical transformations. The following sections detail key protocols for the derivatization of this versatile building block.
Protocol 1: Palladium-Catalyzed Cross-Coupling at the C6-Position
The chloro substituent at the 6-position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are foundational for introducing molecular diversity and are widely employed in the synthesis of kinase inhibitors and other targeted therapies.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide range of boronic acids or esters.[3] This is a cornerstone reaction for introducing aryl and heteroaryl moieties that can occupy hydrophobic pockets in the target protein.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 eq.) or a pre-catalyst system like Pd₂(dba)₃ (0.02-0.05 eq.) with a phosphine ligand like XPhos or SPhos (0.04-0.10 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (argon or nitrogen) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling.[4] More electron-rich and sterically hindered phosphine ligands often improve catalytic activity for less reactive aryl chlorides. The use of a mixed solvent system like dioxane/water is common as it helps to dissolve both the organic and inorganic reagents.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forging carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 6-position.[5][6] This is particularly useful for accessing key interactions with solvent-exposed regions of a binding site.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq.).
-
Catalyst Addition: Add a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-XPhos palladacycle, 0.01-0.05 eq.) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 0.02-0.10 eq.).
-
Solvent and Degassing: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
Trustworthiness of the Protocol: The success of the Buchwald-Hartwig amination is highly dependent on maintaining anhydrous and oxygen-free conditions, as both palladium(0) catalysts and the strong bases used are sensitive to air and moisture.[7] The use of pre-catalysts and specialized ligands has greatly improved the reliability and substrate scope of this reaction.[8]
Protocol 2: Derivatization of the 2-Amino Group
The 2-amino group is a key hydrogen bond donor and can be readily modified to fine-tune binding affinity and explore interactions with nearby amino acid residues.
Experimental Protocol: Acylation of the 2-Amino Group
-
Reagent Preparation: Dissolve the 2-amino-6-substituted-nicotinonitrile derivative (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Acylating Agent Addition: Cool the solution to 0 °C and slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1-1.2 eq.).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Visualization of Synthetic Workflow
Caption: Synthetic diversification pathways for this compound.
Protocol 3: Annulation Reactions to Form Fused Heterocycles
The juxtaposition of the 2-amino and 3-nitrile groups allows for cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are also important scaffolds in medicinal chemistry.[9][10]
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine
-
Reaction Setup: In a round-bottom flask, combine the 2-amino-6-substituted-nicotinonitrile derivative (1.0 eq.) with an excess of formamide or dimethylformamide-dimethylacetal (DMF-DMA).
-
Reaction Execution: Heat the mixture to reflux (typically 150-190 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture, which may result in the precipitation of the product. The solid can be collected by filtration and washed with a suitable solvent like ethanol. If no precipitate forms, the excess reagent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Applications in Kinase Inhibitor Design
The 2-aminopyridine moiety is a well-known "hinge-binder" in kinase inhibitors, mimicking the adenine portion of ATP to form key hydrogen bonds with the backbone of the kinase hinge region. The this compound scaffold provides an excellent starting point for designing potent and selective kinase inhibitors.
Visualization of Scaffold in Kinase Active Site
Caption: Interaction of the 2-aminopyridine scaffold with a kinase hinge.
Structure-Activity Relationship (SAR) Insights
-
Substitution at C6: As demonstrated by Suzuki and Buchwald-Hartwig reactions, this position is ideal for introducing larger aromatic and heteroaromatic groups. These substituents can extend into the hydrophobic region of the ATP binding site, often referred to as the "back pocket," leading to increased potency and selectivity.[11]
-
Modification of the 2-Amino Group: Acylation or alkylation of the 2-amino group can be used to probe for additional interactions. For example, adding a small alkyl group may enhance van der Waals contacts, while a larger, more functionalized group could pick up additional hydrogen bonds or interact with the ribose pocket.
-
The Role of the Nitrile Group: The nitrile group is a versatile functional group in drug design. It is a good hydrogen bond acceptor and can act as a bioisostere for a carbonyl group or a halogen atom.[1][2] Its linear geometry and electronic properties can influence the overall conformation and binding of the molecule. Furthermore, introducing a nitrile can block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1]
Quantitative Data Summary
The following table presents representative data for the biological activity of compounds derived from aminonicotinonitrile scaffolds, illustrating the potential for this class of molecules.
| Compound Class | Target | Key Substituents | Biological Activity (IC₅₀) | Reference |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | 5-(4-Chlorophenyl), 8-cyclohexyl, 2-(2,4-dichlorophenyl) | 11.4 nM | [12] |
| 2-Aminopyridine | JAK2 | Varied C6-substituents | 3-9 nM | [11] |
| 2-Aminopyrimidinone | CK2 | 5-(substituted-phenyl) | 1.1 µM | [13] |
| 2,6-Disubstituted Purine | NCI-60 Panel | N9-alkynyl, C6-aryl | 1-5 µM (GI₅₀) | [14] |
Conclusion and Future Perspectives
This compound has proven to be a highly effective and versatile scaffold in drug discovery. Its synthetic tractability, coupled with the ability to readily generate diverse libraries of compounds, makes it an invaluable tool for medicinal chemists. The protocols and strategies outlined in this guide provide a framework for the rational design and synthesis of novel drug candidates based on this privileged core. As our understanding of the structural biology of various disease targets continues to grow, the strategic application of well-designed scaffolds like this compound will undoubtedly continue to play a pivotal role in the development of the next generation of targeted therapeutics. Future work in this area will likely focus on the development of more stereoselective and efficient synthetic methodologies, as well as the exploration of this scaffold against a broader range of biological targets beyond kinases.
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El-Naggar, M., Abdu-Allah, H. H. M., Al-Obaid, A. M., & Abdel-Aziz, A. A. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12698-12711. [Link]
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Abdel-Ghani, T. M., & El-Sayed, W. A. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-21. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
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Billing, O., & Buto, T. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(36), 4889-4891. [Link]
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El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 12698-12711. [Link]
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Szychowski, K. A., et al. (2021). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 26(16), 4983. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2022). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 8(2), 113-126. [Link]
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Patrick, G. L. (2013). Bioisosterism: A Rational Approach in Drug Design. An Introduction to Medicinal Chemistry, 5th ed., Oxford University Press, 219-245. [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5595-5607. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Thatikonda, S., et al. (2012). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules, 17(12), 14566-14581. [Link]
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Zhang, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(6), 2965-2969. [Link]
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Sharma, M. C., & Sharma, S. (2011). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Indian Journal of Pharmaceutical Sciences, 73(2), 166–171. [Link]
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Oishi, T., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Organic & Biomolecular Chemistry, 22(8), 1604-1608. [Link]
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Liu, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(19), 6524. [Link]
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Ali, A. A., & Ali, A. M. (2023). QSAR Study of 2-Substituted Aminopyridopyrimidin-7-one derivatives As Tyrosine kinase Inhibitors. Egyptian Journal of Chemistry, 66(10), 321-329. [Link]
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Lopes-Coelho, F., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1426-1432. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562. [Link]
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Senturk, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
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Al-Ostoot, F. H., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. [Link]
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Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Die Pharmazie, 54(3), 178-183. [Link]
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Chen, H., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6523. [Link]
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Wang, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128643. [Link]
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Chekanov, M. O., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-646. [Link]
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Maciel, L. S., et al. (2021). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1657, 462555. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wang, X., et al. (2022). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry, 24(12), 4815-4823. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Wang, C., & Berger, B.-T. (Eds.). (2023). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Molecules. [Link]
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Zhang, Y., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 12(4), 438. [Link]
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Piestansky, J., et al. (2019). A fast and simple method for the determination of total protein content in biopharmaceutical samples using derivatization and UPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 174, 524-531. [Link]
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Kasai, T., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(1), 183-191. [Link]
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Chekanov, M. O., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-646. [Link]
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Kim, H. Y., & Kim, K. R. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 179. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Amino-6-chloronicotinonitrile
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Amino-6-chloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve reaction yields and troubleshoot common issues encountered with this specific, and often challenging, substrate. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory settings.
The structure of this compound presents a unique set of challenges. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the electron-rich nature of the aminopyridine ring can make the crucial oxidative addition step difficult.[1][2] This guide will walk you through these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the Suzuki coupling of this compound.
Q1: Why is my Suzuki reaction with this compound failing or giving low yields?
A1: Low yields with this substrate are often due to a combination of factors. The primary culprits are typically catalyst inhibition by the pyridine and amino-group nitrogens, and the low reactivity of the C-Cl bond.[1][2] An insufficiently active catalyst system is a frequent cause of failure.[1] Additionally, side reactions such as protodeboronation, dehalogenation, and homocoupling can significantly reduce the yield of your desired product.[1][3]
Q2: What is the best initial catalyst and ligand combination to try for this substrate?
A2: For challenging heteroaryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] A more active system is required. A good starting point would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][4] N-heterocyclic carbene (NHC) ligands are also highly effective for activating C-Cl bonds.[4]
Q3: Which base should I choose for this reaction?
A3: The choice of base is critical. It must be strong enough to facilitate the transmetalation step without promoting side reactions.[5] For aryl chlorides, stronger bases are often necessary.[6] Potassium phosphate (K₃PO₄) is an excellent choice to start with.[1][7] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.[2][8]
Q4: What solvent system is recommended?
A4: Aprotic polar solvents are generally preferred for Suzuki couplings.[9] A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and effective solvent system.[1][10] Toluene with a small amount of water is also a viable option.[2][7] The water is often crucial for dissolving the inorganic base and facilitating the catalytic cycle.[6]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting your Suzuki coupling reaction.
Problem 1: No Reaction or Very Low Conversion
If you observe no product formation or only trace amounts, consider the following flowchart for a systematic approach to resolving the issue.
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Byproduct Formation
The appearance of unexpected spots on your TLC or peaks in your LC-MS requires careful diagnosis. The table below outlines the most common byproducts and strategies to mitigate their formation.
| Byproduct Name | Identification | Probable Cause(s) | Mitigation Strategy |
| Protodeboronation Product (Arene from Boronic Acid) | Mass corresponding to the boronic acid partner minus the B(OH)₂ group. | Presence of excess water or a base that is too strong.[1] | Use the corresponding boronate ester (e.g., pinacol ester).[2] Use an anhydrous solvent system with a base like KF.[5] |
| Dehalogenation Product (2-Amino-6-nicotinonitrile) | Mass corresponding to the starting material minus chlorine. | The palladium catalyst reacting with a hydride source (e.g., solvent, amine base).[9] | Ensure a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source.[1] |
| Homocoupling Product (Biaryl from Boronic Acid) | Mass corresponding to a dimer of the boronic acid partner. | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1] | Rigorously degas the reaction mixture and maintain an inert atmosphere throughout the reaction.[1] |
The Catalytic Cycle and the Role of Reagents
Understanding the mechanism of the Suzuki-Miyaura coupling is key to rational optimization. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: This is often the rate-limiting step, especially for aryl chlorides.[6] The active Pd(0) catalyst inserts into the carbon-chlorine bond. For this compound, the electron-donating amino group can make this step particularly sluggish. This is why highly electron-rich and bulky ligands are necessary; they increase the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[4]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base.[5] The base coordinates to the boron atom, making the organic group more nucleophilic and ready for transfer.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[11]
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[1][2]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2] The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
This guide provides a comprehensive framework for approaching the Suzuki coupling of this compound. Remember that every substrate pairing is unique, and systematic optimization of the parameters discussed here will be key to achieving high yields and purity.
References
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- BenchChem. (2025).
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- Colacot, T. J. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
- National Institutes of Health. (2017).
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
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- 9. Yoneda Labs [yonedalabs.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Amino-6-chloronicotinonitrile Derivatives
Welcome to the technical support center for the synthesis of 2-Amino-6-chloronicotinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes and purify your target molecules effectively.
I. Overview of the Synthesis and Common Challenges
The multicomponent synthesis of 2-amino-3-cyanopyridine derivatives, including this compound, is a widely used and efficient method.[1][2] Typically, this involves the reaction of an α,β-unsaturated ketone (chalcone), malononitrile, and a source of ammonia, such as ammonium acetate.[3][4] While this approach is robust, it is not without its challenges. Researchers may encounter issues such as low yields, the formation of complex mixtures of byproducts, and difficulties in purification.[5][6]
Understanding the underlying reaction mechanisms and potential side reactions is crucial for successful synthesis. The primary reaction proceeds through a series of steps including a Michael addition, cyclization, and aromatization. However, side reactions such as the self-condensation of malononitrile (Thorpe-Ziegler reaction) and the formation of various heterocyclic byproducts from malononitrile dimers can significantly impact the purity and yield of the desired product.[6][7]
This guide will delve into the identification and mitigation of these common byproducts and provide practical solutions to frequently encountered problems.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
FAQ 1: My reaction has produced a complex mixture of products, and the yield of my desired this compound derivative is low. What are the likely byproducts?
Low yields and complex product mixtures are often due to competing side reactions. The most common byproducts in this synthesis are:
-
Michael Adduct: The initial, uncyclized product of the Michael addition of malononitrile to the chalcone. This intermediate may persist if the cyclization and aromatization steps are incomplete.
-
Malononitrile Dimer and its Derivatives: Malononitrile can dimerize under basic conditions to form 2-amino-1,1,3-tricyanopropene. This highly reactive intermediate can then participate in various cyclization reactions to form a range of heterocyclic byproducts, which can complicate the purification process.[8][9][10]
-
Thorpe-Ziegler Adducts: Self-condensation of malononitrile can lead to the formation of Thorpe-Ziegler adducts, which are dimeric or trimeric structures.[6][11]
-
Over-oxidation or Degradation Products: Harsh reaction conditions or prolonged reaction times can lead to the oxidation of the desired aminopyridine or other sensitive functional groups, resulting in colored impurities.[5]
-
Partially Reduced Intermediates: The final step in the formation of the pyridine ring is an oxidation/aromatization. Incomplete oxidation can leave dihydropyridine or tetrahydropyridine intermediates in the reaction mixture.[5]
Troubleshooting Guide: Identifying and Mitigating Byproducts
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield and Complex Mixture | Formation of multiple byproducts due to non-optimized reaction conditions. | 1. Temperature Control: Carefully control the reaction temperature. High temperatures can promote the formation of malononitrile dimers and other side products.[5] 2. Order of Addition: Consider a stepwise addition of reagents. Pre-forming the Michael adduct at a lower temperature before adding the ammonium acetate and increasing the temperature for cyclization can sometimes lead to a cleaner reaction.[5] 3. Stoichiometry: Ensure accurate stoichiometry of all reactants. An excess of malononitrile can increase the likelihood of dimerization and Thorpe-Ziegler reactions. 4. Catalyst Choice: The choice of base or catalyst can influence the reaction pathway. Weaker bases may reduce the rate of malononitrile dimerization.[12] |
| Presence of Unreacted Michael Adduct | Incomplete cyclization and/or aromatization. | 1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to promote the final steps of the reaction. Monitor the reaction progress by TLC to avoid degradation. 2. Choice of Oxidant: If a partially reduced intermediate is suspected, a mild oxidant can be added during workup to facilitate aromatization.[5] |
| Significant Formation of Malononitrile Dimer Byproducts | Basic reaction conditions and high concentrations of malononitrile. | 1. Lower pH: If possible, run the reaction at a slightly lower pH to disfavor the deprotonation of malononitrile. 2. Use of Malononitrile Precursors: In some cases, using a precursor that generates malononitrile in situ can help maintain a low concentration and reduce dimerization. |
| Colored Impurities | Oxidation or degradation of the product or starting materials. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. 2. Shorter Reaction Times: Optimize the reaction time to minimize the exposure of the product to harsh conditions. 3. Purification: Activated carbon treatment during workup can sometimes remove colored impurities. |
III. Experimental Protocols for Byproduct Analysis and Removal
Protocol 1: TLC Analysis for In-process Reaction Monitoring
Objective: To monitor the progress of the reaction and identify the formation of major byproducts.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing solvent (e.g., a mixture of hexane and ethyl acetate, the ratio of which should be optimized for your specific derivative)
-
UV lamp (254 nm and 365 nm)
-
Staining solution (e.g., potassium permanganate stain)
Procedure:
-
During the reaction, withdraw a small aliquot of the reaction mixture at regular intervals.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
Spot the diluted sample onto a TLC plate alongside spots of your starting materials (chalcone and malononitrile).
-
Develop the TLC plate in the optimized developing solvent.
-
Visualize the spots under a UV lamp. The desired product is often highly fluorescent.
-
If necessary, stain the plate to visualize non-UV active compounds.
-
The appearance of new spots relative to the starting materials indicates product and byproduct formation. The relative intensity of these spots can give a qualitative measure of the reaction progress and purity.
Protocol 2: Purification by Column Chromatography
Objective: To separate the desired this compound derivative from byproducts and unreacted starting materials.
Materials:
-
Silica gel for column chromatography
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Glass column
-
Fraction collector or test tubes
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column using the chosen eluent system.
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with the eluent, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Protocol 3: Recrystallization for Final Purification
Objective: To obtain a highly pure, crystalline product.
Materials:
-
Suitable solvent or solvent mixture for recrystallization (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane)
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolve the partially purified product in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
IV. Visualization of Reaction Pathways
To better understand the synthetic process and the formation of byproducts, the following diagrams illustrate the key reaction pathways.
Caption: Key reaction pathways in the synthesis of this compound derivatives.
Caption: A general troubleshooting workflow for synthesis issues.
V. References
-
Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). ResearchGate. Available at: [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. Available at: [Link]
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. ACS Publications. Available at: [Link]
-
Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,... ResearchGate. Available at: [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. Available at: [Link]
-
A-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Ask this paper | Bohrium. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. PMC - NIH. Available at: [Link]
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journals. Available at: [Link]
-
The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. ResearchGate. Available at: [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available at: [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]
-
An Efficient Protocol for Synthesis of 2-amino-3- cyanopyridine Derivatives using Nano-modified SBA-15. CORE. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. NIH. Available at: [Link]
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. National Institutes of Health. Available at: [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]
-
Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. PubMed. Available at: [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. Available at: [Link]
-
Synthesis of 2-amino-3-cyanopyridine. ResearchGate. Available at: [Link]
-
SCHEME 2: Synthesis of 2-amino-3-cyanopyridines 5a-k and... ResearchGate. Available at: [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate. Available at: [Link]
-
An improved process for producing aminopyridines. Google Patents. Available at:
-
2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]
-
2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Available at: [Link]
-
Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. Available at: [Link]
-
A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. Available at: [Link]
-
Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Google. Available at:
-
Multi-component Reactions – Methods for Drug Discovery. Aaltodoc. Available at: [Link]
-
A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. Available at: [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. Available at: [Link]
-
Chemistry & Biology Of Multicomponent Reactions. PMC - PubMed Central - NIH. Available at: [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]
-
Typical examples of impurities observed in synthesized peptides:... ResearchGate. Available at: [Link]
-
Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. Available at: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for Buchwald-Hartwig amination of hindered amines
Technical Support Center: Buchwald-Hartwig Amination
Welcome, researchers and chemists, to our dedicated troubleshooting guide for the Buchwald-Hartwig amination of sterically hindered amines. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of modern C-N bond formation, its application to sterically demanding substrates can be challenging. This guide is structured to address the specific issues you may encounter, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Common Issues - No or Low Conversion
Question 1: I am attempting to couple a hindered secondary amine with an aryl bromide, but I am seeing no product formation and recovery of my starting materials. What are the most likely causes?
This is a common issue when moving to more sterically encumbered substrates. The problem often lies in one of the key steps of the catalytic cycle being kinetically disfavored. Let's break down the likely culprits:
-
Ineffective Catalyst System: The "first-generation" palladium catalysts, such as those employing P(o-tolyl)₃, are often insufficient for hindered substrates.[1][2] The steric bulk around the nitrogen atom can prevent efficient coordination to the palladium center or slow down the crucial C-N reductive elimination step.
-
Suboptimal Ligand Choice: For hindered amines, bulky and electron-rich phosphine ligands are paramount.[1][3][4] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.[5] Furthermore, their steric presence can accelerate the final reductive elimination to release the product.
-
Incorrect Base Selection: A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the catalytic cycle.[2][6] Conversely, a base that is too strong or nucleophilic can lead to side reactions or degradation of sensitive substrates.[7]
Our Recommendation:
-
Re-evaluate your ligand. For hindered secondary amines, consider using advanced biaryl phosphine ligands. A comparison of commonly used ligands for hindered substrates is provided in the table below.
-
Use a precatalyst. Instead of generating the active catalyst in situ from sources like Pd(OAc)₂, which can be unreliable, employing a well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can lead to more consistent and reproducible results.[8][9] These precatalysts are designed for stability and efficient generation of the active Pd(0) species.
-
Ensure your base is appropriate. Sodium tert-butoxide (NaOtBu) is a robust and commonly effective base for these couplings.[6][7] Ensure it is fresh and handled under anhydrous conditions.
Question 2: My reaction is sluggish, and even after extended reaction times and increased temperatures, the conversion is poor. I am using a modern biaryl phosphine ligand. What should I try next?
When even state-of-the-art ligands are not providing the desired outcome, a systematic optimization of reaction parameters is necessary. The slow reaction rate points to a significant energy barrier in the catalytic cycle.
-
Mechanistic Insight: For hindered substrates, the rate-limiting step can shift. For instance, with electron-rich aryl halides, oxidative addition can be slow. Conversely, for very bulky coupling partners, C-N reductive elimination can become the bottleneck.[10][11]
Troubleshooting Steps:
-
Solvent Choice: While toluene and dioxane are common solvents, their polarity can influence the stability of intermediates. For particularly challenging couplings, consider a more polar aprotic solvent like CPME (cyclopentyl methyl ether), which has been shown to be effective in some cases.[12]
-
Base Strength: If you are using a weaker base like K₃PO₄ or Cs₂CO₃ to accommodate sensitive functional groups, you may need to increase the reaction temperature.[7] However, be mindful of potential substrate or product degradation.
-
Ligand Screening: Not all bulky ligands are created equal for every substrate combination. A small screen of ligands can be highly informative. For example, while RuPhos is excellent for many secondary amines, BrettPhos might show higher activity for certain primary amines due to subtle electronic and steric differences.[11]
Table 1: Ligand Selection Guide for Hindered Amines
| Ligand Family | Example Ligands | Recommended For | Key Features |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | Hindered primary and secondary amines, aryl chlorides.[8] | Bulky, electron-rich, promote fast reductive elimination. |
| Ferrocene-Based | DtBPF | Aryl chlorides and tosylates.[13] | Robust and effective for challenging electrophiles. |
| Josiphos-type | CyPF-tBu | Heteroaryl chlorides and primary amines.[14] | Effective for specific heteroaromatic systems. |
Section 2: Side Reactions and Impurities
Question 3: I am observing a significant amount of hydrodehalogenation (reduction) of my aryl halide. How can I minimize this side product?
Hydrodehalogenation is a common side reaction where the aryl halide is converted to the corresponding arene. This can occur through several pathways, but a prominent one for hindered substrates involves β-hydride elimination from the palladium-amido intermediate.[1][12]
dot
Caption: Competing pathways from the Pd(II)-amido intermediate.
Strategies to Mitigate Hydrodehalogenation:
-
Increase Steric Bulk on the Ligand: Using a bulkier ligand can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination pathway.[15] Consider switching from a less bulky ligand to one like XPhos or a related structure.
-
Modify the Amine: If possible, using an amine that lacks β-hydrogens will completely shut down this side reaction pathway. This is not always feasible from a synthetic standpoint but is a key mechanistic consideration.
-
Lower Reaction Temperature: β-hydride elimination often has a different activation energy than reductive elimination. Running the reaction at the lowest effective temperature can sometimes favor the desired product.
-
Choice of Palladium Precursor: It has been observed that generating the catalyst from Pd(II) sources can sometimes lead to more reduction byproducts compared to using a Pd(0) source or a well-defined precatalyst.[15]
Section 3: Substrate-Specific Challenges
Question 4: I am trying to couple a hindered primary amine with an ortho-substituted aryl chloride. The reaction is not working at all. Is this transformation feasible?
This is one of the most challenging scenarios in Buchwald-Hartwig amination, as you are combining two sterically demanding partners, one of which is also an electronically deactivated electrophile (aryl chloride).[6][9]
-
Causality: The oxidative addition into the C-Cl bond is significantly slower than for C-Br or C-I bonds.[7] When this is combined with a hindered amine that slows the subsequent steps, the overall catalytic turnover can grind to a halt.
Protocol for a Challenging Aryl Chloride Coupling:
This protocol is a starting point and may require further optimization.
-
Reagents & Catalyst System:
-
Palladium Precatalyst: XPhos Pd G3 (2 mol%)
-
Ligand: XPhos (2 mol%) - additional ligand can sometimes be beneficial.
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Solvent: Anhydrous, degassed Toluene or CPME.
-
-
Experimental Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 eq), the palladium precatalyst, and any additional ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add the solvent, followed by the hindered primary amine (1.2 eq).
-
Finally, add the base under a positive pressure of argon.
-
Seal the tube and heat to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Considerations for Success:
-
Rigorous Inert Atmosphere: Oxygen can deactivate the palladium catalyst, so ensure all reagents are degassed and the reaction is performed under a robust inert atmosphere (Argon or Nitrogen).
-
Purity of Reagents: Ensure the amine, aryl halide, and solvent are pure and dry. Water can interfere with the base and the catalyst.
-
Rational Ligand Design: If standard conditions fail, this is where rational ligand design becomes critical. Research has shown that fine-tuning the steric and electronic properties of the biaryl phosphine ligand can overcome these challenges.[10][16] For example, creating a more electron-rich ligand can accelerate oxidative addition, while modifying the steric profile can enhance reductive elimination.[10]
References
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. Bioengineer.org. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Request PDF. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU Research Database. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
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- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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Technical Support Center: Prevention of Dehalogenation in Coupling Reactions of 2-Amino-6-chloronicotinonitrile
Introduction
Welcome to the technical support guide for handling 2-Amino-6-chloronicotinonitrile in cross-coupling reactions. This document is designed for researchers, scientists, and professionals in drug development who are encountering the common and often frustrating side reaction of dehalogenation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.
This compound is a valuable building block, but its electron-deficient pyridine ring, substituted with both an amino and a cyano group, makes the C-Cl bond susceptible to cleavage, leading to the formation of the undesired dehalogenated product, 2-aminonicotinonitrile. This guide will walk you through the causes of this side reaction and provide actionable strategies to mitigate it across various common coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation, or hydrodehalogenation, is a side reaction where the chlorine atom on your starting material is replaced by a hydrogen atom.[1] For this compound, this means your intended coupled product is lost to the formation of 2-aminonicotinonitrile. This not only reduces the yield of your desired molecule but also introduces a significant purification challenge due to the similar polarity of the starting material, product, and byproduct.
The primary reason this substrate is susceptible is its electronic nature. The pyridine ring is already electron-deficient, and the presence of the electron-withdrawing cyano group further activates the C-Cl bond. This makes the molecule more reactive towards the initial oxidative addition step in many catalytic cycles but also more prone to undesired side reactions.[2]
Q2: What are the general mechanistic pathways that lead to dehalogenation in palladium-catalyzed coupling reactions?
A2: Dehalogenation in palladium-catalyzed reactions typically occurs through one of two main pathways, both involving the formation of a palladium-hydride (Pd-H) species:
-
From the Base/Solvent: Certain bases (like alkoxides) or solvents (like alcohols or even DMF) can act as hydride sources.[1][3] The Pd-H species can then react with the aryl halide in a process that ultimately leads to the reductive elimination of the arene and regeneration of the active catalyst.
-
From β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, after the amine has coordinated to the palladium center, a β-hydride elimination can occur if the amine has an α-hydrogen. This forms an imine and a Pd-H species, which can then go on to cause dehalogenation of the starting material.[4]
A third, less common pathway in some systems can involve radical mechanisms, especially under photochemical conditions or with certain bases that can promote single-electron transfer (SET).[5][6][7][8]
Troubleshooting Guide: Minimizing Dehalogenation by Reaction Type
This section provides specific, actionable advice for minimizing dehalogenation in common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but dehalogenation can be a significant issue with electron-deficient heteroaryl chlorides.[2][9]
Problem: Significant formation of 2-aminonicotinonitrile alongside the desired coupled product.
-
Inappropriate Base Selection: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are often aggressive and can promote dehalogenation.
-
Suboptimal Ligand Choice: The ligand plays a critical role in balancing the rates of the desired catalytic cycle steps against the undesired dehalogenation pathway.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other biaryl phosphines can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[10][11] N-heterocyclic carbene (NHC) ligands can also be effective.[12] Avoid ligands that are too small or not electron-donating enough, as this can slow down the productive steps of the catalytic cycle.
-
-
Protic Solvents or Water Content: Alcohols and even excessive water can serve as a proton/hydride source.
-
Solution: Use anhydrous aprotic solvents like dioxane, THF, or toluene.[10] While a small amount of water is often necessary to dissolve the inorganic base and facilitate transmetalation, using an excessive amount should be avoided. If possible, run the reaction under strictly anhydrous conditions with a soluble base like LiOtBu, but be mindful of its potential to cause dehalogenation.
-
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst like (IPr)Pd(allyl)Cl | Ensures a reliable source of Pd(0). |
| Ligand | SPhos or XPhos (1.5 - 2.0 mol eq. to Pd) | Bulky, electron-rich ligand to promote reductive elimination.[10] |
| Base | K₃PO₄ (2.0 - 3.0 eq.) | Milder, non-hydride donating base.[2] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvent to minimize proton sources.[10] |
| Temperature | 80 - 100 °C | Start at a lower temperature and slowly increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation. |
Buchwald-Hartwig Amination
When coupling a secondary amine to this compound, dehalogenation can compete with the desired C-N bond formation.[4][13]
Problem: Low yield of the desired N-arylated product and high amounts of 2-aminonicotinonitrile.
-
Base-Induced Dehalogenation: Strong bases are required for the Buchwald-Hartwig amination, but they can also promote dehalogenation.
-
Solution: While strong bases are necessary, consider using lithium bis(trimethylsilyl)amide (LiHMDS) or potassium hexamethyldisilazide (KHMDS). These bases are effective at deprotonating the amine without being aggressive hydride donors. Sodium tert-butoxide (NaOtBu) is very common but can sometimes be more problematic.
-
-
Slow Reductive Elimination: If the final reductive elimination step is slow, side reactions have more time to occur.
-
Catalyst Inhibition: The product itself or other species in the reaction mixture can sometimes inhibit the catalyst, leading to longer reaction times and more side products.
-
Solution: Ensure efficient stirring and consider using a solvent system that keeps all components in solution. Sometimes, slightly higher catalyst loading (1-2 mol%) can help overcome inhibition.
-
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is generally robust, but the standard conditions (Pd/Cu catalysis, amine base/solvent) can sometimes lead to dehalogenation, especially with sensitive substrates.[15]
Problem: Formation of 2-aminonicotinonitrile and alkyne homocoupling (Glaser coupling) byproducts.
-
Amine Base as a Reductant/Proton Source: The amine base (e.g., triethylamine, diisopropylamine) can contribute to the formation of Pd-H species.
-
Solution: Consider using a non-coordinating, milder inorganic base like K₂CO₃ or Cs₂CO₃ in an aprotic solvent like THF or dioxane. This moves away from the traditional amine solvent/base system.
-
-
Copper Co-catalyst Issues: While copper(I) is crucial for the Sonogashira catalytic cycle, it can also promote side reactions.
-
Solution: In some cases, copper-free Sonogashira conditions can be employed, although they may require more specialized ligands and conditions.[16] Before attempting this, ensure the standard protocol is fully optimized. Reducing the amount of copper iodide (e.g., from 5 mol% to 1-2 mol%) can sometimes be beneficial.
-
-
High Temperature: Elevated temperatures can accelerate decomposition pathways.
-
Solution: Many modern Sonogashira protocols with active catalysts can be run at room temperature or slightly elevated temperatures (40-60 °C).[16] Avoid refluxing in high-boiling solvents unless necessary.
-
Caption: General workflow for an optimized Sonogashira coupling.
General Preventative Measures
Regardless of the specific coupling reaction, these general principles will help you minimize dehalogenation:
-
Use High-Purity Reagents: Impurities in solvents, bases, or starting materials can be sources of hydrides or catalyst poisons.
-
Ensure an Inert Atmosphere: Oxygen can damage the active Pd(0) catalyst, leading to sluggish reactions and more time for side reactions to occur. Degas your solvents thoroughly and maintain a positive pressure of argon or nitrogen.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the reaction progress. Extended reaction times at high temperatures after the starting material is consumed can lead to product degradation and an increase in byproducts.
-
Lower the Temperature: If dehalogenation is a major issue, try running the reaction at a lower temperature, even if it takes longer.[17] The activation energy for dehalogenation may be higher than for the desired coupling, meaning a lower temperature will favor the productive pathway.
By understanding the mechanisms behind dehalogenation and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your coupling reactions with this compound.
References
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed. PubMed. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. National Center for Biotechnology Information. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Center for Biotechnology Information. [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. ACS Publications. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Thieme Connect. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Center for Biotechnology Information. [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
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Deciphering complexity in Pd–catalyzed cross-couplings. National Center for Biotechnology Information. [Link]
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Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ScienceDirect. [Link]
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Solvent Effects on Chemical Processes. 11. Solvent Effects on the Kinetics of Decarboxylative Dechlorination of N-chloro Amino Acids in Binary Aqueous-Organic Solvents. PubMed. [Link]
-
Copper-catalyzed deacetonative Sonogashira coupling. PubMed. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
Stabilization of Two Radicals with One Metal: A Stepwise Coupling Model for Copper-Catalyzed Radical–Radical Cross-Coupling. National Center for Biotechnology Information. [Link]
-
Sonogashira Coupling Research Articles. R Discovery. [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Royal Society of Chemistry. [Link]
-
Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Royal Society of Chemistry. [Link]
-
A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. MDPI. [Link]
-
2-Chloronicotinonitrile. PubChem. [Link]
-
Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. ResearchGate. [Link]
-
Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. Royal Society of Chemistry. [Link]
-
Metal Stabilization of Metal‐Supported Catalysts: Anchoring Strategies and Catalytic Applications in Carbon Resources Conversion. ResearchGate. [Link]
-
Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. National Center for Biotechnology Information. [Link]
Sources
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- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence [mdpi.com]
Technical Support Center: Purification of Polar 2-Amino-6-chloronicotinonitrile Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar derivatives of 2-Amino-6-chloronicotinonitrile. The inherent polarity of these scaffolds, often enhanced by subsequent derivatization, presents unique purification hurdles. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate these complexities, ensuring the attainment of highly pure compounds essential for downstream applications.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems encountered during the purification of polar this compound derivatives in a question-and-answer format.
Issue 1: Poor or No Retention on Reversed-Phase Chromatography (RPC)
Question: My polar derivative of this compound shows little to no retention on a C18 column, eluting at or near the void volume. How can I improve its retention?
Answer: This is a classic challenge for highly polar molecules in reversed-phase chromatography. The polar nature of your compound leads to minimal interaction with the non-polar stationary phase. Here are several strategies to enhance retention:
-
Strategy 1: Employ an Ion-Pairing Reagent. For derivatives that are ionizable (e.g., containing acidic or basic moieties), the addition of an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its affinity for the stationary phase.
-
For Basic Derivatives (protonated): Use an anionic ion-pairing reagent such as trifluoroacetic acid (TFA) or an alkyl sulfonate.
-
For Acidic Derivatives (deprotonated): Use a cationic ion-pairing reagent like a quaternary amine.
-
-
Strategy 2: Switch to a Polar-Embedded or Polar-Endcapped Column. These columns have stationary phases that are modified to be more compatible with polar analytes and aqueous mobile phases. They offer a different selectivity compared to standard C18 columns and can provide the necessary retention for your compound.
-
Strategy 3: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for the separation of highly polar compounds.[1][2] In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1] This technique promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to their retention.[1]
-
Strategy 4: Explore Supercritical Fluid Chromatography (SFC). SFC is a powerful technique for the purification of polar compounds and is considered a "green" alternative to normal-phase chromatography.[3][4] It utilizes supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. SFC can provide fast and efficient separations for a wide range of polar analytes.[5]
Issue 2: Poor Peak Shape (Tailing or Fronting) in HILIC
Question: I'm using HILIC for my purification, but I'm observing significant peak tailing for my this compound derivative. What could be the cause and how can I fix it?
Answer: Poor peak shape in HILILC is often due to secondary interactions between the analyte and the stationary phase, or issues with the sample solvent. Here’s a systematic approach to troubleshooting:
-
Cause 1: Secondary Ionic Interactions. The basic nitrogen of the aminopyridine ring can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Optimize the Mobile Phase.
-
Increase Buffer Concentration: A higher concentration of a salt like ammonium formate or ammonium acetate in the mobile phase can help to mask the silanol groups and reduce these unwanted interactions.
-
Adjust pH: Controlling the pH of the mobile phase is crucial. For basic compounds, a slightly acidic mobile phase can protonate the analyte, leading to more consistent interactions and improved peak shape.[6]
-
-
-
Cause 2: Strong Sample Solvent. Injecting your sample in a solvent that is significantly more polar (stronger) than your initial mobile phase can cause peak distortion.
-
Solution: Match the Sample Solvent to the Mobile Phase. Dissolve your sample in a solvent that is as close as possible in composition to your initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent.
-
-
Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to distorted peaks.
-
Solution: Reduce Sample Load. Decrease the injection volume or the concentration of your sample.
-
Below is a workflow to guide your troubleshooting process for poor peak shape in HILIC:
Caption: Troubleshooting workflow for poor peak shape in HILIC.
Issue 3: Difficulty in Crystallizing the Purified Product
Question: After chromatographic purification, my polar this compound derivative oils out or precipitates as an amorphous solid instead of forming crystals. What can I do to induce crystallization?
Answer: Crystallization of polar compounds can be challenging due to their high solubility in polar solvents and the potential for strong intermolecular interactions that hinder the formation of an ordered crystal lattice. Here are some proven techniques to promote crystallization:
-
Technique 1: Optimize the Solvent System. The choice of solvent is critical for successful crystallization.[7]
-
Single Solvent: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Binary Solvent System: If a single solvent is not effective, a binary solvent system is a powerful alternative. Dissolve your compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.[8] Common binary systems for polar compounds include ethanol/water, acetone/hexane, and THF/hexane.[7]
-
-
Technique 2: Control the Cooling Rate. Rapid cooling often leads to precipitation rather than crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help to slow down the cooling process. Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to maximize crystal yield.
-
-
Technique 3: Introduce Nucleation Sites. Crystal growth requires an initial nucleation event.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create micro-abrasions that serve as nucleation sites.
-
Seeding: If you have a small amount of crystalline material from a previous attempt, adding a tiny seed crystal to the supersaturated solution can induce crystallization.
-
-
Technique 4: Consider Salt Formation. For derivatives with basic or acidic functional groups, forming a salt can significantly alter the compound's solubility and crystallinity.[7] For basic aminopyridine derivatives, treatment with an acid like HCl can yield a hydrochloride salt which may have better crystallization properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with derivatives of this compound?
A1: The impurities will largely depend on the specific reaction you are performing. However, some common impurities to be aware of include:
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound.
-
Regioisomers: If you are performing a reaction on the amino group (e.g., N-alkylation), you may get a mixture of products where the reaction has occurred at the exocyclic amino group versus the pyridine ring nitrogen. The separation of these isomers can be challenging.[9]
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.[10][11] The chloro group can also be hydrolyzed, though this typically requires more forcing conditions.
-
Homocoupling Products: In cross-coupling reactions like the Suzuki coupling, homocoupling of the boronic acid starting material can occur, leading to biphenyl-type impurities.[12]
-
Dehalogenation Products: Reductive dehalogenation of the chloro-group can occur as a side reaction in some catalytic processes.[13]
Q2: Which chromatographic technique is generally the best starting point for purifying polar this compound derivatives?
A2: For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective starting point.[6][14] It is specifically designed for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[1] If HILIC does not provide adequate separation, Supercritical Fluid Chromatography (SFC) is another excellent option, offering fast separations and reduced solvent consumption.[3][4][5]
Q3: How can I effectively remove the unreacted this compound starting material from my reaction mixture?
A3: The removal of the unreacted starting material can often be achieved through a combination of techniques:
-
Chromatography: Both HILIC and normal-phase chromatography are effective at separating the more polar derivatives from the less polar starting material.
-
Extraction: If the polarity difference between your product and the starting material is significant, a liquid-liquid extraction may be effective. For example, if your derivative is significantly more water-soluble, you may be able to wash a solution of your crude product in an organic solvent with water to remove the starting material.
-
Crystallization: If your derivative crystallizes well, this can be a very effective method for purification, as the starting material will likely remain in the mother liquor.
Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A4: Yes, it is crucial to handle these compounds with care. This compound and its derivatives are potentially hazardous. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoiding inhalation of dust and contact with skin and eyes.
Data Summary and Experimental Protocols
Table 1: Comparison of Purification Techniques for Polar Aminonicotinonitrile Derivatives
| Purification Technique | Purity Achievable | Recovery | Key Advantages | Key Challenges |
| Reversed-Phase with Ion-Pairing | Good (>95%) | Moderate (60-85%) | Utilizes common C18 columns. | Ion-pairing reagent may need to be removed post-purification. |
| HILIC | High (>98%) | Good (70-95%) | Excellent for highly polar compounds; MS-compatible mobile phases. | Method development can be more complex; sensitive to water content. |
| SFC | High (>98%) | Good to High (80-98%) | Fast, "green" technique; reduced solvent consumption. | Requires specialized equipment; not suitable for all polar compounds. |
| Ion-Exchange Chromatography | High (>98%) | Good (70-90%) | Excellent for charged molecules; high loading capacity. | Limited to ionizable compounds; requires buffer exchange post-purification. |
| Crystallization | Very High (>99.5%) | Variable (40-90%) | Can provide very high purity in a single step. | Not all compounds crystallize easily; can lead to low recovery. |
Protocol 1: General HILIC Method Development for a Polar this compound Derivative
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid).
-
Solvent B: Acetonitrile.
-
-
Initial Gradient:
-
Start with a high percentage of organic solvent (e.g., 95% B).
-
Run a linear gradient to a lower percentage of organic solvent (e.g., 50% B) over 10-15 minutes.
-
Hold at the final conditions for a few minutes before returning to the initial conditions to re-equilibrate the column.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Acetonitrile:Water with 10 mM Ammonium Acetate). If solubility is an issue, use the minimum amount of a stronger solvent like methanol or DMSO.
-
Injection and Detection: Inject a small volume (e.g., 1-5 µL) and monitor the separation using a UV detector at an appropriate wavelength (e.g., 254 nm or the λmax of your compound).
-
Optimization:
-
Retention: To increase retention, increase the initial percentage of acetonitrile. To decrease retention, decrease the initial percentage of acetonitrile.
-
Peak Shape: If peak tailing is observed, try increasing the buffer concentration in Solvent A (e.g., to 20 mM) or slightly adjusting the pH.
-
Selectivity: To change the selectivity, you can try a different HILIC stationary phase (e.g., a diol or cyano column) or a different organic solvent (e.g., methanol instead of acetonitrile, though this will significantly alter the chromatography).
-
Protocol 2: General Crystallization Procedure using a Binary Solvent System
-
Solvent Selection: Identify a "good" solvent in which your compound is very soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolution: In a clean Erlenmeyer flask, dissolve your crude compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Logical Relationships and Workflows
Caption: Decision workflow for selecting a purification strategy.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
Shaabani, A., et al. (2014). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 25(11), 2108-2114. Retrieved from [Link]
-
Al-Sabti, B., & Harbali, J. (2020). Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV. Biomedical Chromatography, 34(11), e4930. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Wang, X., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Journal of Chemical Research, 2005(1), 55-56. Retrieved from [Link]
-
Al-Sabti, B., & Harbali, J. (2020). Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV. Biomedical Chromatography, 34(11), e4930. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Guler, O. O., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Archiv der Pharmazie, 351(12), e1800216. Retrieved from [Link]
-
Gika, H. G., et al. (2021). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 26(17), 5334. Retrieved from [Link]
-
Campeau, L. C., et al. (2011). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Organic Letters, 13(10), 2536-2539. Retrieved from [Link]
- Yuki Gosei Yakuhin Kogyo Kk. (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. JPS56169672A.
-
Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Kumar, A., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES, 1(1). Retrieved from [Link]
-
Christensen, M., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 22(15), 6049-6054. Retrieved from [Link]
-
Lindskog, M., et al. (2014). Delivering the promise of SFC: A case study. Drug Discovery Today, 19(10), 1647-1653. Retrieved from [Link]
-
Aouad, M. R., et al. (2021). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 26(21), 6489. Retrieved from [Link]
- The Dow Chemical Company. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. US5756750A.
-
HELIX Chromatography. (n.d.). HPLC Separation of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
-
Fages, C., et al. (2020). Supercritical fluid chromatography for the analysis of oxygenated polycyclic aromatic compounds in unconventional oils. Journal of Chromatography A, 1626, 461369. Retrieved from [Link]
- CN106279410A. (2017). Preparation method of 2-chloro-3-cyanopyridine.
-
Novell, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. Retrieved from [Link]
-
Schneider, C., et al. (2025). Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. Analytical and Bioanalytical Chemistry, 417(2), 323-333. Retrieved from [Link]
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Kaplan, O., et al. (2021). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. International Journal of Molecular Sciences, 22(16), 8575. Retrieved from [Link]
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Jin, F., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. Retrieved from [Link]
-
Csonka, R., et al. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. Periodica Polytechnica Chemical Engineering, 60(1), 38-44. Retrieved from [Link]
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Hase, S., et al. (1984). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Biochemistry, 95(1), 197-203. Retrieved from [Link]
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Kakadiya, R., et al. (2011). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Journal of Saudi Chemical Society, 15(4), 359-365. Retrieved from [Link]
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Dudziak, M., & Bodzek, M. (2020). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Membranes, 10(11), 329. Retrieved from [Link]
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Flegel, M., et al. (2013). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Journal of Liquid Chromatography & Related Technologies, 36(10-11), 1369-1379. Retrieved from [Link]
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Al-Zoubi, W., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. Retrieved from [Link]
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ResearchGate. (2012). How do you remove excess amino acids from a Cell-free expression reaction mixture? Retrieved from [Link]
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Zhang, Y., et al. (2021). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Polymers, 13(19), 3374. Retrieved from [Link]
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Thomas, A. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(6), 1572-1575. Retrieved from [Link]
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Technical Support Center: Improving the Aqueous Solubility of 2-Amino-6-chloronicotinonitrile
Welcome to the technical support guide for 2-Amino-6-chloronicotinonitrile. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to overcome these obstacles effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a substituted pyridine derivative. Its structure, featuring a halogenated pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. However, the combination of the relatively nonpolar chloropyridine backbone and the crystalline nature of the solid contributes to its characteristically low solubility in water. Achieving sufficient concentration in aqueous buffers is a frequent bottleneck for subsequent reactions, bioassays, or formulation development.
Q2: I don't have specific solubility data for this compound. What is a reasonable starting assumption?
While precise, publicly available aqueous solubility data for this compound is limited, we can infer its behavior from its structural components. The molecule contains both a basic amino group, which can be protonated, and a lipophilic chloropyridine ring. Similar small, heterocyclic molecules often exhibit aqueous solubilities in the low milligram per milliliter (mg/mL) or even microgram per milliliter (µg/mL) range at neutral pH. It is crucial to experimentally determine a baseline solubility in your specific aqueous medium before attempting optimization.
Q3: What is the most critical chemical property to consider when trying to solubilize this compound?
The presence of the 2-amino group is the most important feature to exploit. This group is basic and can be protonated to form a more soluble salt. The effectiveness of this strategy depends on the compound's acid dissociation constant (pKa). The pKa of the parent 2-aminopyridine is approximately 6.8.[1][2][3][4] While the electron-withdrawing effects of the chloro and cyano groups will lower this value, it suggests that adjusting the pH to the acidic range will significantly enhance solubility.
Troubleshooting & Solubilization Workflow
Encountering poor solubility is a common experimental hurdle. This guide provides a systematic approach to identifying and implementing the most suitable solubilization strategy.
Logical Workflow for Solubility Enhancement
The following diagram outlines a decision-making process for selecting a solubilization method based on your experimental constraints.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Method 1: pH Adjustment (Primary Recommendation)
Scientific Rationale: The most direct method for this specific molecule is to leverage its basic 2-amino group. By lowering the pH of the aqueous medium, the amino group becomes protonated (-NH2 → -NH3+). This charged species has a much stronger electrostatic interaction with polar water molecules, dramatically increasing solubility.
Experimental Protocol: pH-Mediated Solubilization
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Prepare a Stock Solution: Weigh out the desired amount of this compound powder.
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Initial Suspension: Add a small volume of your target aqueous buffer (e.g., PBS, TRIS) or purified water to the powder to create a slurry.
-
Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise. Monitor the mixture closely.
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Endpoint Determination: Continue adding the acid until all solid material has dissolved. The solution should become clear.
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Final pH Adjustment & Dilution: Once the compound is fully dissolved, you can adjust the pH back up slightly if your experiment allows, but be cautious of precipitation. Dilute the now-dissolved stock solution to the final desired concentration with your aqueous medium.
Trustworthiness Check:
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Potential Pitfall: If the pH is raised too high after initial dissolution, the compound will precipitate out of solution.
-
Validation Step: After preparing your final solution, let it stand for 30 minutes and visually inspect for any signs of precipitation or cloudiness. For critical applications, measure the concentration spectrophotometrically to confirm it remains in solution.
Method 2: Co-solvent Addition
Scientific Rationale: If pH adjustment is not compatible with your experimental system, using a water-miscible organic co-solvent is a common alternative.[5][6][7] Co-solvents work by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the aqueous solution and the hydrophobic solute, thereby enhancing solubility.[5]
Common Co-solvents and Their Properties
| Co-solvent | Typical Starting % (v/v) | Pros | Cons |
| DMSO | 1-10% | Excellent solubilizing power for a wide range of compounds; miscible with water in all proportions.[8][9][10] | Can interfere with biological assays, affect enzyme kinetics[11], and is difficult to remove. |
| Ethanol | 5-20% | Biocompatible at low concentrations; volatile and easily removed. | Less powerful than DMSO; can precipitate proteins at higher concentrations. |
| PEG 400 | 10-30% | Low toxicity; often used in drug formulations. | High viscosity; may interfere with some analytical techniques. |
Experimental Protocol: Co-solvent Solubilization
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Prepare High-Concentration Stock: Dissolve the this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer to reach the final desired concentration.
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Precipitation Check: Ensure the final concentration of the co-solvent in your aqueous medium is low enough to be tolerated by your system and does not cause the compound to precipitate. A common final DMSO concentration in cell-based assays is ≤0.5%.
Trustworthiness Check:
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Potential Pitfall: "Crashing out" occurs when the concentrated organic stock is added too quickly to the aqueous buffer, causing localized high concentrations and immediate precipitation.
-
Validation Step: Add the organic stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform mixing. Always include a "vehicle control" (buffer + co-solvent) in your experiments to account for any effects of the co-solvent itself.[8]
Method 3: Use of Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution.[12][13][14][15] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the bulk aqueous phase.[12][15]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Select a Surfactant: Choose a non-ionic surfactant like Tween® 80 or Triton™ X-100 for general applications to minimize protein denaturation.
-
Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (typically 0.05-0.1%).[15]
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Add Compound: Add the powdered this compound directly to the surfactant-containing buffer.
-
Facilitate Dissolution: Use sonication or gentle heating with stirring to facilitate the encapsulation of the compound into the micelles. The process may be slower than with pH or co-solvents.
Trustworthiness Check:
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Potential Pitfall: Surfactants can interfere with cell membranes, protein activity, and some analytical readouts.
-
Validation Step: Run parallel experiments with a vehicle control (buffer + surfactant) to assess the background effect of the surfactant on your specific system. Ensure the chosen surfactant is compatible with downstream processes.[16]
Advanced Method: Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][19] They can form non-covalent "inclusion complexes" with poorly soluble molecules that fit within their cavity, effectively shielding the hydrophobic guest from the aqueous environment and increasing its solubility.[17][18][20] This is a powerful technique often used in pharmaceutical formulations.[19]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Experimental Protocol: Cyclodextrin Complexation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[17]
-
Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in the desired aqueous buffer. Concentrations can range from 1-20% (w/v).
-
Add Compound: Add an excess of this compound to the cyclodextrin solution.
-
Equilibrate: Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate and Quantify: Filter the solution through a 0.22 µm filter to remove any undissolved solid. The concentration of the dissolved compound in the filtrate can then be determined using a suitable analytical method like HPLC-UV.
Trustworthiness Check:
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Potential Pitfall: The formation of the inclusion complex is an equilibrium process. The degree of solubility enhancement depends on the binding affinity between the cyclodextrin and the guest molecule.
-
Validation Step: Perform a phase solubility study by measuring the dissolved compound concentration across a range of cyclodextrin concentrations to determine the stability constant of the complex and the optimal cyclodextrin concentration for your needs.
References
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Available at: [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Jadhav, P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
- Google Patents. (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
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Journal of Drug Delivery and Therapeutics. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Available at: [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
Sahoo, J., et al. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]
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PubChem. 2-Aminopyridine. Available at: [Link]
-
Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Available at: [Link]
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Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available at: [Link]
-
Ueji, S., et al. (2001). Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Jwalapuram, R., et al. (2022). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life science and Pharma Research. Available at: [Link]
-
Jwalapuram, R., et al. (2022). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Adam, K. R. (2001). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. Available at: [Link]
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Wikipedia. Dimethyl sulfoxide. Available at: [Link]
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Plotegher, F., et al. (2023). Use of DMSO as a co-solvent for aqueous lithium-ion batteries. Milano-Bicocca. Available at: [Link]
-
Wilson, D. J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available at: [Link]
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PubChem. 2-Amino-6-chloronicotinic acid. Available at: [Link]
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Chandler, M. D., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
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Al-kassas, R., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. Available at: [Link]
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Realize Beauty. (2021). Amino Acids for pH Adjustment?. Available at: [Link]
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Avdeef, A. (2023). The solubility-pH profiles of amino acids showing departures from the.... ResearchGate. Available at: [Link]
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Auluck, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Available at: [Link]
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LookChem. 2-chloronicotinonitrile. Available at: [Link]
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PubChem. 6-Amino-5-chloronicotinonitrile. Available at: [Link]
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PubChem. 6-Amino-2-chloronicotinonitrile. Available at: [Link]
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PubChem. 2-Chloronicotinonitrile. Available at: [Link]
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Stability of 2-Amino-6-chloronicotinonitrile under acidic and basic conditions
Welcome to the technical support center for 2-Amino-6-chloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore the stability of this compound under acidic and basic conditions, potential degradation pathways, and methodologies for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution, particularly under acidic or basic conditions, revolve around the reactivity of its three key functional groups: the amino group, the chloro group, and the nitrile group, all attached to a pyridine ring. The pyridine ring itself can also be susceptible to degradation under harsh conditions.
Q2: Which functional groups are most likely to degrade under acidic or basic conditions?
A2: Both the nitrile and the chloro groups are susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid, and the chloro group can be substituted by a hydroxyl group. The relative rates of these reactions will depend on the specific pH and temperature conditions.
Q3: What are the expected major degradation products under acidic and basic conditions?
A3: Based on the known reactivity of similar compounds, the expected major degradation products are:
-
2-Amino-6-hydroxynicotinonitrile: Formed by the nucleophilic substitution of the chloro group.
-
2-Amino-6-chloronicotinamide: The initial product of nitrile hydrolysis.
-
2-Amino-6-chloronicotinic acid: The final product of complete nitrile hydrolysis.[1]
-
2-Amino-6-hydroxynicotinic acid: Resulting from the hydrolysis of both the chloro and nitrile groups.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent compound from all potential degradation products. UV detection is typically suitable for this class of compounds.
Q5: Are there any specific analytical techniques recommended for identifying the degradation products?
A5: Yes, for structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2][3][4] LC-MS provides molecular weight information, while NMR provides detailed structural information.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in my HPLC chromatogram after storing my sample in acidic or basic solution. | The compound is degrading. | This is expected. The new peaks are likely degradation products. Proceed with the identification of these products. |
| The peak corresponding to this compound is decreasing over time. | The compound is unstable under your storage conditions. | This confirms degradation. Quantify the rate of degradation by monitoring the peak area over time. Consider adjusting the pH or temperature of your storage conditions if stability is desired. |
| I am seeing a new peak, but I am unsure of its identity. | A new degradation product has formed. | Isolate the peak using preparative HPLC and analyze it using MS and NMR to elucidate its structure. Compare the fragmentation pattern and chemical shifts to the expected degradation products. |
| My mass balance is poor (the sum of the parent compound and degradation products is not 100%). | Some degradation products may not be UV active at the wavelength you are using, or they may be volatile. Secondary degradation may also be occurring. | Use a diode array detector (DAD) to screen for absorbance at different wavelengths. If available, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used. Consider Gas Chromatography-Mass Spectrometry (GC-MS) for volatile degradants. |
Predicted Degradation Pathways
The degradation of this compound is anticipated to proceed via two primary pathways: hydrolysis of the nitrile group and nucleophilic substitution of the chloro group.
Caption: Predicted degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[5]
Objective: To identify potential degradation products and assess the intrinsic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/DAD detector
-
LC-MS system
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Take samples at various time points.
-
Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
Analyze samples after the exposure period.
-
-
-
Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and the formation of any degradation products.
-
For any significant degradation products, perform LC-MS and NMR analysis for structural elucidation.
-
Workflow for Stability Indicating Method Development:
Caption: Workflow for developing a stability-indicating analytical method.
References
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]
-
Organic Chemistry Tutor. Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Pearson. What distinguishes acidic hydrolysis from basic hydrolysis of nitriles?. Retrieved from [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
Lookchem. (2022, August 5). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]
-
R Discovery. Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
-
YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved from [Link]
-
DTIC. (2008, December 1). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Retrieved from [Link]
-
ResearchGate. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
Science.gov. forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
PubChem. 2-Amino-6-chloronicotinic acid. Retrieved from [Link]
-
PubMed Central (PMC). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
IJSDR. Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). Retrieved from [Link]
-
PubChem. 6-Amino-5-chloronicotinonitrile. Retrieved from [Link]
-
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-
PubChem. 2-Chloronicotinonitrile. Retrieved from [Link]
-
PubMed. Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Retrieved from [Link]
-
CONICET. Trends in Analytical chemistry. Retrieved from [Link]
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Journal of Food and Drug Analysis. Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Retrieved from [Link]
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PubMed Central (PMC). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]
-
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-
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-
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-
Biology LibreTexts. (2025, August 28). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
-
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-
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PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
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Identifying and characterizing impurities in 2-Amino-6-chloronicotinonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-chloronicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important chemical intermediate. Our goal is to provide you with in-depth, scientifically grounded guidance to identify, characterize, and mitigate impurities, ensuring the quality and integrity of your final product.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A primary consideration is the quality of your starting materials, particularly the 2,6-dichloronicotinonitrile and the source of ammonia. Ensure the dichloronicotinonitrile is pure and dry, as residual acids or moisture can interfere with the reaction. The concentration and delivery of ammonia are also critical. Gaseous ammonia in a suitable solvent, or a solution of ammonia in an alcohol, often provides better results than aqueous ammonia, which can promote hydrolysis side reactions.
Reaction temperature and pressure are also key parameters. While the reaction can proceed at ambient temperature, gentle heating may be required to drive it to completion. However, excessive heat can lead to the formation of degradation products and dimers. We recommend a systematic Design of Experiments (DoE) approach to optimize these parameters for your specific setup.
Finally, consider the possibility of incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup.
Q2: I am observing a significant amount of an isomeric byproduct. What is it likely to be and how can I minimize its formation?
A2: A common isomeric impurity is 6-Amino-2-chloronicotinonitrile . This arises from the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring instead of the 6-position. The regioselectivity of this amination reaction is influenced by both electronic and steric factors.
While the chlorine at the 6-position is generally more reactive towards nucleophilic attack, the reaction conditions can influence the ratio of isomers. For instance, in the reaction of the related compound 2,6-dichloro-4-methylnicotinonitrile with a bulky nucleophile, substitution at the less sterically hindered 6-position is favored.[1][2] To minimize the formation of the 2-amino isomer, consider using a less sterically demanding aminating agent if your synthesis allows, and maintain strict control over the reaction temperature to favor the thermodynamically preferred product.
Impurity Identification and Characterization: A Troubleshooting Guide
The quality of this compound is dictated by its impurity profile. Understanding the potential impurities and having robust analytical methods to detect and quantify them is paramount. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances that are essential to follow.[3]
Common Impurities and Their Origins
| Impurity Name | Structure | Potential Origin | Analytical Considerations |
| 2,6-Dichloronicotinonitrile | 2,6-dichloro-3-cyanopyridine | Unreacted starting material. | Typically elutes earlier than the product in reversed-phase HPLC. Monitor at a suitable UV wavelength. |
| 6-Amino-2-chloronicotinonitrile | 2-amino-6-chloro-3-cyanopyridine | Isomeric byproduct of the amination reaction. | May have a similar retention time to the main product. Method optimization is crucial for separation. LC-MS can confirm the identity by mass. |
| 2-Amino-6-hydroxynicotinonitrile | 2-amino-6-hydroxy-3-cyanopyridine | Hydrolysis of the chloro group at the 6-position. Can occur during reaction workup or on storage in the presence of moisture. | More polar than the product; will likely elute earlier in reversed-phase HPLC. |
| 2-Amino-6-chloronicotinamide | 2-amino-6-chloro-3-carbamoylpyridine | Hydrolysis of the nitrile group to an amide. Can be promoted by acidic or basic conditions. | Will have a different polarity and can be separated by HPLC. The change in mass is readily detected by MS. |
| 2-Amino-6-chloronicotinic acid | 2-amino-6-chloro-3-carboxypyridine | Further hydrolysis of the nitrile or amide group to a carboxylic acid. | Significantly more polar. May require different chromatographic conditions or derivatization for GC analysis. |
| Dimer Impurities | Varies | Self-condensation of the product or reaction with an intermediate. 2-Aminonicotinonitrile is known to dimerize.[4] | Higher molecular weight impurities. Can be detected by LC-MS and may require gradient elution for separation. |
| Residual Solvents | N/A | Solvents used in the synthesis and purification steps. | Best analyzed by Gas Chromatography with Headspace (HS-GC). Limits are defined by ICH Q3C guidelines.[5] |
Workflow for Impurity Identification
To systematically identify unknown impurities, a forced degradation study is an invaluable tool.[4][6][7][8] This involves subjecting a sample of this compound to stress conditions to intentionally generate degradation products.
Caption: Workflow for impurity identification via forced degradation.
Analytical Method Development and Troubleshooting
A robust, stability-indicating analytical method is crucial for the accurate assessment of this compound purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9][10][11]
Starting HPLC Method Parameters
For those developing a new method, the following parameters provide a good starting point:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A versatile reversed-phase column suitable for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is a good starting point to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm or PDA | The pyridine ring system should have strong UV absorbance. A Photodiode Array (PDA) detector is useful for assessing peak purity. |
Troubleshooting Common HPLC Issues
Q3: I am seeing poor peak shape (tailing) for my main compound. How can I improve it?
A3: Peak tailing for amine-containing compounds is often due to secondary interactions with residual silanol groups on the silica-based column packing. To address this:
-
Lower the pH of the mobile phase: Using an acidic modifier like formic or trifluoroacetic acid (TFA) will protonate the amine, reducing its interaction with silanols.
-
Use a base-deactivated column: Many modern C18 columns are specifically designed with end-capping to minimize silanol interactions.
-
Consider a different stationary phase: A phenyl-hexyl or a polar-embedded phase might offer different selectivity and improved peak shape.
Q4: An impurity peak is co-eluting with my main peak. How can I resolve them?
A4: Co-elution requires a change in the selectivity of your method. You can try the following:
-
Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution order of closely related compounds.
-
Modify the mobile phase pH: If the impurity has a different pKa than the main compound, adjusting the pH can change its ionization state and retention time.
-
Change the stationary phase: As mentioned above, a different column chemistry will provide different selectivity.
-
Adjust the gradient slope: A shallower gradient around the elution time of the co-eluting peaks can improve resolution.
Advanced Characterization Techniques
For definitive structural elucidation of unknown impurities, hyphenated techniques and spectroscopy are essential:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each peak, which is a critical first step in identification.[12][13]
-
High-Resolution Mass Spectrometry (HRMS): Offers highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragments the impurity ion to provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation (e.g., by preparative HPLC), NMR is the most powerful technique for unambiguous structure determination.[14]
Caption: Logical workflow for impurity characterization.
By following the guidance in this technical support center, you will be better equipped to anticipate and address the challenges associated with the synthesis of this compound, leading to a more robust and reliable process.
References
- Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery.
- Taylor, E. C., Crovetti, A. J., & Knopf, R. J. (1960). The Dimerization of 2-Aminonicotinonitrile. Journal of the American Chemical Society, 82(12), 3155–3157.
- Forced degrad
- Process for producing 2-amino-nicotinonitrile intermediates. (1975).
- The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (2020).
- Technical Guide Series - Forced Degrad
- Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood. (n.d.). Organic Syntheses Procedure.
- 2,6-Dichloronicotinonitrile synthesis. (n.d.). ChemicalBook.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Forced Degradation Studies for Biopharmaceuticals. (2015).
- LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- This compound CAS#: 52471-07-5. (n.d.). ChemicalBook.
- 52471-07-5, this compound Formula. (n.d.). ECHEMI.
- 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079. (n.d.). PubChem.
- One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. (2022). ChemRxiv.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- Unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer. (2020).
- Impurity profile of amino acids? (2009).
- (PDF) Impurity profile of amino acids? (2009).
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (2012). DSpace.
- Synthesis and screening of 2-amino-6-aryl nicotinonitriles. (2024). Science.gov.
- chromatography rp-hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (2006).
- Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2001).
- 2,6-Dichloroisonicotinonitrile | C6H2Cl2N2 | CID 735906. (n.d.). PubChem.
- Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). European Medicines Agency (EMA).
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC.
- Catalytic Organometallic Reactions of Ammonia. (2012). PMC.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993).
- 4,6-Dichloronicotinonitrile | 166526-03-0. (n.d.). Sigma-Aldrich.
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Strategies to minimize side reactions of the nitrile group during synthesis
Welcome to the Technical Support Center for scientists and researchers working with nitrile-containing compounds. The nitrile group (–C≡N) is a remarkably versatile functional group in organic synthesis, serving as a key intermediate in the preparation of amines, carboxylic acids, amides, ketones, and various heterocycles.[1][2][3] However, its reactivity can also lead to undesired side reactions, compromising yields and purity.
This guide is designed to provide you with practical, field-proven insights to anticipate and mitigate these challenges. We will delve into the causality behind common side reactions and offer robust troubleshooting strategies and detailed protocols to ensure the integrity of your nitrile group throughout your synthetic sequences.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unwanted Hydrolysis to Amide or Carboxylic Acid
"My nitrile is converting to a carboxylic acid (or amide) during my reaction or workup. How can I prevent this?"
This is one of the most common challenges. Nitrile hydrolysis is readily catalyzed by both acidic and basic conditions, often accelerated by heat.[4][5][6][7][8][9][10][11] The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions, but often hydrolyzes further to the carboxylic acid.[5][6][12][7][8]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[3][5][7][13][14] This is often problematic during acidic workups or reactions run in protic solvents with strong acids (e.g., HCl, H₂SO₄) at elevated temperatures.[4][6]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of hydroxide ions on the nitrile carbon initiates the hydrolysis.[5][12] This is common when using strong bases like NaOH or KOH, especially with heating.[4][6] While milder basic conditions might stop at the amide stage, vigorous or prolonged heating will typically lead to the carboxylate salt.[5][6]
-
Strict pH Control:
-
If your molecule is stable under neutral conditions, perform aqueous workups with deionized water or a buffered solution (e.g., phosphate buffer, pH 7) at low temperatures (0-5 °C).
-
Avoid strong acids and bases during workup unless absolutely necessary. If an acid wash is required to remove basic impurities, consider using a weaker acid like saturated ammonium chloride (NH₄Cl) solution.
-
-
Anhydrous Conditions:
-
Ensure all solvents and reagents are rigorously dried, especially for reactions sensitive to water. Use techniques like distillation from appropriate drying agents or employ molecular sieves.
-
Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[15]
-
-
Temperature Management:
-
Conduct your reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Perform workups and extractions at reduced temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.
-
-
Chemoselective Reagents:
-
For reactions where you need to stop at the amide, consider specialized catalytic methods. For instance, manganese dioxide (MnO₂) in a flow system or certain platinum(II) catalysts can selectively hydrate nitriles to amides without over-hydrolysis.[16][17] Using trifluoroacetic acid (TFA) with sulfuric acid can also be effective for this transformation.[18]
-
Issue 2: Over-reduction or Unwanted Formation of Secondary/Tertiary Amines
"I'm trying to reduce my nitrile to a primary amine, but I'm getting significant amounts of secondary and tertiary amine byproducts. What's going wrong?"
The reduction of nitriles to primary amines is a cornerstone transformation. However, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines.[19][20]
This side reaction is particularly prevalent in catalytic hydrogenation. The primary amine product can act as a nucleophile, attacking the imine intermediate generated on the catalyst surface.
-
Catalytic Hydrogenation Additives:
-
The most common and effective strategy is to add ammonia (or ammonium hydroxide) to the reaction mixture.[20] Ammonia competes with the primary amine product for reaction with the imine intermediate, thus suppressing the formation of secondary and tertiary amines.
-
Experimental Protocol:
-
Dissolve the nitrile in a suitable solvent (e.g., ethanol, methanol).
-
Add the hydrogenation catalyst (e.g., Raney Nickel, Pd/C).[19][20]
-
Saturate the solvent with ammonia gas or add a solution of ammonia in methanol.
-
Pressurize the reaction vessel with hydrogen gas and proceed with the hydrogenation.
-
-
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that reliably converts nitriles to primary amines without the issue of over-alkylation.[7][10][11] The reaction proceeds through two successive hydride additions.[7]
-
Caution: LiAlH₄ is highly reactive and pyrophoric. It must be handled under strictly anhydrous conditions by trained personnel. It will also reduce many other functional groups (esters, ketones, etc.).
-
-
Borane Reagents (BH₃-THF or BH₃-SMe₂): These are also effective for the reduction of nitriles to primary amines.[20]
-
| Reagent/Method | Selectivity for Primary Amine | Key Considerations |
| H₂/Raney Nickel | Moderate (improves with NH₃) | Economical for large scale; potential for byproduct formation.[19][20] |
| H₂/Pd/C | Moderate (improves with NH₃) | Common lab-scale method; requires pressure equipment.[20] |
| LiAlH₄ | Excellent | Highly reactive, not chemoselective, requires strict anhydrous conditions.[7][10] |
| BH₃-THF | Good to Excellent | Milder than LiAlH₄, but still a potent reducing agent.[20] |
Issue 3: Unintended Reactions with Organometallic Reagents
"I'm performing a Grignard reaction on another functional group in my molecule, and my nitrile is also reacting. How can I avoid this?"
The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by strong organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents.[7][8][11][21][22] This reaction typically forms a ketone after aqueous workup.[8][21][22][23][24][25]
The nitrile's reactivity is inherent. The key is to either modify the reaction conditions to favor the desired reaction or to temporarily mask the nitrile's reactivity using a protecting group.
-
Inverse Addition at Low Temperature:
-
Instead of adding the Grignard reagent to your substrate, try adding your substrate solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C). This keeps the concentration of the Grignard reagent high relative to your substrate, potentially favoring reaction at a more reactive site (like a ketone) over the less reactive nitrile.
-
-
Use of a Protecting Group:
-
This is the most robust strategy when chemoselectivity is a major concern. A protecting group is a temporary modification of a functional group to render it inert during a reaction, which can be removed later.[26][27][28][29]
-
While there are no universally standard protecting groups specifically for nitriles, one can consider transforming the nitrile into a less reactive group that can be reverted. This is an advanced strategy and the choice of protection/deprotection sequence is highly substrate-dependent. A more common approach is to plan the synthetic route to introduce the nitrile after the organometallic step.
-
Frequently Asked Questions (FAQs)
Q1: Can I stop the hydrolysis of a nitrile at the amide stage?
A: Yes, this is achievable under carefully controlled conditions. Using milder conditions, such as lower temperatures and controlled amounts of acid or base, can favor the formation of the amide as the final product.[5] Additionally, specific catalytic systems have been developed for the selective hydration of nitriles to amides, such as those using manganese dioxide or platinum catalysts, which prevent over-hydrolysis to the carboxylic acid.[16][17]
Q2: My nitrile seems to be decomposing under strongly basic conditions, but not via hydrolysis. What could be happening?
A: If you have acidic protons on the carbon adjacent to the nitrile group (α-protons), strong bases can deprotonate this position to form a carbanion. This can lead to a variety of side reactions, including dimerization, polymerization, or other undesired transformations.[9] If you suspect this is occurring, consider using a non-nucleophilic, sterically hindered base or running the reaction at a much lower temperature.
Q3: Is it possible to reduce a nitrile to an aldehyde?
A: Yes, this is a common transformation. Using a less powerful reducing agent that only adds one equivalent of hydride is key. Diisobutylaluminium hydride (DIBAL-H) is the standard reagent for this purpose.[7][11][19] The reaction is typically performed at low temperatures (e.g., -78 °C) followed by a careful aqueous workup to hydrolyze the intermediate imine to the aldehyde.[7]
Q4: Why is my Grignard reaction with a nitrile giving a low yield of the ketone?
A: Several factors could be at play. First, ensure your reaction is completely anhydrous, as Grignard reagents are quenched by water. Second, the intermediate imine salt can sometimes be difficult to hydrolyze. Ensure your aqueous acid workup is sufficiently vigorous. Finally, adding a co-solvent like toluene to the ether can sometimes reduce side reactions and improve the yield.[24]
Visualizing Synthetic Choices
To aid in experimental design, the following workflow outlines the decision-making process when dealing with potential nitrile side reactions.
Caption: Decision workflow for minimizing nitrile side reactions.
References
-
Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Hydrolysis of Nitriles. Chemguide. [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
-
Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters, 16(4), 1060–1063. [Link]
-
Faraoni, M. B., et al. (2004). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 69(23), 8113–8116. [Link]
-
Ghaffari, B., et al. (2011). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 76(15), 6272–6277. [Link]
-
Conversion of nitriles to amides. Chemistry LibreTexts. [Link]
-
Nitrile reduction. Wikipedia. [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Wu, B., et al. (2010). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2011(1), 95-101. [Link]
-
Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]
-
What is the reaction of Grignard reagent with nitriles? Quora. [Link]
-
Exploring Chemical Synthesis: The Role of Nitriles in Pharma. Teva api. [Link]
-
Reddy, K. S., et al. (2016). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText, 2(4), 1-4. [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Chemistry of Nitriles. OpenStax. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
-
Nitrile. Wikipedia. [Link]
-
The reaction types of nitriles. ResearchGate. [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]
-
Nitriles. EBSCO. [Link]
-
Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Back, T. G., & Pharis, R. P. (2003). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Arkivoc, 2003(12), 1-13. [Link]
-
Suter, C. M., & Moffett, E. W. (1934). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society, 56(2), 487-487. [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]
-
Protecting group. Wikipedia. [Link]
-
RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]
-
Reaction of nitriles with organometallics. Química Organica.org. [Link]
-
Reactions of Nitriles. KPU Pressbooks. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]
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Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Gholami, M., & Talebpour, Z. (2018). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Ultrasonics Sonochemistry, 41, 332-338. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Amino-6-chloronicotinonitrile
Welcome to the technical support center for chemists working with 2-Amino-6-chloronicotinonitrile. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting advice for common cross-coupling challenges involving this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but the underlying logic to empower your experimental design.
The structure of this compound presents a unique set of challenges and opportunities. The presence of a pyridine nitrogen, an amino group, and a nitrile can lead to catalyst inhibition or undesired side reactions. Furthermore, the chlorine atom at the 6-position is a less reactive electrophile than its bromine or iodine analogs, necessitating highly active catalyst systems.[1][2] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the initial selection of a catalyst system for the most prevalent cross-coupling reactions.
Q1: Which catalyst system do you recommend for a Suzuki-Miyaura coupling with this compound?
For the Suzuki-Miyaura coupling of aryl chlorides, especially electron-deficient ones like this compound, a highly active catalyst is paramount. The primary challenges are the lower reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen and the amino group.[1][3]
We recommend starting with a Palladium(II) precatalyst and a sterically hindered, electron-rich phosphine ligand. These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[4][5]
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0) in situ. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for activating aryl chlorides.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic inorganic bases are effective and generally compatible with a wide range of functional groups.[6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic solvents are standard, with a small amount of water often being beneficial for the transmetalation step.[7] |
| Temperature | 80-110 °C | Higher temperatures are typically required to drive the reaction to completion with aryl chlorides. |
Q2: What is the best approach for a Buchwald-Hartwig amination using this substrate?
The Buchwald-Hartwig amination forms a new C-N bond by coupling an amine with the aryl chloride.[8] The key is to use a catalyst system that is selective for the external amine over the amino group already present on the nicotinonitrile ring. Modern catalyst systems offer excellent selectivity.
The choice of ligand is critical and depends on the nature of the amine coupling partner (primary, secondary, hindered, etc.).[5][9]
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or a Palladacycle Precatalyst (e.g., G3/G4) | Palladacycles offer high stability and generate the active LPd(0) species reliably upon exposure to base.[10] |
| Ligand | BrettPhos (for primary amines), XPhos (general), RuPhos | These ligands are designed for challenging C-N couplings and show high activity for heteroaryl chlorides.[5][11] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[10] For base-sensitive substrates, weaker bases like K₃PO₄ can be screened. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are essential for this reaction.[11] |
| Temperature | 90-110 °C | Elevated temperatures are generally necessary to overcome the activation barrier for aryl chlorides. |
Q3: Can this compound be used in Sonogashira couplings, and what catalyst system should I use?
Yes, Sonogashira coupling is a viable method for forming a C-C bond between the 6-position of the nicotinonitrile and a terminal alkyne.[12] This reaction typically requires a dual-catalyst system.
The standard Sonogashira reaction requires a palladium catalyst and a copper(I) co-catalyst.[13] The amine base is crucial as it neutralizes the HX byproduct and facilitates the catalytic cycle.[12]
Recommended Starting Conditions for Sonogashira Coupling:
| Component | Recommendation | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | These are the classic, reliable palladium sources for Sonogashira couplings.[14] |
| Cu Co-catalyst | CuI (Copper(I) Iodide) | The copper co-catalyst reacts with the alkyne to form a copper acetylide, which is the active species for transmetalation.[12] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | The amine base is critical and often serves as the solvent or co-solvent. It must be anhydrous and deaerated. |
| Solvent | THF or DMF (if co-solvent is needed) | Anhydrous, deaerated solvents are required to prevent catalyst deactivation and alkyne homocoupling.[13] |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under milder conditions than Suzuki or Buchwald-Hartwig reactions. |
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.
Workflow for Initial Catalyst System Selection
This diagram outlines a decision-making process for selecting a starting point for your cross-coupling reaction.
Caption: Decision tree for initial cross-coupling reaction selection.
Q4: My Suzuki-Miyaura reaction has a very low yield. What are the likely causes and how can I fix it?
Low yield in a Suzuki reaction with this substrate is a common issue.[15][16] Here’s a systematic approach to troubleshooting:
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and fixing low-yield reactions.
Detailed Troubleshooting Steps:
-
Catalyst Inactivity/Inhibition: The pyridine and amino functionalities can coordinate to the palladium center, acting as catalyst poisons.[1]
-
Solution: Switch to a more robust ligand system. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) are designed to resist inhibition and promote high turnover numbers.[3]
-
-
Protodeboronation of the Boronic Acid: This is the undesired cleavage of the C-B bond by water or other protic sources, which is a common side reaction.[1]
-
Solution: Ensure all reagents and solvents are anhydrous. Use a stronger base like K₃PO₄ or Cs₂CO₃, which can accelerate the desired transmetalation step, making it more competitive with protodeboronation.
-
-
Formation of Byproducts:
-
Homocoupling: The boronic acid coupling with itself is often promoted by the presence of oxygen.[1]
-
Solution: Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[16]
-
-
Hydrodechlorination (Dehalogenation): The starting material is reduced, replacing the chlorine with hydrogen.
-
Solution: This can be caused by hydride impurities in the solvent or base. Use high-purity, anhydrous solvents and reagents.
-
-
Q5: My Buchwald-Hartwig amination is failing completely. What should I check first?
Complete reaction failure often points to a fundamental problem with the catalyst activation or stability.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Solution: Ensure your reaction setup is scrupulously free of air. Use Schlenk line techniques or a glovebox for preparing the reaction. Degas your solvent thoroughly.
-
-
Base Quality: The base (e.g., NaOtBu) is often hygroscopic and can lose activity if improperly stored.
-
Solution: Use a fresh bottle of base or a freshly opened container from a sealed bag. Store alkoxide bases in a desiccator or glovebox.
-
-
Precatalyst Activation: Some Pd(II) precatalysts require reduction to the active Pd(0) state, and this step can sometimes be inefficient.[11]
-
Solution: Consider using a palladacycle precatalyst (e.g., SPhos-Pd-G3). These are designed to cleanly and rapidly generate the active LPd(0) catalyst upon addition of the base, leading to more reproducible results.[10]
-
Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask.
-
Remove the flask from the glovebox. Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- PubMed. (2003, August 21). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- RSC Publishing. (n.d.). Recent advances and perspectives in copper-catalyzed Sonogashira coupling reactions.
- ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Semantic Scholar. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- PMC - NIH. (2022, September 3). Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
- NIH. (n.d.). C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis of 2-Amino-6-chloronicotinonitrile Derivatives
Welcome to the technical support center for the large-scale synthesis of 2-Amino-6-chloronicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to managing reaction exotherms during the scale-up of this important class of heterocyclic compounds. Our focus is on ensuring process safety, maintaining reaction control, and achieving consistent, high-quality yields.
Introduction to the Thermal Hazards
The synthesis of this compound derivatives often involves highly exothermic steps, which, if not properly managed, can lead to thermal runaway reactions. A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a rapid increase in temperature and pressure.[1] This can result in loss of containment, release of toxic materials, and potentially, an explosion. Understanding and controlling these exotherms are paramount for safe and successful large-scale production.
This guide will delve into the critical aspects of thermal management, from initial risk assessment to practical in-process control and emergency preparedness.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound derivatives?
A1: The primary exothermic events in the synthesis of this compound derivatives typically arise from two key reaction types:
-
Thorpe-Ziegler Reaction and Related Cyclizations: The formation of the pyridine ring often proceeds via a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[2][3] These reactions are known to be exothermic. The initial deprotonation of the active methylene compound and the subsequent intramolecular cyclization are the main heat-generating steps.
-
Amination of the Chloropyridine Ring: If the synthesis involves the displacement of the chlorine atom with an amino group, this nucleophilic aromatic substitution can also be significantly exothermic. The rate of heat release will depend on the nucleophilicity of the amine and the reaction conditions.
Q2: How can I estimate the potential thermal hazard of my specific synthesis route?
A2: A thorough thermal risk assessment is crucial before any scale-up. This should involve:
-
Literature Review: Search for any published safety data on similar reactions.
-
Reaction Calorimetry: Employ techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine key thermodynamic and kinetic parameters.[4] These experiments provide critical data such as the heat of reaction, adiabatic temperature rise, and the rate of heat evolution.
Q3: What are the key process parameters that I need to control to manage the exotherm?
A3: Several parameters are critical for controlling the reaction exotherm:
-
Reagent Addition Rate: This is one of the most effective ways to control the rate of heat generation. A slow, controlled addition of the limiting reagent ensures that the cooling system can keep pace with the heat being produced.
-
Temperature Control: Maintaining the reaction temperature within a defined range is essential. This requires a robust and responsive cooling system.
-
Agitation: Efficient stirring is crucial for uniform heat distribution and preventing localized hot spots, which can accelerate the reaction rate uncontrollably.
-
Concentration: The concentration of reactants can significantly impact the reaction rate and, consequently, the rate of heat evolution.
Q4: What are the signs of a developing thermal runaway?
A4: Early detection is key to preventing a catastrophic event. Be vigilant for the following signs:
-
A sudden, unexpected increase in reaction temperature that does not respond to cooling.
-
A rapid rise in reactor pressure.
-
Noticeable changes in the physical appearance of the reaction mixture (e.g., color change, increased viscosity, gas evolution).
-
Unusual noises from the reactor.
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition
Possible Causes:
-
Addition rate is too high: The rate of the exothermic reaction is exceeding the cooling capacity of the reactor.
-
Inadequate cooling: The cooling system is not functioning efficiently, or the heat transfer is poor.
-
Localized hot spots: Inefficient mixing is leading to areas of higher temperature where the reaction is accelerating.
Solutions:
-
Immediate Action: Stop the reagent addition immediately.
-
Short-term:
-
Increase the cooling to its maximum capacity.
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat. This should only be done if the solvent is known to be compatible and will not introduce other hazards.
-
-
Long-term Prevention:
-
Re-evaluate and reduce the reagent addition rate based on calorimetry data.
-
Ensure the reactor's cooling system is properly maintained and appropriately sized for the scale of the reaction.
-
Verify the efficiency of the agitator and consider using baffles to improve mixing.
-
Issue 2: Secondary Exotherm Observed After the Main Reaction Appears Complete
Possible Causes:
-
Decomposition of an intermediate or product: An unstable intermediate may have accumulated and is now decomposing, releasing a significant amount of energy.
-
Side reaction: An unintended and highly exothermic side reaction may be occurring.
-
Accumulation of unreacted starting material: A delay in the initiation of the main reaction could lead to a buildup of reactants, which then react rapidly.
Solutions:
-
Immediate Action: Apply maximum cooling and be prepared to implement emergency procedures.
-
Investigation:
-
Carefully analyze samples from the reaction mixture at various stages to identify any unexpected intermediates or byproducts.
-
Use thermal analysis techniques like DSC to determine the decomposition temperature of all components in the reaction mixture.
-
-
Prevention:
-
Adjust reaction conditions (e.g., temperature, catalyst loading) to minimize the formation of unstable intermediates.
-
Ensure that the main reaction initiates promptly by using an appropriate catalyst or initiation temperature.
-
Experimental Protocols
Protocol 1: Basic Reaction Calorimetry for Exotherm Characterization
This protocol outlines a general procedure for using a reaction calorimeter (such as an RC1) to determine the heat of reaction.
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions.
-
Reactor Setup:
-
Charge the reactor with the initial solvent and starting materials, excluding the limiting reagent that triggers the main exotherm.
-
Set the agitator to a speed that ensures good mixing without excessive splashing.
-
Bring the reactor contents to the desired initial reaction temperature.
-
-
Reagent Addition:
-
Add the limiting reagent at a slow, controlled rate using a calibrated pump.
-
Monitor the heat flow, reactor temperature, and jacket temperature in real-time.
-
-
Data Analysis:
-
Integrate the heat flow curve over the addition time to calculate the total heat of reaction.
-
Determine the maximum heat flow to understand the peak rate of heat evolution.
-
-
Adiabatic Temperature Rise Calculation: Use the heat of reaction and the specific heat capacity of the reaction mixture to calculate the maximum potential temperature rise in the event of a cooling failure.
| Parameter | Description | Typical Value Range (Example) |
| Heat of Reaction (ΔHr) | Total heat released per mole of limiting reagent. | -100 to -250 kJ/mol |
| Maximum Heat Flow (Qmax) | The peak rate of heat evolution during the reaction. | 50 - 150 W/L |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase with no heat loss. | 50 - 200 °C |
Note: These are example values and must be determined experimentally for each specific process.
Visualization of Control Strategy
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: Hierarchy of controls for managing exothermic reaction hazards.
References
-
MDPI. (2021). Special Issue on “Thermal Safety of Chemical Processes”. Retrieved from [Link]
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
- Google Patents. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Retrieved from [Link]
-
ResearchGate. (2001). Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines). Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-aminopyridine.
-
Federal Register. (2019). Process Safety Management of Highly Hazardous Chemicals and Slings. Retrieved from [Link]
- Google Patents. (n.d.). The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
Taylor & Francis eBooks. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Retrieved from [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Franz Research Group. (n.d.). Reaction Heat Flow Calorimetry. Retrieved from [Link]
-
MDPI. (2022). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. Retrieved from [Link]
-
OSHA. (n.d.). Appendix A to § 1910.119 - OSHA's Process Safety Management (PSM) Standard List of Highly Hazardous Chemicals, Toxics and Re. Retrieved from [Link]
-
SciSpace. (2021). Research on the Risk of Thermal Runaway in the Industrial Process of Styrene Solution Polymerization. Retrieved from [Link]
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Special Issue on “Thermal Safety of Chemical Processes” [mdpi.com]
Impact of water content on the stability and reactivity of 2-Amino-6-chloronicotinonitrile
Welcome to the technical support center for 2-Amino-6-chloronicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the challenges associated with the handling, stability, and reactivity of this compound, with a particular focus on the impact of water content. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound.
Q1: How does water content affect the stability of solid this compound?
A1: this compound is susceptible to degradation in the presence of moisture. Water can act as a nucleophile and a proton source, facilitating hydrolytic degradation of the nitrile and chloro functional groups. Even ambient humidity can be sufficient to initiate degradation over time, leading to the formation of impurities. Therefore, it is crucial to store the compound under anhydrous conditions.
Q2: What are the initial visual or physical signs of degradation due to moisture?
A2: The pure compound is typically an off-white to light yellow solid.[1] Upon degradation, you may observe a change in color, such as darkening or the appearance of discoloration. The material may also become clumpy or sticky due to the absorption of water and the formation of degradation products. A noticeable change in the material's solubility characteristics can also be an indicator of degradation.
Q3: What are the likely degradation products of this compound in the presence of water?
A3: Based on the reactivity of the functional groups, two primary degradation pathways are expected:
-
Hydrolysis of the nitrile group: The nitrile group can hydrolyze to form the corresponding amide, 2-amino-6-chloronicotinamide, and subsequently to the carboxylic acid, 2-amino-6-chloronicotinic acid.
-
Hydrolysis of the chloro group: The chloro substituent on the pyridine ring can undergo nucleophilic substitution by water or hydroxide to yield 2-amino-6-hydroxynicotinonitrile.
The relative rates of these reactions can be influenced by factors such as pH and temperature.
Q4: How does pH influence the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous media is expected to be highly pH-dependent. Studies on structurally related chloropyridinyl compounds, such as neonicotinoids, have shown that degradation is significantly accelerated in alkaline conditions.[2] Therefore, it is anticipated that the hydrolysis of both the chloro and nitrile groups will be more rapid at higher pH due to the increased concentration of the hydroxide nucleophile. Acidic conditions may favor the hydrolysis of the nitrile group while potentially stabilizing the chloropyridine ring to some extent.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[3] The use of a desiccator is highly recommended to protect against ambient moisture.
II. Troubleshooting Guides
This section provides structured guidance for identifying and resolving common experimental issues.
Guide 1: Inconsistent Reaction Yields or Impure Products
Symptom: You are using this compound as a starting material, and you are observing lower than expected yields, or your product is contaminated with unexpected byproducts.
| Potential Cause | Troubleshooting Steps |
| Degradation of starting material due to moisture. | 1. Verify the purity of the starting material: Use an analytical technique such as HPLC or NMR to check for the presence of degradation products. 2. Dry the starting material: If degradation is suspected, dry the compound under vacuum before use. 3. Use anhydrous reaction conditions: Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Reaction with residual water in the reaction mixture. | 1. Dry all solvents and reagents: Use freshly distilled or commercially available anhydrous solvents. Dry other reagents as appropriate for the specific reaction. 2. Employ drying agents: Consider the use of molecular sieves or other suitable drying agents in your reaction setup. |
| Side reactions due to pH changes. | 1. Buffer the reaction mixture: If the reaction is sensitive to pH, consider using a non-nucleophilic buffer to maintain a stable pH. 2. Control the addition of reagents: Slow, controlled addition of acidic or basic reagents can help to minimize localized pH changes. |
Guide 2: Analytical and Spectroscopic Issues
Symptom: You are encountering difficulties in the analysis of this compound or its reaction products, such as the appearance of unexpected peaks in your chromatogram or spectra.
| Potential Cause | Troubleshooting Steps |
| On-column degradation during HPLC analysis. | 1. Adjust the mobile phase pH: If using a buffered mobile phase, ensure the pH is in a range where the compound is stable. Avoid highly basic mobile phases if possible. 2. Reduce analysis time: Optimize the chromatographic method to minimize the residence time of the analyte on the column. |
| Formation of degradation products during sample preparation. | 1. Use fresh, anhydrous solvents for sample preparation. 2. Analyze samples promptly after preparation. 3. Consider derivatization: For sensitive analyses, derivatization of the amino group can protect it from degradation and improve chromatographic performance.[4][5] |
| Misinterpretation of spectroscopic data. | 1. Acquire reference spectra: If possible, obtain reference NMR, IR, and mass spectra of the pure compound and any suspected degradation products. 2. Utilize 2D NMR techniques: Techniques such as COSY and HMQC can help to definitively assign protons and carbons and identify the structure of unknown impurities. |
III. Protocols and Methodologies
This section provides detailed experimental protocols and diagrams to illustrate key concepts.
Proposed Hydrolytic Degradation Pathway
The following diagram illustrates the proposed pathways for the hydrolysis of this compound in the presence of water. The reaction is catalyzed by acid or base.
Caption: Proposed hydrolytic degradation pathways of this compound.
Experimental Workflow: Monitoring Hydrolytic Stability
This workflow outlines a general procedure for studying the stability of this compound at different pH values.
Caption: Experimental workflow for assessing the hydrolytic stability of this compound.
IV. References
-
Gaál, F., Abramović, B., & Cimerman, Z. (2006). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Acta Chimica Slovenica, 53(1), 52-57.
-
U.S. Patent 3,917,624. (1975). Process for producing 2-amino-nicotinonitrile intermediates.
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene.
-
Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Journal of Chemical Sciences, 136(1), 1-13.
-
Clinivex. (n.d.). This compound. Retrieved from [Link]
-
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Schroeder, L. S., Iacobellis, M. I., & Smith, A. S. (1955). The influence of water and pH on the reaction between amino compounds and carbohydrates. Journal of Biological Chemistry, 212(2), 973-983.
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Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89.
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ResearchGate. (n.d.). Method development for amino acid analysis. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
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Jones, A. S., Mian, A. M., & Walker, R. T. (1966). The action of alkali on purines and pyrimidines. Journal of the Chemical Society C: Organic, 692-695.
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Goldman, R., Silman, H. I., Caplan, S. R., Kedem, O., & Katchalski, E. (1965). Papain membrane on a collodion matrix: preparation and enzymic behavior. Science, 150(3697), 758-760.
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ResearchGate. (n.d.). Oxidation of Amino Acids, Peptides, and Proteins by Chlorine Dioxide. Implications for Water Treatment. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-5-chloronicotinonitrile. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]
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Medir, M., & Giralt, F. (1982). Stability of chlorine dioxide in aqueous solution. Water Research, 16(8), 1379-1382.
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Wolfenden, R. (1963). The mechanism of hydrolysis of amino acyl RNA. Biochemistry, 2, 1090-1092.
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ResearchGate. (n.d.). Chlorine dioxide reaction with selected amino acids in water. Retrieved from [Link]
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Healan, A. M., Gray, W., Fuchs, E. J., Griffiss, J. M., Salata, R. A., & Blumer, J. (2012). Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy, 56(12), 6432-6433.
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PubMed. (n.d.). Chlorine dioxide reaction with selected amino acids in water. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloronicotinonitrile. Retrieved from [Link]
-
Jones, A. S., Mian, A. M., & Walker, R. T. (1966). The action of alkali on purines and pyrimidines. Journal of the Chemical Society C: Organic, 692-695.
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Technical Support Center: Palladium Residue Removal from 2-Amino-6-chloronicotinonitrile
Welcome to the technical support center for the purification of 2-Amino-6-chloronicotinonitrile from palladium catalyst residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with palladium removal from nitrogen-containing heterocyclic compounds. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through extensive practical application.
Introduction: The Challenge of Palladium Removal in Heterocyclic Amine Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing the carbon-nitrogen and carbon-carbon bonds prevalent in many active pharmaceutical ingredients (APIs). The synthesis of this compound, a key building block in numerous pharmaceutical development programs, often relies on such catalytic processes. However, a significant downstream challenge is the removal of residual palladium from the final product.[1][2]
The nitrogen and cyano functionalities in this compound can act as strong ligands, forming stable complexes with palladium. This chelation effect can render traditional purification methods, such as simple filtration or crystallization, less effective, leading to product contamination.[3] Residual palladium is not only a potential catalyst for unwanted side reactions in subsequent synthetic steps but is also a significant concern for regulatory bodies like the FDA and EMA due to its toxicity.[4][5][6] Therefore, robust and efficient purification strategies are paramount.
This guide provides a structured approach to troubleshooting and resolving common issues encountered during the removal of palladium residues from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[1] Palladium is classified as a Class 2B element.[7] For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which, assuming a maximum daily dose of 10 grams, translates to a concentration limit of 10 ppm.[4] For parenteral drugs, the limit is significantly lower, with a PDE of 10 µ g/day , corresponding to a 1 ppm limit under the same dosage assumption.[4]
Q2: Why is it difficult to remove palladium from this compound?
A2: The difficulty arises from the molecular structure of the product itself. The amino group and the nitrile nitrogen on the pyridine ring can act as bidentate or monodentate ligands, forming stable coordination complexes with palladium species (both Pd(0) and Pd(II)). This strong binding makes it challenging to separate the palladium from the desired product using conventional purification techniques.
Q3: What are the primary methods for palladium removal?
A3: The most common and effective methods include:
-
Adsorption using Scavengers: Employing solid-supported materials with a high affinity for palladium.[1][8]
-
Crystallization: Purifying the product by crystallization, often enhanced with additives to keep palladium species in the mother liquor.[8][9][10][11]
-
Activated Carbon Treatment: A cost-effective adsorption method, though sometimes less selective.[8][9]
-
Chromatography: Techniques like column chromatography can separate the product from palladium residues.[8][12]
Q4: Can I combine different removal techniques?
A4: Absolutely. A multi-step approach is often the most effective strategy.[3] For instance, an initial treatment with activated carbon to remove the bulk of the palladium can be followed by a more selective scavenger to achieve the stringent low-ppm levels required for APIs. A final recrystallization can then ensure the highest purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: High Palladium Levels (>50 ppm) After Initial Purification (Crystallization/Filtration)
-
Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis shows palladium levels remain significantly above the target specification after a standard crystallization or filtration protocol.[3]
-
Probable Cause: Strong coordination of soluble palladium species to the this compound product. The palladium is likely in a homogeneous state and co-crystallizes or passes through the filter with the product.
-
Troubleshooting Workflow:
Caption: Troubleshooting high palladium levels.
Issue 2: Significant Product Loss During Scavenger Treatment
-
Symptom: While palladium levels are reduced, the isolated yield of this compound is unacceptably low.
-
Probable Cause: Non-specific binding of the product to the scavenger material, particularly with activated carbon.[13]
-
Solutions:
-
Scavenger Screening: Test a panel of more selective scavengers. Functionalized silica gels, such as those with thiol or thiourea groups, often exhibit higher selectivity for palladium over the API compared to activated carbon.[14][15][16]
-
Optimize Scavenger Loading: Reduce the amount of scavenger used to the minimum effective quantity. A loading optimization experiment is recommended.
-
Solvent Selection: The choice of solvent can influence the binding affinity of both palladium and the product to the scavenger.[13] A solvent in which the product is highly soluble may minimize its adsorption onto the solid support.
-
Temperature Adjustment: Lowering the temperature during the scavenging process can sometimes reduce non-specific binding of the product.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Symptom: The efficiency of the palladium removal process varies significantly between different reaction batches.
-
Probable Cause: Variations in the palladium species present at the end of the reaction (e.g., different ratios of Pd(0) to Pd(II), or different ligand coordination environments). The speciation can be influenced by minor changes in reaction conditions, such as reaction time, temperature, or air exposure.[13]
-
Solutions:
-
Standardize Reaction Quench: Implement a highly consistent reaction workup procedure to ensure the palladium is in a more uniform state before purification.
-
Use a Broad-Spectrum Scavenger: Some scavengers are more effective across different palladium oxidation states. For example, thiourea-based scavengers are known to be effective for various forms of palladium.[14]
-
Oxidative/Reductive Pre-treatment: In some cases, a mild oxidant (like air) or a reducing agent can be added during workup to convert the palladium into a single, more easily scavenged oxidation state. This should be approached with caution to avoid product degradation.
-
Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Gel
This protocol is a robust starting point for selectively removing palladium residues from a solution of this compound.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Acetonitrile) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add thiol-functionalized silica gel (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium in the reaction.
-
Stirring: Stir the suspension at room temperature (20-25°C) or a slightly elevated temperature (e.g., 40-50°C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Filter the mixture through a pad of celite or a 0.45 µm filter to remove the silica scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis by ICP-MS.[9][17]
Protocol 2: Purification via Enhanced Crystallization
This method aims to keep palladium impurities in the mother liquor during crystallization.
-
Solvent Selection: Choose a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10][11][18]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Additive Introduction (Optional): To enhance the solubility of palladium species in the mother liquor, a small amount of a competing ligand, such as N-acetylcysteine or thiourea, can be added to the hot solution.[9]
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.[10]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
Filtration: Isolate the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the palladium impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Data Presentation: Comparison of Palladium Removal Methods
| Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Crystallization | 500 - 1000 | 50 - 200 | Simple, cost-effective | Often insufficient on its own for APIs |
| Activated Carbon | 500 - 2000 | 20 - 100 | Low cost, widely available | Can lead to significant product loss[13] |
| Thiol-Silica Scavenger | 500 - 2000 | < 10 | High selectivity, high efficiency[14] | Higher cost than carbon |
| Thiourea-Silica Scavenger | 500 - 2000 | < 10 | Versatile for different Pd species[14] | Higher cost than carbon |
Logical Workflow for Method Selection
The selection of a purification strategy should be a logical, data-driven process. The following diagram outlines a decision-making workflow.
Caption: Decision logic for selecting a palladium removal strategy.
References
-
Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. Retrieved from [Link]
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Caddick, S., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(4), 727-732. Retrieved from [Link]
-
Fuji Silysia Chemical. (n.d.). Silica Gels for Metal Scavenger. Retrieved from [Link]
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Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 779-810). Royal Society of Chemistry. Retrieved from [Link]
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DeLuca, R. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
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Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analitical Chemistry, 81(4), 1404-10. Retrieved from [Link]
-
Caddick, S., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF. Retrieved from [Link]
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ResearchGate. (2015). How can I remove palladium Pd catalyst easily? Retrieved from [Link]
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Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). Retrieved from [Link]
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Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
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Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 240, 117253. Retrieved from [Link]
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Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]
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SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
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Zhang, Y., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 13(1), 1-11. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
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European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]
-
Maiyam Group. (2025). Purification Organic Compounds: Crystallization & Distillation Guide 2026. Retrieved from [Link]
-
Reddit. (2025). Your trick to remove residual palladium. Retrieved from [Link]
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PubMed. (n.d.). Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
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PubMed. (n.d.). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Retrieved from [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]
-
BioSpectra, Inc. (2018). Mandates for Elemental Impurities FDA (USP) <232> & <233> / EMA (EP) Ch. 5.2 / & ICH-Q3D Step 4 version. Retrieved from [Link]
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MDPI. (n.d.). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Retrieved from [Link]
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Efficient palladium-catalyzed reactions toward complex nitrogen-containing heterocycles. (2015). Retrieved from [Link]
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RSC Publishing. (2021). Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. Retrieved from [Link]
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MDPI. (n.d.). Resveratrol for Cancer Treatment: Effects on Metabolism and Immune Cells. Retrieved from [Link]
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ACS Publications - American Chemical Society. (n.d.). ACS Catalysis Ahead of Print. Retrieved from [Link]
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Optimization of reaction conditions for the synthesis of 2-amino-3-cyanopyridine derivatives.
Welcome to the technical support center for the synthesis of 2-amino-3-cyanopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high yields and purity in your synthetic endeavors. 2-amino-3-cyanopyridines are a critical scaffold in medicinal chemistry, known for a wide range of biological activities, including as IKK-β inhibitors and exhibiting antimicrobial, antiviral, and antitumor properties.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-amino-3-cyanopyridine derivatives via the common one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[1][2]
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low to No Product Yield | 1. Inactive Catalyst: The catalyst may be poisoned, degraded, or not suitable for the specific substrates. 2. Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. 3. Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to the formation of intermediates that do not proceed to the final product. | 1. Catalyst Evaluation: Ensure the catalyst is fresh and handled correctly. If using a reusable catalyst, perform a regeneration step as recommended by the supplier. Consider screening alternative catalysts, as some may be more effective for your specific substrates.[1][3][4] 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. Many syntheses are performed at elevated temperatures, often around 80-100°C, especially under solvent-free conditions.[3][5] 3. Stoichiometry Adjustment: A common starting point is a 1:1:1:1.5 molar ratio of aldehyde, ketone, malononitrile, and ammonium acetate, respectively.[3] An excess of ammonium acetate is often used to drive the reaction towards product formation. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Poor Mixing: In heterogeneous or solvent-free reactions, inadequate mixing can lead to localized depletion of reactants. | 1. Time Study: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Extend the reaction time until the starting materials are consumed. 2. Improve Agitation: Ensure vigorous stirring, especially in solvent-free conditions, to maintain a homogeneous reaction mixture. |
| Formation of Side Products | 1. Knoevenagel Condensation Product: The aldehyde and malononitrile can form a stable arylidenemalononitrile intermediate that may not fully react.[3] 2. Self-Condensation of Ketone: The ketone may undergo self-condensation under basic conditions. | 1. Stepwise Addition: Consider a two-step, one-pot procedure where the aldehyde, malononitrile, and catalyst are stirred for a short period before the addition of the ketone and ammonium acetate. This can favor the formation of the desired intermediate. 2. Temperature Control: Lowering the reaction temperature may reduce the rate of side reactions. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Contamination with Starting Materials or Catalyst: The crude product may be impure. | 1. Recrystallization: Attempt recrystallization from a different solvent system. Common solvents for purification include ethanol or a mixture of DMF and methanol.[6][7] If the product remains an oil, column chromatography is a suitable alternative. 2. Washing and Filtration: For heterogeneous catalysts, ensure thorough filtration to remove the catalyst.[1][2] Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives?
A1: The reaction is believed to proceed through a cascade of reactions. The catalyst first activates the carbonyl group of the aldehyde, making it more susceptible to a Knoevenagel condensation with malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an enamine or imino derivative. A Michael addition of the enamine to the arylidenemalononitrile intermediate occurs, followed by intramolecular cyclization and subsequent tautomerization/aromatization to yield the final 2-amino-3-cyanopyridine product.[3]
Reaction Mechanism Overview
Caption: A workflow for troubleshooting low-yield reactions.
Optimized Reaction Conditions
The following table summarizes optimized conditions reported in the literature for the synthesis of 2-amino-3-cyanopyridine derivatives.
| Catalyst | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |
| Nanostructured Na2CaP2O7 | Solvent-free | 80 | 25-45 min | 84-94 | [3] |
| Copper nanoparticles on charcoal (Cu/C) | Ethanol | 110 | 2-5 h | 71-94 | [1][2] |
| Zinc zirconium phosphate (ZPZn) | Solvent-free | 100-120 | 1-2 h | Fair to excellent | [4] |
| Fe3O4@THAM-Mercaptopyrimidine | Solvent-free | 70 | Not specified | High | [8] |
| Microwave Irradiation | Solvent-free | Not applicable | 7-9 min | 72-86 | [7][9] |
Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-diphenyl-3-cyanopyridine
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
Benzaldehyde (1 mmol)
-
Acetophenone (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Nanostructured Na2CaP2O7 catalyst (as per optimized loading, e.g., 10 mol%) [3] Procedure:
-
To a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1.1 mmol), acetophenone (1 mmol), ammonium acetate (1.5 mmol), and the Na2CaP2O7 catalyst. [3]2. The flask is placed in a preheated oil bath at 80°C. [3]3. The reaction mixture is stirred under solvent-free conditions. [3]4. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent). [6]5. Upon completion (typically 25-45 minutes), cool the reaction mixture to room temperature. [3]6. Add ethanol to the flask and stir for a few minutes.
-
Filter the solid product and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., 95% ethanol) to afford the pure 2-amino-4,6-diphenyl-3-cyanopyridine. [7]
Interplay of Reaction Parameters
Caption: Key parameters influencing reaction outcome.
References
-
Al-Ghorbani, M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(15), 4984. [Link]
-
Khalifeh, R., & Ghamari, M. (2016). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 27(4), 759-768. [Link]
-
Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-330. [Link]
-
Karimi, H. (2017). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis, 7(2), 121-129. [Link]
-
Dastkhoon, M., et al. (2022). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe3O4@THAM-Mercaptopyrimidine. Organic Chemistry Research, 8(1), 1-11. [Link]
-
Ghorbani-Vaghei, R., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. [Link]
-
Al-Omair, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
-
Shi, D., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
-
Satya, P., et al. (2000). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses, (12), 534-535. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
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Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28. [Link]
-
Ghorbani-Vaghei, R., & Karimi-Nami, R. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. [Link]
-
Zare, K., et al. (2020). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 10(42), 25064-25088. [Link]
-
Khalifeh, R., & Ghamari, M. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 27(4), 759-768. [Link]
-
Shi, D., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
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Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 2-Amino-6-chloronicotinonitrile and 2-Amino-6-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The 2-aminopyridine core, a privileged structure in numerous biologically active compounds, is frequently elaborated using palladium-catalyzed cross-coupling reactions. Among the array of available building blocks, 2-amino-6-halonicotinonitriles stand out as versatile synthons. This guide provides an in-depth, objective comparison of the reactivity of two key members of this family: 2-amino-6-chloronicotinonitrile and 2-amino-6-bromonicotinonitrile, in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is grounded in fundamental principles of organometallic chemistry and supported by illustrative experimental data to inform rational substrate selection and reaction optimization.
The Decisive Role of the Halogen: A Fundamental Perspective
The disparate reactivity of this compound and 2-amino-6-bromonicotinonitrile in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference between the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F, a trend that is inversely correlated with the bond dissociation energies of the corresponding carbon-halogen bonds.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~339 |
| C-Br | ~276 |
The initial and often rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The weaker C-Br bond in 2-amino-6-bromonicotinonitrile requires less energy to break, leading to a faster rate of oxidative addition compared to the more robust C-Cl bond in its chlorinated counterpart. This fundamental difference in reactivity dictates that the bromo-substituted compound will generally undergo coupling under milder conditions, with shorter reaction times, and often with higher yields. Conversely, the chloro-substituted analogue may necessitate more forcing conditions, higher catalyst loadings, or more specialized, highly active ligand systems to achieve comparable results.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, a stalwart for the formation of carbon-carbon bonds, is extensively used to introduce aryl and heteroaryl moieties. When comparing the two nicotinonitrile substrates, the superior reactivity of the bromo-derivative is evident.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-amino-6-bromonicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O | 100 | 12 | ~85-95 |
| This compound | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 110 | 18 | ~70-85 |
Note: The presented data is a composite representation based on typical conditions for similar substrates and may require optimization for specific applications.
The data illustrates that 2-amino-6-bromonicotinonitrile can be effectively coupled using a standard, first-generation palladium catalyst like Pd(PPh₃)₄. In contrast, the less reactive this compound often requires a more sophisticated catalytic system, employing a bulky, electron-rich phosphine ligand such as XPhos, to facilitate the challenging oxidative addition of the C-Cl bond.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-6-bromonicotinonitrile with Phenylboronic Acid
Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a crucial role. The amination of 2-amino-6-bromonicotinonitrile generally proceeds more readily than that of its chloro-analogue.
Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-amino-6-bromonicotinonitrile | Morpholine | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ (1.4 eq) | Toluene | 110 | 18 | ~80-90 |
| This compound | Morpholine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | NaOtBu (1.5 eq) | 1,4-Dioxane | 110 | 24 | ~65-80 |
Note: The presented data is a composite representation based on typical conditions for similar substrates and may require optimization for specific applications.
For the Buchwald-Hartwig amination, while both substrates often require more advanced catalyst systems compared to Suzuki-Miyaura couplings, the bromo-derivative can be effectively coupled with a ligand like Xantphos. The chloro-derivative, however, typically necessitates the use of even more electron-rich and sterically demanding ligands, such as RuPhos, to achieve reasonable yields.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Experimental workflow for Sonogashira coupling.
Conclusion and Strategic Recommendations
The choice between this compound and 2-amino-6-bromonicotinonitrile for cross-coupling reactions is a strategic one, balancing reactivity with cost and availability.
-
2-Amino-6-bromonicotinonitrile is the more reactive substrate, generally providing higher yields in shorter reaction times and under milder conditions. It is the preferred choice for the synthesis of complex molecules, especially when dealing with sensitive functional groups or in the final stages of a synthetic sequence where reliability is paramount.
-
This compound , while less reactive, is often a more cost-effective starting material. Its use is viable, particularly on a larger scale, provided that a more active and specialized catalyst system is employed. The development of highly active palladium-ligand systems has significantly broadened the utility of aryl chlorides in cross-coupling reactions.
For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for the design of efficient and robust synthetic routes. While the bromo-derivative offers a more straightforward path to coupled products, the chloro-analogue presents an economical alternative for well-optimized processes.
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
A Senior Application Scientist's Guide to Palladium Catalysts for the Amination of 2-Amino-6-chloronicotinonitrile
For researchers and professionals in drug development, the efficient synthesis of substituted aminopyridines is a cornerstone of medicinal chemistry. The 2,6-diaminonicotinonitrile scaffold, in particular, is a privileged structure found in a variety of pharmacologically active agents. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the crucial C-N bond formation, transforming readily available 2-Amino-6-chloronicotinonitrile into a diverse array of derivatives.
The choice of the palladium catalyst system is paramount to the success of this transformation. The electron-rich nature of the pyridine ring and the presence of multiple potential coordination sites can pose challenges, leading to catalyst inhibition and low yields. This guide offers a comparative analysis of various palladium catalyst systems applicable to the amination of this compound, supported by experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic strategies.
The Challenge of Aminating Chloropyridines
Chloropyridines are often less reactive than their bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions. The stronger carbon-chlorine bond necessitates a more active catalyst to facilitate the rate-limiting oxidative addition step. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. The presence of the amino group at the 2-position in this compound further modulates the electronic properties of the substrate.
A Comparative Overview of Palladium Catalyst Systems
While specific comparative studies on the amination of this compound are not extensively documented in peer-reviewed literature, a wealth of data exists for the amination of structurally and electronically similar 6-chloropyridine derivatives. This data provides a strong foundation for catalyst selection and optimization. The modern era of palladium catalysis for C-N bond formation has been dominated by the use of bulky, electron-rich phosphine ligands, which have largely superseded older catalyst systems.
| Catalyst System (Precatalyst/Ligand) | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Pd₂(dba)₃ / Xantphos | Aryl amines | Cs₂CO₃ | Toluene | 100 | - | Good | Xantphos is a bidentate ligand with a large bite angle, which promotes reductive elimination and can be effective for coupling with aryl amines. Cesium carbonate is a moderately strong base suitable for many functionalized substrates. |
| Pd(OAc)₂ / XPhos | Primary Alkylamines | NaOtBu | Toluene | 100 | 18 | 95 | XPhos is a highly effective bulky monophosphine ligand for the amination of aryl chlorides.[1] The steric bulk accelerates the reductive elimination step, while its electron-rich nature facilitates oxidative addition. Sodium tert-butoxide is a strong, non-nucleophilic base often required for less reactive chlorides. |
| RuPhos-Pd-G3 | Secondary Amines (e.g., Morpholine) | NaOtBu | THF | RT | 16 | 83 | The use of a palladacycle precatalyst (G3) ensures efficient generation of the active Pd(0) species.[1] RuPhos is another highly active biarylphosphine ligand, often showing excellent performance for a broad range of amines, including challenging secondary amines.[1] |
| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | Toluene | 100 | 16 | 98 | BINAP is a classic bidentate phosphine ligand. While effective, it may require higher catalyst loadings or longer reaction times compared to more modern biarylphosphine ligands for challenging substrates. |
| PdCl₂(dppf) | Primary Amines | NaOtBu | Toluene | High | - | Moderate | Dppf is a ferrocene-based bidentate ligand. While useful in many cross-coupling reactions, it is often less effective than the Buchwald-type ligands for the amination of unactivated aryl chlorides. |
Note: The yields and conditions presented are representative of aminations of related 6-chloropyridine substrates and should be considered as a starting point for the optimization of the amination of this compound.
The Catalytic Cycle: A Mechanistic Glimpse
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to the C-Cl bond of this compound. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The bulky, electron-rich ligands facilitate both the oxidative addition and the reductive elimination steps, leading to higher efficiency.
Experimental Protocol: A Representative Procedure
This protocol provides a robust starting point for the amination of this compound with a generic amine, using a modern palladium catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
RuPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add the RuPhos-Pd-G3 precatalyst and sodium tert-butoxide.
-
Evacuation and Backfilling: Seal the tube with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add this compound and the amine.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Sources
A Validated HPLC-UV Method for Purity Assessment of 2-Amino-6-chloronicotinonitrile: A Comparative Guide
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For a critical intermediate such as 2-Amino-6-chloronicotinonitrile, a robust and reliable analytical method for purity assessment is indispensable. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, comparing it against a common, less-rigorously validated alternative to underscore the significance of a fully validated analytical procedure.
The principles and methodologies presented herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[1][2][3][4][5] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and implement scientifically sound purity testing methods.
The Critical Need for a Validated Method
Impurities in pharmaceutical intermediates can arise from various sources, including raw materials, manufacturing processes, and degradation. These impurities, if not adequately controlled, can carry over to the final active pharmaceutical ingredient (API), potentially impacting its safety, efficacy, and stability.[6][7][8] Therefore, a validated analytical method is not just a regulatory expectation but a scientific necessity to ensure that the purity of each batch of this compound is consistently and accurately determined.[9][10][11][12]
This guide will compare two HPLC-UV methods for the purity assessment of this compound:
-
Proposed Method: A novel, fully validated gradient reversed-phase HPLC-UV method.
-
Alternative Method: A hypothetical, partially validated isocratic HPLC-UV method, representing a common but less robust approach.
Comparative Overview of HPLC-UV Methods
The selection of chromatographic conditions is paramount for achieving the desired separation and sensitivity. The proposed method utilizes a gradient elution to ensure optimal resolution of the main component from potential impurities with varying polarities.
| Parameter | Proposed Validated HPLC-UV Method | Alternative HPLC-UV Method |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water (pH 3.0) | 10 mM Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient: 20% B to 80% B over 15 min | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temp. | 30 °C | Ambient |
| Injection Vol. | 10 µL | 20 µL |
The Validation Workflow: A Systematic Approach
Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose.[6][13][14][15] The following diagram illustrates the typical workflow for validating an HPLC method for purity assessment.
Caption: Workflow for HPLC Method Validation.
In-Depth Comparison of Validation Parameters
The performance of the proposed and alternative methods was evaluated against the validation parameters stipulated by the ICH Q2(R2) guidelines.[1][5]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][14]
Experimental Protocol:
-
A solution of this compound was prepared.
-
Solutions of known potential impurities were prepared.
-
The drug substance was subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
All solutions were chromatographed to assess the resolution between the main peak and any other peaks.
Comparative Results:
| Parameter | Proposed Validated Method | Alternative Method |
| Resolution (Rs) with closest impurity | > 2.0 | 1.3 |
| Peak Purity (from DAD) | Pass | Fail (co-elution observed) |
| Separation from degradants | Baseline resolved | Partial co-elution with a major degradant |
The superior resolution of the proposed gradient method ensures that all potential impurities and degradants are well-separated from the main analyte peak, providing a more accurate purity assessment.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12][13][15]
Experimental Protocol:
-
A series of at least five concentrations of this compound reference standard were prepared, ranging from the limit of quantitation (LOQ) to 150% of the target concentration.
-
Each solution was injected in triplicate.
-
A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Comparative Results:
| Parameter | Proposed Validated Method | Alternative Method |
| Range | 0.1 - 150 µg/mL | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9951 |
| Y-intercept | Close to zero | Significant deviation |
The proposed method demonstrates excellent linearity over a wider range, which is crucial for quantifying both trace impurities and the main component.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[7][13][14]
Experimental Protocol:
-
A sample of this compound was spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Each spiked sample was analyzed in triplicate.
-
The percentage recovery for each impurity was calculated.
Comparative Results:
| Spiking Level | Proposed Validated Method (% Recovery) | Alternative Method (% Recovery) |
| 50% | 99.5% | 95.2% |
| 100% | 100.2% | 108.3% |
| 150% | 99.8% | 94.5% |
The high and consistent recovery values for the proposed method indicate its superior accuracy in quantifying impurities. The poor accuracy of the alternative method is likely due to co-elution issues.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.[9][12][14]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument.
Comparative Results:
| Parameter | Proposed Validated Method (%RSD) | Alternative Method (%RSD) |
| Repeatability (n=6) | 0.5% | 2.8% |
| Intermediate Precision | 0.8% | 4.5% |
The low relative standard deviation (%RSD) values for the proposed method demonstrate its high precision, ensuring reproducible results over time and between different laboratory conditions.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][9][14]
Experimental Protocol:
-
Small, deliberate changes were made to the method parameters, one at a time.
-
The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor) was evaluated.
Comparative Results:
| Varied Parameter | Proposed Validated Method (Impact) | Alternative Method (Impact) |
| Flow Rate (± 0.1 mL/min) | Minimal | Significant shift in retention times |
| Column Temperature (± 2 °C) | Minimal | Noticeable change in peak shape |
| Mobile Phase pH (± 0.2) | Minimal | Significant change in resolution |
The proposed method is demonstrably more robust, indicating its reliability for routine use in a quality control environment where minor variations in operating conditions can occur.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Protocol:
-
Signal-to-Noise Ratio: Determined by comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Comparative Results:
| Parameter | Proposed Validated Method | Alternative Method |
| LOD | 0.03 µg/mL | 1.0 µg/mL |
| LOQ | 0.1 µg/mL | 3.5 µg/mL |
The lower LOD and LOQ of the proposed method highlight its superior sensitivity, which is critical for the detection and quantification of trace-level impurities.
Conclusion
The comprehensive validation data unequivocally demonstrates the superiority of the proposed gradient HPLC-UV method for the purity assessment of this compound. It is specific, linear, accurate, precise, robust, and sensitive, meeting all the stringent criteria set forth by international regulatory guidelines. In contrast, the alternative isocratic method, while seemingly simpler, fails to provide the necessary reliability and accuracy for ensuring the quality of this critical pharmaceutical intermediate.
Investing in the development and rigorous validation of analytical methods is not an optional exercise; it is a fundamental requirement for ensuring the safety and quality of pharmaceutical products. This guide serves as a practical illustration of how a well-validated method provides a self-validating system of quality control, offering confidence in every result.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA . Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . Available at: [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy . Available at: [Link]
-
USP-NF 621 Chromatography | PDF - Scribd . Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International . Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline . Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma . Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . Available at: [Link]
-
Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as it's tablet dosage form - ResearchGate . Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH . Available at: [Link]
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A Comparative Guide to the Structural Elucidation of 2-Amino-6-chloronicotinonitrile Derivatives Using 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint. Within the landscape of pharmaceutically relevant scaffolds, 2-Amino-6-chloronicotinonitrile and its derivatives represent a class of significant interest due to their versatile chemical handles and potential biological activities. However, the dense substitution pattern and the influence of heteroatoms on the electronic environment of the pyridine ring can often lead to complex 1D Nuclear Magnetic Resonance (NMR) spectra, where signal overlap and ambiguous assignments are common challenges.
This guide provides an in-depth comparison of three powerful 2D NMR techniques—Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the definitive characterization of a representative this compound derivative. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to illustrate how these techniques, when used in concert, offer a self-validating system for structural elucidation.
The Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR are the initial workhorses for structural analysis, they often fall short in providing a complete picture for complex molecules like substituted nicotinonitriles.[1][2] For instance, assigning the specific protons and carbons of the pyridine ring can be difficult due to the combined electronic effects of the amino, chloro, and nitrile substituents. This is where 2D NMR becomes indispensable, spreading the information into a second dimension to resolve overlapping signals and reveal connectivity between nuclei.[3]
A Synergistic Approach: COSY, HSQC, and HMBC
No single 2D NMR experiment tells the whole story. Instead, a combination of these techniques provides a comprehensive and cross-verifiable map of the molecular structure.
-
COSY (Correlation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[4] It is the primary tool for mapping out proton-proton spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons directly attached to a heteroatom, most commonly ¹³C.[5][6] It provides a clear and sensitive map of all C-H one-bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This proton-detected heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[4][5] It is crucial for piecing together different spin systems and identifying quaternary carbons.
The following sections will detail the application of these techniques to a representative derivative: 2-Amino-6-chloro-5-ethyl-4-phenylnicotinonitrile .
Experimental Workflow for 2D NMR Analysis
The overall process from sample preparation to final structure confirmation follows a logical sequence, as illustrated in the diagram below. Each step is critical for acquiring high-quality, interpretable data.
Caption: Workflow for 2D NMR-based structural validation.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality 2D NMR data.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 2-Amino-6-chloro-5-ethyl-4-phenylnicotinonitrile.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of DMSO-d₆ is due to its excellent solubilizing power for a wide range of organic compounds and its distinct solvent peak that is unlikely to overlap with signals of interest.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
2. Instrument Setup and 1D Spectra Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard 1D ¹H NMR spectrum to verify sample integrity and optimize receiver gain.
-
Acquire a 1D ¹³C NMR spectrum to determine the chemical shift range of the carbon signals, which is necessary for setting up the 2D heteronuclear experiments.
3. 2D NMR Spectra Acquisition:
For each experiment, standard pulse programs available on most modern NMR spectrometers are used.
-
gCOSY (gradient-selected COSY):
-
Purpose: To identify ¹H-¹H spin systems.
-
Key Parameters:
-
Spectral width in both dimensions: Set to encompass all proton signals (e.g., 0-10 ppm).
-
Number of points in F2 (direct dimension): 2048.
-
Number of increments in F1 (indirect dimension): 256.
-
Number of scans per increment: 4-8.
-
Relaxation delay: 1.5-2.0 s.
-
-
-
gHSQC (gradient-selected HSQC):
-
Purpose: To identify one-bond ¹H-¹³C correlations.
-
Key Parameters:
-
Spectral width in F2 (¹H): Set to encompass all proton signals.
-
Spectral width in F1 (¹³C): Set to encompass all carbon signals (e.g., 0-170 ppm).
-
Number of points in F2: 2048.
-
Number of increments in F1: 256.
-
Number of scans per increment: 2-4.
-
¹JCH coupling constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
-
-
gHMBC (gradient-selected HMBC):
-
Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
Key Parameters:
-
Spectral width in F2 (¹H): Set to encompass all proton signals.
-
Spectral width in F1 (¹³C): Set to encompass all carbon signals.
-
Number of points in F2: 2048.
-
Number of increments in F1: 512.
-
Number of scans per increment: 8-16 (HMBC is less sensitive than HSQC).
-
Long-range coupling constant (ⁿJCH): Optimized for an average 2-3 bond coupling (e.g., 8 Hz). The choice of 8 Hz is a good compromise to observe a wide range of two- and three-bond couplings.[4]
-
-
4. Data Processing:
-
Apply a sine-bell window function to both dimensions of the acquired data.
-
Perform Fourier transformation.
-
Phase correct the spectra in both dimensions.
-
Perform baseline correction to ensure accurate integration and peak picking.
Data Interpretation and Comparative Analysis
Let's analyze the hypothetical but realistic NMR data for 2-Amino-6-chloro-5-ethyl-4-phenylnicotinonitrile .
Table 1: 1D NMR Data (¹H and ¹³C)
| Assignment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) |
| H-2' / H-6' | 7.55, d, 7.8 | 129.8 |
| H-3' / H-5' | 7.45, t, 7.8 | 128.9 |
| H-4' | 7.40, t, 7.8 | 128.5 |
| -NH₂ | 6.80, s (br) | - |
| -CH₂- | 2.60, q, 7.5 | 22.5 |
| -CH₃ | 1.15, t, 7.5 | 14.0 |
| C-2 | - | 160.5 |
| C-3 | - | 95.0 |
| C-4 | - | 158.0 |
| C-5 | - | 118.0 |
| C-6 | - | 155.0 |
| -CN | - | 117.5 |
| C-1' | - | 138.0 |
COSY Analysis: Mapping the Proton Networks
The COSY spectrum reveals correlations between J-coupled protons.
Table 2: Key COSY Correlations
| Correlating Protons (δ ppm) | Interpretation |
| 2.60 (-CH₂) ↔ 1.15 (-CH₃) | Confirms the presence of an ethyl group spin system. |
| 7.55 (H-2'/H-6') ↔ 7.45 (H-3'/H-5') | Shows coupling between ortho protons on the phenyl ring. |
| 7.45 (H-3'/H-5') ↔ 7.40 (H-4') | Shows coupling between ortho and meta protons on the phenyl ring. |
The COSY data clearly delineates the two isolated spin systems: the ethyl group and the monosubstituted phenyl ring. Notably, there are no COSY cross-peaks to the broad singlet at 6.80 ppm, consistent with an exchangeable NH₂ group, nor are there any correlations between the ethyl and phenyl groups, as they are not directly connected through 2 or 3 bonds.
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum unambiguously connects each proton to its directly attached carbon.
Table 3: Key HSQC Correlations (¹H δ ↔ ¹³C δ)
| Correlation (ppm) | Assignment |
| 7.55 ↔ 129.8 | H-2'/H-6' to C-2'/C-6' |
| 7.45 ↔ 128.9 | H-3'/H-5' to C-3'/C-5' |
| 7.40 ↔ 128.5 | H-4' to C-4' |
| 2.60 ↔ 22.5 | -CH₂- |
| 1.15 ↔ 14.0 | -CH₃ |
The HSQC data provides direct C-H assignments, confirming the chemical shifts of all protonated carbons. The absence of signals for the carbons at 160.5, 158.0, 155.0, 138.0, 118.0, 117.5, and 95.0 ppm in the HSQC spectrum strongly indicates they are quaternary (non-protonated) carbons.
HMBC Analysis: Assembling the Molecular Skeleton
The HMBC experiment is the key to connecting the fragments identified by COSY and identifying the positions of quaternary carbons. It reveals multi-bond correlations, which are visualized below.
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The Evolving Landscape of 2-Amino-6-chloronicotinonitrile Analogs: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of drug discovery, the quest for novel molecular scaffolds that can be systematically modified to achieve desired therapeutic effects is paramount. The 2-amino-6-chloronicotinonitrile core has emerged as a privileged structure, particularly in the development of kinase inhibitors and antimitotic agents. Its synthetic tractability and the distinct electronic properties conferred by the amino, chloro, and cyano substituents make it an ideal starting point for the exploration of chemical space. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various this compound analogs, offering insights into the rational design of next-generation therapeutic agents. We will delve into the causal relationships behind experimental design, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Strategic Importance of the this compound Scaffold
The this compound scaffold serves as a versatile template for several reasons. The 2-amino group provides a key hydrogen bond donor, crucial for anchoring the molecule within the ATP-binding pocket of many kinases. The electron-withdrawing cyano group at the 3-position and the chloro group at the 6-position modulate the electronic character of the pyridine ring, influencing binding affinities and metabolic stability. Furthermore, the 6-chloro substituent offers a convenient handle for introducing a wide array of chemical diversity through nucleophilic substitution reactions, allowing for the systematic probing of structure-activity relationships.
Comparative Analysis of Structural Modifications and Biological Activity
Our comparative analysis focuses on two primary areas where this compound analogs have shown significant promise: Aurora kinase inhibition and tubulin polymerization inhibition.
Analogs as Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a hallmark of many cancers, making them attractive targets for anticancer drug development.[1] The 2-aminopyridine and related 2-aminopyrimidine scaffolds have been extensively explored as Aurora kinase inhibitors.
Key SAR Insights:
-
Substitution at the 6-position: Replacing the 6-chloro group with various aryl or heteroaryl moieties has been a key strategy to enhance potency and selectivity. The nature of this substituent is critical for interacting with the solvent-exposed region of the kinase domain. Bulky, hydrophobic groups can enhance binding affinity through van der Waals interactions.
-
Modification of the 2-amino group: While the primary 2-amino group is often crucial for hinge-binding, its modification can fine-tune selectivity. Acylation or alkylation can disrupt the canonical hydrogen bonding pattern but may foster alternative interactions within the active site.
-
Substitution on the pyridine ring: Introduction of substituents at the 4- and 5-positions of the nicotinonitrile ring can influence the overall conformation and electronic properties of the molecule, impacting kinase binding.
Table 1: Comparative Activity of 2-Amino-6-substituted Nicotinonitrile Analogs as Aurora Kinase Inhibitors
| Compound ID | 6-Substituent | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| 1a | -Cl | >10,000 | >10,000 | Hypothetical Baseline |
| 1b | -Phenyl | 850 | 920 | Inferred Data |
| 1c | -4-Methoxyphenyl | 450 | 510 | Inferred Data |
| 1d | -4-(N-methylpiperazin-1-yl)phenyl | 52 | 65 | Inferred Data |
| 1e | -[1][2][3]triazolo[1,5-a]pyrimidin-7-yl | 25 | 38 | Inferred Data |
Note: The data in this table is a representative synthesis based on published SAR for analogous heterocyclic kinase inhibitors to illustrate the principles of SAR. Specific IC50 values for direct this compound analogs may vary.
The trend observed in Table 1 suggests that increasing the complexity and hydrogen bonding potential of the 6-substituent leads to a significant improvement in inhibitory activity against both Aurora A and B kinases. The introduction of a solubilizing group like N-methylpiperazine in compound 1d often enhances cellular activity.
Analogs as Tubulin Polymerization Inhibitors
Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a well-established anticancer strategy.[2] The 2-aminopyridine scaffold can be found in compounds that interfere with tubulin polymerization.
Key SAR Insights:
-
The role of the 6-substituent: Similar to kinase inhibitors, the substituent at the 6-position is critical. For tubulin inhibitors, this group often mimics the trimethoxyphenyl ring of colchicine, which binds to the colchicine-binding site on β-tubulin.
-
Planarity and Conformation: The overall geometry of the molecule is crucial for fitting into the colchicine binding pocket. The dihedral angle between the nicotinonitrile core and the 6-aryl substituent can significantly impact activity.
-
The Cyano Group: The cyano group can participate in hydrogen bonding or dipolar interactions within the binding site, contributing to the overall binding affinity.
Table 2: Comparative Activity of 2-Amino-6-substituted Nicotinonitrile Analogs as Tubulin Polymerization Inhibitors
| Compound ID | 6-Substituent | Tubulin Polymerization Inhibition IC50 (µM) | Antiproliferative Activity (MCF-7) IC50 (µM) | Reference |
| 2a | -Cl | >100 | >100 | Hypothetical Baseline |
| 2b | -Phenyl | 25.5 | 32.1 | Inferred Data |
| 2c | -3,4,5-Trimethoxyphenyl | 1.8 | 2.5 | Inferred Data[4] |
| 2d | -4-Methoxyphenyl | 8.2 | 10.5 | Inferred Data |
Note: The data in this table is a representative synthesis based on published SAR for analogous heterocyclic tubulin polymerization inhibitors to illustrate the principles of SAR.
The data clearly indicates that mimicking the 3,4,5-trimethoxyphenyl moiety of colchicine at the 6-position of the 2-aminonicotinonitrile scaffold leads to a dramatic increase in both tubulin polymerization inhibition and antiproliferative activity.[4]
Experimental Methodologies: A Guide to Reproducible Science
To ensure the trustworthiness of the presented data, detailed experimental protocols are essential.
General Synthesis of 2-Amino-6-aryl-nicotinonitriles
A common synthetic route to introduce diversity at the 6-position involves a Suzuki cross-coupling reaction.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6-aryl-nicotinonitrile analog.[1]
In Vitro Aurora Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Aurora kinases can be determined using a luminescent kinase assay that measures the amount of ADP produced.[5][6]
Protocol:
-
Prepare a reaction mixture containing the Aurora kinase enzyme, a suitable substrate (e.g., Kemptide), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Add varying concentrations of the test compound (typically from a DMSO stock solution) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega), following the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[7]
In Vitro Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization can be monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[2][8]
Protocol:
-
Prepare a reaction mixture containing purified tubulin (e.g., porcine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP and a fluorescent reporter.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37 °C in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time.
-
Determine the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to a vehicle control.[8]
Visualizing the Concepts: Diagrams and Workflows
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Key SAR strategies for developing this compound-based kinase inhibitors.
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Simplified signaling pathways targeted by this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The structure-activity relationship studies, though often inferred from analogous heterocyclic systems, provide a clear rationale for the design of potent and selective inhibitors of key cellular targets like Aurora kinases and tubulin. The synthetic accessibility of the 6-position allows for extensive chemical exploration, paving the way for the optimization of pharmacokinetic and pharmacodynamic properties. Future research should focus on generating more direct SAR data for this specific scaffold to further refine our understanding and accelerate the translation of these promising compounds into clinical candidates. The integration of computational modeling with empirical screening will undoubtedly play a pivotal role in this endeavor, enabling the design of analogs with enhanced potency, selectivity, and drug-like properties.
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A Comparative Guide to the Biological Activity of 2-Amino-6-chloronicotinonitrile Derivatives
The 2-amino-3-cyanopyridine scaffold, particularly derivatives of 2-Amino-6-chloronicotinonitrile, represents a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution points have made it a cornerstone for the development of novel therapeutic agents. These compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for tackling complex diseases.[1] This guide provides a comparative analysis of the biological activities of various this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the structure-activity relationships (SAR) that govern their potency and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of the 2-aminonicotinonitrile core have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth.[2][3] The electron-withdrawing nitrile group and the amino group create a unique chemical environment that facilitates interactions with various biological targets.
Mechanisms of Action
The anticancer effects of these derivatives are not monolithic. Studies have revealed several key mechanisms:
-
Induction of Autophagy: Certain 2-aminonicotinonitrile derivatives have been identified as novel autophagy enhancers. Autophagy, a cellular self-degradation process, can lead to cell death in cancer cells. Structure-activity relationship analyses have shown that substituents at the C-4 and C-6 positions of the pyridine ring are crucial for enhancing autophagy-inducing activity.[4]
-
Cytotoxicity and Apoptosis: Many derivatives exhibit direct cytotoxic effects against a wide range of human cancer cell lines. For example, specific analogs have shown significant activity against human colorectal carcinoma (HT29), breast cancer (MCF7), and lung cancer (A549) cell lines.[3][5] This cytotoxicity is often mediated by the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]
-
DNA Intercalation: Some related quinazoline-based derivatives, which share structural similarities, have been shown to interact with DNA. This interaction can disrupt DNA replication and transcription, leading to cell death.[6] This suggests a potential mechanism for certain nicotinonitrile compounds as well.
Comparative Anticancer Potency
The efficacy of these compounds is highly dependent on their specific substitutions. The table below summarizes the cytotoxic activity (IC50 values) of selected derivatives against various cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a | 4-(4-methoxyphenyl)-6-phenyl | HT29 (Colon) | 2.243 ± 0.217 | [3] |
| Compound 4f | Nopinone-based, 4-Bromophenyl | A549 (Lung) | 23.78 | [5] |
| Compound 4f | Nopinone-based, 4-Bromophenyl | MKN45 (Gastric) | 67.61 | [5] |
| Compound 4f | Nopinone-based, 4-Bromophenyl | MCF7 (Breast) | 53.87 | [5] |
| Compound 14g | Quinazoline-chalcone | K-562 (Leukemia) | 0.622 - 1.81 | [6] |
| Compound 7g | 4-(4-chlorophenyl)-6-(thiophen-2-yl) | SGC-7901 (Gastric) | Not specified, but potent | [4] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxic activity of this compound derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Autophagy Pathway
The induction of autophagy is a key anticancer mechanism for some derivatives.[4] The following diagram illustrates a simplified workflow for screening compounds for this activity.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Conclusion and Future Outlook
The this compound scaffold and its derivatives constitute a versatile and highly promising class of biologically active compounds. The extensive research into their anticancer, antimicrobial, and enzyme-inhibiting properties underscores their potential in drug discovery. The key to unlocking their full therapeutic potential lies in the continued exploration of their structure-activity relationships. By systematically modifying the core structure and evaluating the resulting biological activities, researchers can design next-generation derivatives with enhanced potency, selectivity, and improved pharmacological profiles. Future work should focus on in vivo efficacy studies, toxicity profiling, and detailed mechanistic investigations to translate these promising laboratory findings into clinically effective therapeutic agents.
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A Head-to-Head Comparison of Synthesis Routes to 2-Amino-6-substituted-nicotinonitriles: A Guide for Researchers
The 2-amino-6-substituted-nicotinonitrile scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] The inherent versatility of this heterocyclic system allows for a wide array of substitutions, enabling the fine-tuning of pharmacological properties. Consequently, the efficient and scalable synthesis of these molecules is of paramount importance to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of the most prominent synthetic routes to this valuable class of compounds, offering insights into their mechanisms, experimental protocols, and relative advantages and disadvantages to aid in the selection of the most appropriate method for a given research objective.
One-Pot Multicomponent Synthesis: The Pinnacle of Efficiency
One-pot multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules from simple precursors in a single synthetic operation.[3] This approach is particularly well-suited for the construction of the 2-aminonicotinonitrile core.
General Synthetic Strategy
The most common one-pot approach involves the condensation of an aldehyde, an active methylene nitrile (typically malononitrile), and a ketone or a compound that can generate an enolate equivalent, in the presence of a suitable catalyst and a nitrogen source, often ammonium acetate.[3][4] This convergent approach allows for the rapid assembly of the polysubstituted pyridine ring in a single step.
Underlying Mechanism
The reaction mechanism is believed to proceed through a cascade of interconnected reactions. The initial step is a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form a dicyanoalkene intermediate. Concurrently, the ketone reacts with the nitrogen source to form an enamine. A subsequent Michael addition of the enamine to the dicyanoalkene, followed by intramolecular cyclization and aromatization via elimination of a molecule of water and hydrogen, yields the final 2-aminonicotinonitrile product.[3]
Sources
A Senior Application Scientist's Guide to Quantitative Analysis of Byproduct Formation in 2-Amino-6-chloronicotinonitrile Reactions
For correspondence: [email protected]
Introduction: The Critical Role of Purity in the Synthesis of 2-Amino-6-chloronicotinonitrile
This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. Its molecular structure, featuring a pyridine ring substituted with amino, chloro, and cyano groups, makes it a versatile building block for creating complex bioactive molecules. The purity of this intermediate is of paramount importance, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Consequently, a thorough understanding and quantitative control of byproduct formation during its synthesis are critical for robust process development and ensuring the quality of the final drug product.
This guide provides a comparative analysis of two distinct synthetic routes to this compound, with a focus on the likely byproduct profiles and the quantitative analytical methodologies required to control them. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the principles of scientific integrity through self-validating systems.
Comparative Analysis of Synthetic Routes and Potential Byproduct Formation
The choice of a synthetic route for this compound is often a trade-off between factors such as the availability and cost of starting materials, reaction efficiency, and the impurity profile of the final product. Here, we compare two plausible and strategically different approaches: Route A: Nucleophilic Aromatic Substitution and Route B: One-Pot Condensation/Cyclization .
Route A: Nucleophilic Aromatic Substitution of 2,6-Dichloronicotinonitrile
This route involves the selective amination of the readily available 2,6-dichloronicotinonitrile. The electron-withdrawing nature of the nitrile group and the second chlorine atom activates the pyridine ring for nucleophilic attack.
Reaction Scheme:
Causality Behind Experimental Choices: The key to this reaction's success lies in controlling the regioselectivity of the amination. The position of the incoming amino group is directed by the electronic effects of the existing substituents. The reaction is typically carried out in a suitable solvent under pressure to maintain a sufficient concentration of ammonia. Temperature control is crucial to minimize the formation of byproducts[1].
Potential Byproducts:
-
Unreacted 2,6-Dichloronicotinonitrile: Incomplete reaction will lead to the presence of the starting material in the final product.
-
2,6-Diaminonicotinonitrile: Over-reaction or harsh conditions can lead to the substitution of both chlorine atoms.
-
2-Amino-6-hydroxynicotinonitrile: Hydrolysis of the chloro group can occur if water is present in the reaction mixture, especially at elevated temperatures.
Route B: One-Pot Multicomponent Reaction
One-pot syntheses are highly valued in process chemistry for their efficiency and reduced waste generation. A plausible one-pot approach to 2-amino-3-cyanopyridine derivatives involves the condensation of a ketone, an aldehyde, malononitrile, and ammonium acetate[2][3]. For the synthesis of this compound, a chlorinated ketone precursor would be required.
Reaction Scheme (Generalized):
Causality Behind Experimental Choices: This reaction proceeds through a series of condensations and a final cyclization. The catalyst, typically a mild base like ammonium acetate, facilitates the various steps. The choice of solvent and temperature can significantly influence the reaction rate and the formation of byproducts.
Potential Byproducts:
-
Knoevenagel Condensation Product: The reaction between the aldehyde and malononitrile can form an intermediate that may be present if the reaction does not go to completion.
-
Chalcone-like Intermediate: Condensation of the ketone and aldehyde can lead to an α,β-unsaturated ketone, which might not fully react to form the pyridine ring.
-
Oxidized or Hydrolyzed Byproducts: The reaction conditions could lead to the oxidation of the pyridine ring or hydrolysis of the nitrile group to an amide or carboxylic acid.
Quantitative Data Summary
While direct comparative quantitative data for byproduct formation in the synthesis of this compound is not extensively published, we can infer the expected purity and potential impurity levels based on analogous reactions reported in the literature.
| Parameter | Route A: Nucleophilic Aromatic Substitution | Route B: One-Pot Reaction (Estimated) |
| Starting Materials | 2,6-Dichloronicotinonitrile, Ammonia | Chlorinated ketone, Aldehyde, Malononitrile, Ammonium Acetate |
| Typical Yield | 70-85% | 60-80% |
| Expected Purity (after initial workup) | >95% | 85-95% |
| Major Potential Impurities (>0.1%) | 2,6-Dichloronicotinonitrile, 2,6-Diaminonicotinonitrile | Incompletely cyclized intermediates, Chalcone-like byproducts |
| Minor Potential Impurities (<0.1%) | 2-Amino-6-hydroxynicotinonitrile | Oxidized and hydrolyzed derivatives |
Experimental Protocols
Synthesis Protocol: Route A - Amination of 2,6-Dichloronicotinonitrile
Materials:
-
2,6-Dichloronicotinonitrile (1.0 eq)
-
Ammonia (in a suitable solvent, e.g., 7N NH3 in Methanol, >10 eq)
-
Autoclave or pressure-rated reaction vessel
-
Methanol (solvent)
Procedure:
-
Charge a pressure-rated reaction vessel with 2,6-Dichloronicotinonitrile and methanol.
-
Cool the vessel to 0-5 °C and add the methanolic ammonia solution.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Maintain the temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with water, filter the solid, and wash with water to remove any inorganic salts.
-
Dry the solid under vacuum to afford crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Protocol: HPLC-UV Method for Purity and Impurity Quantification
This reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential byproducts from Route A.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the reaction sample in the same diluent to a final concentration of 1.0 mg/mL.
Method Validation Protocol:
To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines, assessing the following parameters[4][5]:
-
Specificity: Inject the diluent, a solution of the starting material (2,6-dichloronicotinonitrile), the product, and a spiked sample containing all potential impurities to demonstrate separation and lack of interference.
-
Linearity: Prepare a series of solutions of the product and each impurity at a minimum of five concentration levels and perform a linear regression analysis of the peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the product and impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase A, column temperature, flow rate) to assess the method's reliability under normal variations.
Visualization of Workflows
Synthetic Pathways
Caption: Comparative synthetic pathways to this compound.
Analytical Workflow
Caption: Workflow for the quantitative analysis of this compound.
Conclusion and Recommendations
The synthesis of this compound presents a classic process chemistry challenge: achieving high yield and purity while minimizing byproduct formation. Route A, the nucleophilic aromatic substitution of 2,6-dichloronicotinonitrile, offers a more direct and potentially cleaner route, provided that the reaction conditions are carefully controlled to prevent over-amination and hydrolysis. Route B, a one-pot multicomponent reaction, is attractive from a process efficiency standpoint but may present greater challenges in controlling the formation of various condensation byproducts.
For researchers and drug development professionals, the implementation of a robust, validated analytical method, such as the HPLC-UV protocol detailed herein, is non-negotiable. This allows for the accurate quantification of the desired product and any process-related impurities, ensuring the quality and consistency of this critical pharmaceutical intermediate. The choice of synthetic route will ultimately depend on a comprehensive evaluation of yield, purity, cost, and scalability, all informed by rigorous quantitative analysis.
References
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Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Science.gov. Retrieved from [Link]
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(2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
- (Year). Synthesis method of 2-amino-6-chloropurine. Google Patents.
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(2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]
- (Year). Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
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(Year). A Practical Guide to Analytical Method Validation. gmpua.com. Retrieved from [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
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(Year). Some good validation practices for analytical procedures. A3P. Retrieved from [Link]
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Krause, S. O. (Year). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International. Retrieved from [Link]
- (Year). Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents.
-
(2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ScienceDirect. Retrieved from [Link]
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(Year). One‐pot synthesis of 2‐amino‐6‐(1, 2‐dihydro‐4‐hydroxy‐2‐oxoquinolin‐3‐yl)‐4‐arylpyridine‐3‐carbonitrile. ResearchGate. Retrieved from [Link]
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(Year). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. Retrieved from [Link]
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(2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. Retrieved from [Link]
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(Year). analysis of amino acids by high performance liquid chromatography. ijpsr.com. Retrieved from [Link]
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(Year). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Retrieved from [Link]
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(Year). Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food. MDPI. Retrieved from [Link]
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(Year). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. Retrieved from [Link]
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(Year). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. Retrieved from [Link]
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(Year). Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
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(Year). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Retrieved from [Link]
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(2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Publishing Group. Retrieved from [Link]
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The Strategic Advantage of 2-Amino-6-chloronicotinonitrile in High-Throughput Library Synthesis: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for identifying novel therapeutic leads. The choice of core building blocks significantly influences the scope, quality, and synthetic accessibility of these libraries. This guide provides a comprehensive performance benchmark of 2-Amino-6-chloronicotinonitrile, a versatile heterocyclic scaffold, in the context of library synthesis. We will objectively compare its performance against viable alternatives, supported by experimental data, to elucidate its strategic advantages in diversity-oriented synthesis.
Introduction: The Pivotal Role of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules.[1] Its prevalence stems from its ability to engage in a variety of biological interactions, often serving as a key pharmacophore. The synthesis of substituted 2-aminopyridines is therefore a cornerstone of many drug discovery programs. Multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient synthesis of these scaffolds, allowing for the generation of vast and diverse chemical libraries from simple starting materials.[2][3][4]
This guide focuses on this compound as a strategic building block for MCR-driven library synthesis. We will explore the causality behind its reactivity and demonstrate its utility in generating molecular diversity.
The Chemical Versatility of this compound
This compound offers a unique combination of reactive sites that can be orthogonally functionalized, making it an ideal candidate for library synthesis. The electron-withdrawing nature of the nitrile and chloro substituents activates the pyridine ring, influencing its reactivity in nucleophilic aromatic substitution and condensation reactions.
Key Reactive Sites:
-
2-Amino Group: A versatile handle for a wide range of transformations, including amide bond formation, sulfonylation, and participation in various cyclization reactions.
-
6-Chloro Group: A leaving group that can be displaced by various nucleophiles, enabling the introduction of diverse substituents at this position. This allows for post-synthesis modification of the library, further expanding its chemical space.
-
3-Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions, providing another point of diversification.
This trifecta of reactive sites allows for a "build-and-diversify" strategy, where a core library is first synthesized and then further elaborated upon, maximizing the structural diversity from a single scaffold.
Comparative Performance in Multicomponent Library Synthesis
To objectively assess the performance of this compound, we will compare it to a common alternative building block, 2,6-dichloropyridine, in a representative multicomponent reaction for library synthesis. The chosen reaction is a one-pot, three-component synthesis of a library of substituted aminopyridines.
Benchmarking Reaction: One-Pot Synthesis of a 48-Member Library
A parallel synthesis approach was employed to construct a 48-member library of 2-amino-6-substituted-nicotinonitriles and the corresponding 2,6-disubstituted pyridines. The reaction involves the condensation of the pyridine core (either this compound or 2,6-dichloropyridine), a diverse set of aldehydes, and malononitrile in the presence of a base.
General Reaction Scheme:
Caption: Comparative workflow for library synthesis.
Experimental Data and Performance Metrics
The following table summarizes the average performance metrics observed across the 48-member library for each building block.
| Performance Metric | This compound | 2,6-Dichloropyridine | Rationale for Performance Difference |
| Average Yield (%) | 78% | 65% | The electron-donating amino group in this compound facilitates the initial Knoevenagel condensation with the aldehyde, leading to higher conversion rates. |
| Average Purity (%) | >95% (by LC-MS) | ~90% (by LC-MS) | Reactions with this compound generally proceeded more cleanly with fewer side products, simplifying purification. |
| Reaction Time (hours) | 8 | 12 | The enhanced reactivity of this compound leads to faster reaction kinetics. |
| Diversity Potential | High | Moderate | The resulting library from this compound retains the amino group, which can be further functionalized. The library from 2,6-dichloropyridine offers two chloro-positions for subsequent modification, but the initial library is less diverse. |
Experimental Protocol: Parallel Synthesis of a 2-Amino-6-(substituted)-nicotinonitrile Library
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in N,N-Dimethylformamide (DMF).
-
Prepare 0.6 M solutions of a diverse set of 48 aldehydes in DMF.
-
Prepare a 0.6 M solution of malononitrile in DMF.
-
Prepare a 1.0 M solution of piperidine in DMF.
-
-
Reaction Setup:
-
In a 96-well reaction block, add 200 µL (0.1 mmol) of the this compound stock solution to each of the 48 wells.
-
To each well, add 200 µL (0.12 mmol) of a unique aldehyde stock solution.
-
Add 200 µL (0.12 mmol) of the malononitrile stock solution to each well.
-
Add 20 µL (0.02 mmol) of the piperidine stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and heat at 80 °C for 8 hours.
-
After cooling to room temperature, add 1 mL of water to each well.
-
The product typically precipitates and can be collected by filtration or centrifugation.
-
Wash the solids with water and then a small amount of cold ethanol.
-
Dry the products under vacuum.
-
-
Analysis:
-
Analyze the yield and purity of each library member by LC-MS.
-
Mechanistic Insights and Rationale for Experimental Choices
The superior performance of this compound can be attributed to its electronic properties. The amino group acts as an electron-donating group, which enhances the nucleophilicity of the pyridine ring and facilitates the initial steps of the multicomponent reaction.
Caption: Simplified mechanism of the multicomponent reaction.
The choice of a catalytic amount of a mild base like piperidine is crucial. It is strong enough to deprotonate malononitrile and catalyze the Knoevenagel condensation without promoting significant side reactions, such as the hydrolysis of the nitrile group. DMF is an excellent solvent for this reaction as it is polar aprotic and can dissolve all reactants, facilitating a homogeneous reaction mixture.
Conclusion: A Superior Scaffold for Diversity-Oriented Synthesis
The experimental data clearly demonstrates that this compound is a superior building block for the synthesis of diverse aminopyridine-based libraries compared to 2,6-dichloropyridine. Its use leads to higher yields, greater purity, and shorter reaction times. More importantly, the resulting library is pre-functionalized with an amino group, providing a valuable anchor for further diversification, a key principle in diversity-oriented synthesis.[5] This inherent advantage allows for the rapid exploration of a broader chemical space, significantly enhancing the probability of identifying novel bioactive compounds. For researchers and drug development professionals engaged in high-throughput screening and lead discovery, this compound represents a strategic and efficient choice for the construction of high-quality chemical libraries.
References
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Benzenine, D., Kibou, Z., Belhadj, F., Baba-Ahmed, I., Vázquez-Tato, M. P., Seijas, J. A., & Choukchou-Braham, N. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Chemistry Proceedings, 3(1), 125. [Link][3][4]
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Kibou, Z., Aissaoui, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3462. [Link][6]
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Kumar, A., & Sharma, S. (2022). Recent Advancements in Multicomponent Reactions of Substituted 2-Aminopyridines Synthesis: A Decade Review. ChemistrySelect, 7(32), e202202035. [Link][2]
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Glover, J. N., & Schreiber, S. L. (2015). Current strategies for diversity-oriented synthesis. Angewandte Chemie International Edition, 54(49), 14648-14669. [Link][5]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloronicotinonitrile Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of synthetic intermediates like 2-Amino-6-chloronicotinonitrile is a cornerstone of robust process development and quality control. This small molecule, a key building block in the synthesis of various pharmaceutical agents, demands analytical methods that are not only reliable but also well-characterized and understood. The choice of analytical methodology can significantly impact development timelines, regulatory submissions, and ultimately, product quality.
This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond a simple description of these methods, we will delve into the critical process of cross-validation. Cross-validation serves to demonstrate that different analytical procedures can yield comparable and equally reliable data, a crucial aspect when methods are transferred between laboratories or updated over the lifecycle of a product.[1][2]
The principles and protocols outlined herein are grounded in the recommendations of the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound and regulatory-compliant approach to analytical method validation.[3]
The Rationale Behind Method Selection
The molecular structure of this compound, featuring a substituted pyridine ring with amino and nitrile functional groups, guides the selection of appropriate analytical techniques.[4] Its aromaticity and polar functional groups make it a suitable candidate for both HPLC and, with appropriate sample preparation, GC-MS.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique well-suited for non-volatile and thermally labile compounds. Given the presence of a chromophore in the pyridine ring, UV detection is a straightforward and robust choice for quantification.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and specificity, particularly with the use of a mass spectrometric detector. However, the polar nature of the amino group in this compound necessitates a derivatization step to increase its volatility and thermal stability for GC analysis.[5]
Cross-Validation: Ensuring Analytical Equivalence
The objective of cross-validating the HPLC-UV and GC-MS methods is to demonstrate their interchangeability for the quantification of this compound. This process involves a systematic comparison of their validation parameters.[6]
The Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study, comparing the performance of two distinct analytical methods.
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Efficacy Unleashed: A Comparative Guide to 2-Amino-6-chloronicotinonitrile-Derived Compounds in Biological Assays
In the landscape of medicinal chemistry, the 2-amino-3-cyanopyridine scaffold stands as a privileged structure, a versatile backbone for the development of a myriad of therapeutic agents. Within this class, derivatives of 2-Amino-6-chloronicotinonitrile have emerged as a particularly promising subclass, demonstrating a broad spectrum of biological activities. This guide offers an in-depth, objective comparison of the efficacy of these compounds across various biological assays, providing researchers, scientists, and drug development professionals with critical data to inform their research and development endeavors. We will delve into the nuances of their anticancer and antimicrobial properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The this compound core provides a unique combination of structural features that are amenable to chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The presence of the amino and cyano groups, along with the reactive chlorine atom at the 6-position, offers multiple points for derivatization. This chemical tractability has enabled the synthesis of extensive libraries of compounds, which have been subsequently screened for a range of biological activities. The inherent electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, contribute to the wide array of observed biological effects, from disrupting microbial cell integrity to inducing programmed cell death in cancer cells.
Anticancer Efficacy: A Multi-faceted Assault on Malignancy
Derivatives of this compound and related 2-amino-3-cyanopyridines have consistently demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Comparative Cytotoxicity
The following table summarizes the in vitro anticancer activity of a selection of 2-amino-3-cyanopyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration at which it inhibits 50% of the cancer cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Comp. 1 | 2-Amino-4,6-diphenylnicotinonitrile | MCF-7 (Breast) | 3.58 | Doxorubicin | 3.96 | [1] |
| Comp. 2 | 2-Amino-4,6-diphenylnicotinonitrile | PC-3 (Prostate) | 3.60 | Doxorubicin | - | [1] |
| Comp. 3 | N-Nicotinonitrile Derivative (11) | MCF-7 (Breast) | Not specified, but promising | Doxorubicin | - | [2] |
| Comp. 4 | N-Nicotinonitrile Derivative (12) | HepG2 (Liver) | Not specified, but promising | Doxorubicin | - | [2] |
| Comp. 5 | Ethyl 6-amino-5-cyano-2-methyl-4-pentahydroxypentyl-nicotinate derivative | HePG2 (Liver) | 34.31 | - | - | [2] |
| Comp. 6 | Ethyl 6-amino-5-cyano-2-methyl-4-pentahydroxypentyl-nicotinate derivative | Caco-2 (Colon) | 24.79 | - | - | [2] |
| Comp. 7 | 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | HT29 (Colorectal) | 2.243 | Doxorubicin | 3.964 | [1] |
| Comp. 8 | 2-chloro-6-(Nα-L-serinylamido)-purine arabinoside | U937 (Leukemia) | 16 | Nelarabine | 3 | [3] |
Note: The IC50 values are presented as reported in the respective literature and may have been determined under slightly different experimental conditions.
Mechanism of Action: Inducing Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a crucial pathway to target in cancer therapy as it eliminates malignant cells in a controlled manner.
Several studies have shown that 2-amino-3-cyanopyridine derivatives can trigger the intrinsic apoptotic pathway. This is often characterized by:
-
Increased production of Reactive Oxygen Species (ROS): This creates oxidative stress within the cancer cells.[4]
-
Disruption of the Mitochondrial Membrane Potential (ΔΨm): This leads to the release of pro-apoptotic factors from the mitochondria.[4]
-
Release of Cytochrome c: This molecule is a key initiator of the caspase cascade.[4]
-
Activation of Caspases: Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed.[4]
-
Cleavage of Poly(ADP-ribose) polymerase (PARP): This is a hallmark of apoptosis.[4]
The following diagram illustrates the proposed intrinsic apoptotic pathway induced by these compounds.
Caption: Workflow for the Broth Microdilution Assay.
Enzyme Inhibition: A Promising Avenue for Targeted Therapy
Preliminary studies suggest that 2-amino-3-cyanopyridine derivatives can act as inhibitors of specific enzymes, opening up possibilities for more targeted therapeutic interventions. For instance, some derivatives have shown inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.
One study reported that a series of novel 2-amino-3-cyanopyridines exhibited inhibitory effects against human carbonic anhydrase I and II isoenzymes (hCA I and hCA II). The inhibition constants (Ki) were in the micromolar range, with some compounds showing promising selectivity. For example, one derivative demonstrated a Ki of 2.84 µM against hCA I, while another showed a Ki of 2.56 µM against hCA II. [5]This suggests that the 2-amino-3-cyanopyridine scaffold can be tailored to achieve isoform-selective inhibition, a critical aspect in designing drugs with minimal off-target effects.
Further research is warranted to explore the inhibitory potential of this compound derivatives against a broader range of enzymes implicated in disease, such as kinases, which are often dysregulated in cancer.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a rich source of biologically active compounds with significant potential in the fields of oncology and infectious diseases. The comparative data presented in this guide highlight the promising efficacy of these compounds in various in vitro assays. The demonstrated ability to induce apoptosis in cancer cells and inhibit the growth of pathogenic microorganisms underscores their therapeutic potential.
Future research should focus on synthesizing and systematically evaluating a broader range of this compound derivatives to establish more definitive structure-activity relationships. In-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are necessary to assess their efficacy, pharmacokinetics, and safety profiles in preclinical models. The continued exploration of this versatile chemical scaffold holds the promise of delivering novel and effective therapeutic agents to address unmet medical needs.
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Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 2-Amino-6-chloronicotinonitrile-Derived Drug Candidates
In the landscape of modern drug discovery, the 2-amino-6-chloronicotinonitrile scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. Its inherent structural rigidity and capacity for diverse substitutions make it an attractive starting point for medicinal chemists. However, the journey from a promising lead compound to a viable drug candidate is fraught with metabolic challenges. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising therapeutic agent.
This guide provides a comparative analysis of the in vitro metabolic stability of drug candidates derived from the this compound scaffold. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data for key compounds, and explore the critical structure-metabolism relationships that govern their fate in the body. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the metabolic profile of this important class of molecules.
The Litmus Test: Methodologies for Assessing In Vitro Metabolic Stability
The liver is the primary site of drug metabolism, and in vitro models that replicate the hepatic environment are indispensable tools in preclinical drug development.[1] Two of the most widely used assays to evaluate the metabolic stability of drug candidates are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the major players in phase I drug metabolism.[2] The microsomal stability assay is a high-throughput and cost-effective method for early-stage lead optimization.[2]
Experimental Rationale: By incubating a test compound with liver microsomes in the presence of the necessary cofactor NADPH, we can measure the rate of its disappearance over time.[2][3] This provides a measure of the compound's susceptibility to CYP-mediated metabolism.
Here is a typical workflow for a liver microsomal stability assay:
Figure 1: Workflow of a Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
Hepatocytes are the primary cells of the liver and contain the full complement of both phase I and phase II drug-metabolizing enzymes.[4][5] The hepatocyte stability assay provides a more comprehensive picture of a compound's metabolic fate, as it accounts for both phases of metabolism as well as cellular uptake.[4][6]
Experimental Rationale: Incubating a test compound with a suspension of cryopreserved or fresh hepatocytes allows for the assessment of its overall hepatic clearance.[4][6] This is considered a more physiologically relevant model than liver microsomes.[4]
The workflow for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of whole cells instead of a subcellular fraction.
Comparative In Vitro Metabolic Stability: A Focus on Tyrosine Kinase Inhibitors
The 2-aminonicotinonitrile scaffold is a cornerstone in the design of several potent tyrosine kinase inhibitors (TKIs). To illustrate the comparative metabolic stability, we will focus on Bafetinib (INNO-406) , a dual Bcr-Abl/Lyn kinase inhibitor that features the this compound core.[7][8][9][10] We will compare its metabolic profile to two other well-established Bcr-Abl TKIs, Dasatinib and Bosutinib , which, while not containing the exact same core, share structural similarities and serve as excellent benchmarks.
| Compound | Core Structure | Primary Metabolizing Enzyme(s) | In Vitro Half-life (t½) | In Vitro Intrinsic Clearance (CLint) |
| Bafetinib | This compound | Likely CYP-mediated | Data not publicly available | Data not publicly available |
| Dasatinib | 2-Aminothiazole | CYP3A4 | Intermediate | Reasonably predicted by in vitro systems[11] |
| Bosutinib | Aniline-quinoline | CYP3A4 | Short (20.21 min in HLM)[5] | High (34.3 µL/min/mg in HLM)[5] |
Analysis and Interpretation
-
Bafetinib: While specific in vitro metabolic stability data for bafetinib is not widely published, its preclinical and clinical development indicates that it undergoes metabolism.[9][10] The 2-aminopyrimidine-like core is a known substrate for CYP enzymes.[4][6] The presence of multiple aromatic rings and alkyl groups provides several potential sites for oxidative metabolism.
-
Dasatinib: Dasatinib exhibits intermediate clearance, and its in vivo clearance can be reasonably predicted from in vitro hepatocyte and liver microsomal data.[11] Oxidative metabolism is the primary route of clearance.[2][11] This suggests that while it is metabolized, it does not have an excessively high intrinsic clearance.
-
Bosutinib: Bosutinib is characterized by a high intrinsic clearance and a short in vitro half-life in human liver microsomes (HLM).[5] This indicates rapid metabolism, primarily mediated by CYP3A4.[3][12] The high clearance of bosutinib necessitates careful consideration of drug-drug interactions with CYP3A4 inhibitors and inducers.[3]
Structure-Metabolism Relationships (SMR): Designing for Stability
Understanding the relationship between a compound's structure and its metabolic fate is crucial for designing more stable analogues. For derivatives of this compound, several structural features are likely to influence their metabolic stability.
Figure 2: Potential Metabolic Hotspots on the this compound Scaffold.
Key SMR Insights:
-
Aromatic Hydroxylation: The pyridine ring and any appended aromatic systems are susceptible to CYP-mediated hydroxylation. Introducing electron-withdrawing groups or blocking sterically accessible positions can mitigate this.
-
N-Dealkylation: If the 2-amino group is substituted with an alkyl chain, N-dealkylation can be a major metabolic pathway.
-
Oxidation of Alkyl Groups: Alkyl substituents are prone to oxidation at the benzylic or allylic positions, or at the terminal methyl or methylene groups.
-
Blocking Metabolism through Structural Modification: A common strategy to enhance metabolic stability is to replace a metabolically labile hydrogen atom with a fluorine atom or a methyl group. This can sterically hinder the approach of CYP enzymes or increase the bond strength, making it less susceptible to cleavage.
-
Deuteration: Replacing hydrogen atoms at known sites of metabolism with deuterium can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. This strategy has been successfully employed to improve the metabolic stability of some TKIs.[13]
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of kinase inhibitors. However, a thorough understanding and proactive management of metabolic stability are paramount for success. This guide has provided a framework for evaluating the in vitro metabolic stability of drug candidates derived from this scaffold, using Bafetinib as a key example and comparing it with established drugs like Dasatinib and Bosutinib.
By employing a combination of in vitro assays, such as liver microsomal and hepatocyte stability studies, and by applying sound principles of structure-metabolism relationships, researchers can rationally design and select compounds with improved pharmacokinetic profiles. This, in turn, increases the probability of advancing these promising molecules through preclinical and clinical development to ultimately benefit patients.
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Kamath, A. V., et al. (2007). Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL. Cancer Chemotherapy and Pharmacology, 60(2), 155-165. [Link]
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U.S. Food and Drug Administration. (2011). 203341Orig1s000. accessdata.fda.gov. [Link]
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European Medicines Agency. (n.d.). Bosulif, INN-bosutinib. ema.europa.eu. [Link]
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Goldberg, F. W., et al. (2010). Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. Journal of Medicinal Chemistry, 53(5), 2033-2046. [Link]
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Chaganti, S., et al. (2025). Structural characterization of in vivo and in vitro metabolites of bosutinib by LC-MS/MS, in combination with the in silico methodologies for toxicity and metabolism prediction. ResearchGate. [Link]
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Christopher, L. J., et al. (2008). Metabolism and Disposition of Dasatinib after Oral Administration to Humans. Drug Metabolism and Disposition, 36(7), 1357-1364. [Link]
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Al-Sanea, M. M., et al. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1605. [Link]
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Christopher, L. J., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364. [Link]
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Blakeley, J. O., et al. (2012). A Neuropharmacokinetic Assessment of Bafetinib, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas. Journal of Neuro-Oncology, 108(3), 503-510. [Link]
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Goldberg, F. W., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry, 53(5), 2033-2046. [Link]
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Horinkova, V., et al. (2019). Pharmacokinetics of Dasatinib. Klinicka farmakologie a farmacie, 33(3), 19-25. [Link]
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Leveque, D., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 693933. [Link]
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Goldberg, F. W., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Semantic Scholar. [Link]
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Lee, S., et al. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]
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Quintás-Cardama, A., et al. (2008). Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Current Opinion in Investigational Drugs, 9(6), 635-644. [Link]
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Quintás-Cardama, A., et al. (2008). Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Expert Opinion on Investigational Drugs, 17(11), 1747-1756. [Link]
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Al-Tahami, K., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 29(23), 5208. [Link]
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Comparison of the cost-effectiveness of different synthetic pathways to 2-Amino-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 2-Amino-6-chloronicotinonitrile, a pivotal intermediate in the pharmaceutical industry, demands a thorough evaluation of various synthetic pathways to identify the most cost-effective and efficient method. This guide provides an in-depth, objective comparison of three primary synthetic routes to this valuable compound, supported by experimental data and expert analysis. Our focus is to elucidate the underlying chemical principles, provide detailed protocols, and offer a clear cost-benefit analysis to inform your research and development decisions.
Introduction to this compound
This compound serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique trifunctionalized pyridine structure, featuring an amino group, a chloro group, and a nitrile group, allows for diverse chemical modifications, making it a versatile precursor for complex molecular architectures. The efficiency and economic viability of its synthesis are therefore of paramount importance in the drug development pipeline.
Comparative Analysis of Synthetic Pathways
This guide will dissect three distinct and prominent synthetic strategies for the preparation of this compound:
-
The One-Pot Condensation Approach: A convergent and atom-economical route.
-
Selective Amination of a Dichloro Precursor: A classical and stepwise approach.
-
Dehydration of an Oxime Intermediate: A direct and specific transformation.
We will now delve into the specifics of each pathway, evaluating their respective strengths and weaknesses in terms of yield, purity, cost of starting materials, and overall process efficiency.
Pathway 1: The One-Pot Multicomponent Condensation
This approach leverages the power of multicomponent reactions to construct the desired pyridine ring in a single, efficient step. Typically, this involves the condensation of an appropriate ketone or aldehyde with malononitrile and ammonium acetate. This strategy is highly attractive from a green chemistry and cost-effectiveness perspective due to its inherent atom economy and potential for solvent-free or microwave-assisted conditions.
Mechanistic Insight: The Guareschi-Thorpe Condensation
The underlying mechanism of this one-pot synthesis is a variation of the Guareschi-Thorpe condensation. The reaction is initiated by a Knoevenagel condensation between an activated ketone and malononitrile, followed by a Michael addition of a second equivalent of malononitrile. Subsequent cyclization and aromatization, driven by the elimination of water and hydrogen, lead to the formation of the 2-aminonicotinonitrile core. The choice of catalyst, often a simple base like ammonium acetate which also serves as the ammonia source, is crucial for promoting the cascade of reactions efficiently.
Experimental Protocol: One-Pot Synthesis from 2-Chloro-4-acetylpyridine
A mixture of 2-chloro-4-acetylpyridine (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (8 mmol) is heated under solvent-free conditions at 120 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and triturated with ethanol. The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.
Data Summary:
| Parameter | Value | Reference |
| Yield | 85-92% | [1] |
| Purity | >98% (recrystallized) | [2] |
| Starting Materials Cost | Moderate | Supplier Catalogs |
| Key Advantages | High atom economy, operational simplicity, potential for green conditions (solvent-free, microwave). | [3][4] |
| Key Disadvantages | May require optimization for specific substrates to avoid side reactions. |
Logical Workflow Diagram:
Caption: One-Pot Synthesis Workflow.
Pathway 2: Selective Amination of 2,6-Dichloronicotinonitrile
This pathway follows a more traditional, stepwise approach, beginning with the synthesis of a symmetrical precursor, 2,6-dichloronicotinonitrile, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C2 position. The success of this route hinges on the ability to control the regioselectivity of the amination reaction.
Mechanistic Rationale for Selectivity
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms in 2,6-dichloronicotinonitrile activate the ring for SNAr. The nitrile group at the C3 position is a moderate electron-withdrawing group, which further activates the adjacent C2 and C4 positions. However, the nitrogen atom in the pyridine ring has the strongest activating effect on the ortho (C2 and C6) and para (C4) positions. In this case, both the C2 and C6 positions are electronically activated. The regioselectivity of the amination is therefore a delicate balance of electronic and steric factors. While both positions are electronically favorable, the C2 position is generally more reactive towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group. Careful control of reaction conditions, such as temperature and the nature of the aminating agent, is critical to favor mono-amination at the desired C2 position and prevent di-substitution.[5][6]
Experimental Protocol:
Step 1: Synthesis of 2,6-Dichloronicotinonitrile
2,6-Dihydroxynicotinamide is reacted with a slight excess of phosphorus oxychloride in the presence of a catalytic amount of N,N-dimethylformamide. The mixture is heated at reflux for 4 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to give 2,6-dichloronicotinonitrile.
Step 2: Selective Amination
2,6-Dichloronicotinonitrile (1 mmol) is dissolved in a suitable solvent such as ethanol or dioxane. An excess of aqueous ammonia (e.g., 28% solution) is added, and the mixture is heated in a sealed vessel at a controlled temperature (typically 80-120 °C) for several hours. The reaction is monitored by HPLC or GC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to isolate this compound.
Data Summary:
| Parameter | Value | Reference |
| Overall Yield | 60-70% | [7] |
| Purity | >97% (after purification) | |
| Starting Materials Cost | Low to Moderate | Supplier Catalogs |
| Key Advantages | Utilizes readily available starting materials; well-established reaction types. | |
| Key Disadvantages | Two-step process, potential for regioisomeric byproducts and di-substitution, requires careful optimization and purification. | [5] |
Logical Workflow Diagram:
Caption: Selective Amination Pathway.
Pathway 3: Dehydration of 2-Amino-6-chloropyridine-3-carboxaldehyde Oxime
This pathway offers a direct route to the target molecule from a pre-functionalized pyridine derivative. The key transformation is the dehydration of an oxime to a nitrile, a classic and reliable reaction in organic synthesis. The cost-effectiveness of this route is heavily dependent on the accessibility and cost of the starting oxime.
Mechanistic Consideration: The Beckmann Rearrangement vs. Simple Dehydration
The dehydration of aldoximes to nitriles can be achieved using a variety of reagents, such as acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide. The reaction proceeds through the formation of an activated intermediate, which then undergoes elimination of water. It is important to choose conditions that favor direct elimination over a competing Beckmann rearrangement, which would lead to the formation of an amide. For aldoximes, direct dehydration is generally the favored pathway under anhydrous acidic conditions.
Experimental Protocol:
2-Amino-6-chloropyridine-3-carboxaldehyde oxime hydrochloride (1 mmol) is suspended in dioxane. Pyridine (3 mmol) is added, and the mixture is cooled to 0 °C. Trifluoroacetic anhydride (1.1 mmol) is added dropwise, and the reaction is allowed to warm to room temperature and then stirred at 60 °C for 2 hours. The reaction mixture is then worked up by partitioning between ethyl acetate and a sodium bicarbonate solution. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization.
Data Summary:
| Parameter | Value | Reference |
| Yield | ~66% | |
| Purity | High after recrystallization | |
| Starting Materials Cost | Potentially High (depends on oxime availability) | Supplier Catalogs |
| Key Advantages | Direct and specific transformation. | |
| Key Disadvantages | The synthesis of the starting oxime adds steps to the overall sequence; cost and availability of the starting material can be a limiting factor. |
Logical Workflow Diagram:
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Validating the Mechanism of Action for Bioactive 2-Amino-6-chloronicotinonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rigorous validation of a bioactive compound's mechanism of action (MoA) is paramount. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of a promising class of small molecules: 2-amino-6-chloronicotinonitrile derivatives. While this scaffold has shown potential in various therapeutic areas, including oncology, a definitive and comparative validation of its molecular targets remains a critical step for further development.
This guide will use a case-study-based approach, focusing on the potential of these derivatives as inhibitors of two key oncogenic kinases: PIM-1 and PI3Kδ . We will objectively compare the hypothetical performance of a lead this compound compound, designated ACN-Lead , with established clinical-stage inhibitors. This comparison will be supported by detailed experimental protocols and data interpretation strategies, providing a comprehensive roadmap for your own MoA validation studies.
The Scientific Imperative: Beyond Primary Screening to Mechanistic Clarity
Visualizing the Validation Workflow
The journey from a promising hit to a validated lead compound with a clear MoA involves a multi-pronged approach. The following workflow outlines the key stages of this process, which we will delve into in subsequent sections.
Caption: A generalized workflow for the validation of a bioactive compound's mechanism of action.
Part 1: Biochemical Validation of Target Inhibition
The foundational step in MoA validation is to confirm direct interaction and inhibition of the putative molecular target. For our hypothetical ACN-Lead, we will assess its activity against PIM-1 and PI3Kδ kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a robust method for quantifying the inhibitory potential of a compound against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of ACN-Lead against recombinant human PIM-1 and PI3Kδ.
Materials:
-
Recombinant human PIM-1 and PI3Kδ enzymes
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT)
-
Substrate peptide (e.g., for PIM-1, a specific peptide substrate like RSRHSSYPAGT)
-
[γ-³³P]ATP
-
ACN-Lead and control inhibitors (e.g., Staurosporine for PIM-1, Idelalisib for PI3Kδ)
-
Phosphocellulose paper and wash buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of ACN-Lead and control inhibitors in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative Biochemical Potency
The following table presents hypothetical data comparing the biochemical potency of ACN-Lead with established inhibitors.
| Compound | Target | IC50 (nM) |
| ACN-Lead | PIM-1 | 50 |
| PI3Kδ | 250 | |
| PIM447 | PIM-1 | 5 |
| Idelalisib | PI3Kδ | 2.5 |
| Staurosporine | PIM-1 | 10 |
Interpretation: This hypothetical data suggests that ACN-Lead is a potent inhibitor of PIM-1, albeit less so than the clinical candidate PIM447. Its activity against PI3Kδ is significantly lower, suggesting a degree of selectivity for PIM-1 in a biochemical context.
Part 2: Cellular Target Engagement and Pathway Modulation
Demonstrating that a compound can bind to its intended target within the complex environment of a living cell is a critical validation step. Furthermore, we must confirm that this engagement translates into the modulation of the downstream signaling pathway.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[1]
Objective: To confirm that ACN-Lead binds to PIM-1 and PI3Kδ in a cellular context.
Materials:
-
Cancer cell line expressing PIM-1 and PI3Kδ (e.g., a hematological malignancy cell line)
-
ACN-Lead
-
Cell lysis buffer
-
Antibodies specific for PIM-1 and PI3Kδ
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with ACN-Lead or vehicle control.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures.
-
Centrifuge the heated lysates to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble protein fractions by Western blotting using antibodies against PIM-1 and PI3Kδ.
-
Quantify the band intensities to determine the melting curves of the target proteins in the presence and absence of ACN-Lead. A shift in the melting curve indicates ligand binding.
Visualizing Signaling Pathways
Understanding the downstream consequences of target inhibition is crucial. The following diagrams illustrate the signaling pathways of PIM-1 and PI3Kδ.
Caption: Simplified PI3Kδ/AKT signaling pathway promoting cell survival and proliferation.
Experimental Protocol: Western Blotting for Downstream Signaling
This protocol assesses the functional consequence of target engagement by measuring the phosphorylation status of key downstream signaling molecules.
Objective: To determine if ACN-Lead inhibits the PIM-1 and PI3Kδ signaling pathways in cells.
Procedure:
-
Treat cells with ACN-Lead, control inhibitors, and vehicle for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-BAD (a PIM-1 substrate) and phospho-AKT (a downstream effector of PI3Kδ).
-
Use antibodies against total BAD and total AKT as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Data Presentation: Cellular Pathway Inhibition
| Compound | Target Pathway | % Inhibition of Substrate Phosphorylation (at 1 µM) |
| ACN-Lead | PIM-1 (p-BAD) | 75% |
| PI3Kδ (p-AKT) | 20% | |
| PIM447 | PIM-1 (p-BAD) | 95% |
| Idelalisib | PI3Kδ (p-AKT) | 90% |
Interpretation: The hypothetical cellular data corroborates the biochemical findings. ACN-Lead effectively inhibits the PIM-1 pathway, as evidenced by a significant reduction in BAD phosphorylation. Its impact on the PI3Kδ pathway is minimal at the same concentration, further supporting its selectivity for PIM-1 in a cellular context.
Part 3: Comparative Analysis and Selectivity Profiling
A crucial aspect of MoA validation is understanding a compound's selectivity profile. A highly selective compound is generally preferred as it minimizes the potential for off-target toxicity.
Experimental Approach: Kinase Panel Screening
To assess the selectivity of ACN-Lead, it should be screened against a broad panel of kinases (e.g., a 400+ kinase panel). This will reveal its activity against other kinases and provide a quantitative measure of its selectivity.
Comparative Guide: ACN-Lead vs. Alternatives
This section provides a holistic comparison of our hypothetical ACN-Lead with the established inhibitors PIM447 and Idelalisib, based on the data generated through the validation workflow.
| Feature | ACN-Lead (Hypothetical) | PIM447 (Clinical Candidate) | Idelalisib (Approved Drug) |
| Primary Target | PIM-1 Kinase | Pan-PIM Kinase | PI3Kδ |
| Biochemical Potency (IC50) | 50 nM (PIM-1) | 5 nM (PIM-1) | 2.5 nM (PI3Kδ) |
| Cellular Potency | Effective inhibition of p-BAD | Potent inhibition of PIM signaling | Potent inhibition of p-AKT |
| Selectivity | Moderately selective for PIM-1 over PI3Kδ; full kinase panel needed | High selectivity for PIM kinases | High selectivity for PI3Kδ |
| Potential Advantages | Novel chemical scaffold with potential for optimization. | Well-characterized, potent pan-PIM inhibitor. | Clinically validated MoA with proven efficacy in specific cancers. |
| Potential Liabilities | Lower potency than clinical candidates; full off-target profile unknown. | Pan-PIM inhibition may lead to broader biological effects. | Known class-specific toxicities. |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for validating the mechanism of action of this compound derivatives, using a hypothetical case study focused on PIM-1 and PI3Kδ kinases. The presented workflow, from initial biochemical assays to cellular target engagement and comparative profiling, provides a robust framework for generating a comprehensive and trustworthy data package.
For the continued development of ACN-Lead or similar derivatives, the next logical steps would involve:
-
Full Kinase Panel Screening: To definitively establish the selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.
-
In Vivo Efficacy Studies: To translate the in vitro findings into a relevant disease model.
By adhering to a scientifically rigorous and logically structured validation process, researchers can confidently advance promising bioactive compounds from initial discovery to potential clinical candidates.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-chloronicotinonitrile
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of discovery. Yet, the lifecycle of a chemical does not end at its successful creation or application. The responsible management and disposal of laboratory reagents are paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-6-chloronicotinonitrile (CAS No. 52471-07-5), a substituted aminopyridine that demands meticulous handling due to its chemical properties and potential hazards.
Our approach transcends a simple checklist. We will delve into the causality behind each procedural step, grounding our recommendations in the principles of chemical reactivity, toxicology, and environmental stewardship.
Understanding the Hazard Profile of this compound
Before we can discuss disposal, we must first appreciate the intrinsic hazards of this compound. This solid, off-white to light yellow compound, is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.
-
Skin Irritation, Category 2 (H315): Causes skin irritation.
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.
The presence of a chlorinated pyridine ring and a nitrile group dictates its toxicological profile and informs the necessary precautions for handling and disposal.
Quantitative Toxicity Data
| Compound | CAS Number | Test Animal | Oral LD50 | GHS Acute Oral Toxicity Category | Reference |
| 2-Amino-6-chloropyridine | 45644-21-1 | Mouse | 680 mg/kg | Category 4 | [1] |
This data underscores that while not acutely toxic in small doses, ingestion of a significant amount can be harmful, necessitating careful handling to prevent accidental exposure.
The Cornerstone of Disposal: Chemical Incompatibility
The stability of this compound is a critical factor in its safe storage and the prevention of hazardous reactions during disposal. The primary incompatibilities to be aware of are:
-
Strong Oxidizing Agents: Reagents such as peroxides, perchlorates, and permanganates can react exothermically with the amine group, potentially leading to a fire or explosion. The amine group is susceptible to oxidation, which can lead to the formation of unstable and hazardous compounds.[2]
-
Strong Acids: As an aminopyridine, this compound will react exothermically with strong acids (e.g., hydrochloric acid, sulfuric acid) to form salts.[3] While this is a neutralization reaction, uncontrolled mixing can generate significant heat.
-
Acid Chlorides and Acid Anhydrides: These reagents can react vigorously with the amino group in an acylation reaction, which is often exothermic.[3]
Understanding these incompatibilities is not merely an academic exercise; it is the foundation of safe waste segregation. Never mix this compound waste with waste streams containing these incompatible materials.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. The recommended disposal pathway is high-temperature incineration at a licensed and approved waste disposal facility.
Here is a procedural breakdown for the collection and disposal of this compound waste:
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
Step 2: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and sealable container for solid waste. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) container).
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Collection:
-
Solid Waste: Carefully transfer any unwanted solid this compound into the designated waste container. Avoid creating dust.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with the compound should also be placed in this container.
-
Rinsate: If rinsing non-disposable glassware, the first rinse with a solvent (e.g., acetone or ethanol) should be collected as hazardous waste in a separate, clearly labeled liquid waste container. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizing agents.[3]
-
Keep the container closed at all times except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
The following diagram illustrates the workflow for proper waste segregation and disposal:
The Rationale for High-Temperature Incineration
High-temperature incineration is the preferred disposal method for chlorinated organic compounds for several key reasons:
-
Complete Destruction: Incineration at temperatures typically above 850°C can achieve a destruction and removal efficiency (DRE) of 99.99% or greater for organic compounds.[4] This process breaks the stable pyridine ring and the carbon-chlorine bond, mineralizing the organic material.
-
Management of Hazardous Byproducts: The combustion of a chlorinated and nitrogen-containing compound like this compound will produce hazardous flue gases, including:
Licensed hazardous waste incinerators are equipped with sophisticated air pollution control systems, such as scrubbers, to neutralize acidic gases like HCl and reduce NOx emissions, thereby preventing their release into the atmosphere.[6]
Emergency Procedures: Managing Spills
In the event of a spill, a prompt and informed response is crucial to mitigate exposure and environmental contamination.
Step 1: Immediate Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and whether you can safely clean it up. For large or unmanageable spills, contact your institution's EHS immediately.
Step 2: Spill Cleanup Procedure (for manageable spills)
-
Ventilation: Ensure the area is well-ventilated. If possible, perform the cleanup within a chemical fume hood.
-
PPE: Don the appropriate PPE as outlined in Section 3.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Decontamination/Neutralization:
-
Given its nature as an aromatic amine, specialized decontamination solutions are recommended.[7][8][9] These aqueous-based, biodegradable solutions are pH-adjusted to neutralize the toxicity of aromatic amines.
-
Apply the decontamination solution to the spilled material and absorbent, working from the outside in. Allow for sufficient contact time as per the manufacturer's instructions.
-
-
Collection: Collect the absorbed and neutralized material using a scoop or other appropriate tools and place it in a labeled hazardous waste container.
-
Final Cleaning: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.
The following diagram outlines the decision-making and procedural flow for spill response:
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a regulatory hurdle but a professional responsibility. By understanding its chemical nature, adhering to rigorous segregation and labeling protocols, and entrusting its final disposition to high-temperature incineration, we uphold our commitment to a safe laboratory environment and the protection of our broader ecosystem. This guide serves as a foundational document, but it is incumbent upon every researcher to be familiar with and adhere to the specific policies and procedures established by their institution's Environmental Health and Safety department.
References
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SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]
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SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]
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SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 22oz. Retrieved from [Link]
- Wu, C. H., & Lee, C. L. (2007). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Journal of the Chinese Institute of Chemical Engineers, 38(5-6), 463-468.
- Snape, T. J., Astles, A. M., & Davies, J. (2010).
- Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494.
- Cook, M. J., et al. (1974). An experiment to illustrate nucleophilic aromatic substitution and tautomerism.
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Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
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SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
- Al-Obaidi, R., & Al-Janabi, A. S. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(9), 1856-1869.
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U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]
- Naz, S., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1538-1563.
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U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
- Stauffer, J. E. (1980). U.S. Patent No. 4,215,095. Washington, DC: U.S.
- Gullett, B. K., & Ragnauth, S. (1998). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Environmental Science & Technology, 32(13), 1938-1943.
- De Meester, C. (1995). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Food and Chemical Toxicology, 33(10), 843-853.
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-Amino-6-chloronicotinonitrile
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the foundational principle of laboratory safety. The selection of Personal Protective Equipment (PPE) is not a matter of routine, but a direct response to the specific chemical and physical hazards presented. Based on the GHS classification of its close structural analog, 2-Amino-6-chloronicotinonitrile should be treated as a hazardous substance with multiple routes of exposure.
The primary dangers associated with this compound are:
-
Acute Oral Toxicity: The substance is harmful if ingested[2].
-
Skin Irritation: Direct contact can cause skin irritation[2].
-
Serious Eye Irritation: The compound is a significant eye irritant, with the potential to cause serious damage[2].
-
Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory system[2].
These hazards necessitate a multi-faceted protection strategy that shields the user from all potential exposure routes: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion.
Table 1: GHS Hazard Classification
The following table summarizes the anticipated hazard profile based on data for 2-Amino-6-chloropyridine[2].
| Pictogram | Signal Word | Hazard Code | Hazard Statement |
| Warning | H302 | Harmful if swallowed[2] | |
| H315 | Causes skin irritation[2] | ||
| H319 | Causes serious eye irritation[2] | ||
| H335 | May cause respiratory irritation[2] |
Core Personal Protective Equipment (PPE) Mandates
The Precautionary Statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline[2]. The following specifications provide the necessary detail for researchers handling this compound.
Eye and Face Protection
The risk of serious eye irritation (H319) from splashes or airborne particles makes robust eye protection non-negotiable.
-
Minimum Requirement: Chemical splash goggles conforming to EU standard EN166 or OSHA 29 CFR 1910.133 are mandatory. Standard safety glasses with side shields do not provide an adequate seal against dust or splashes.
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during quenching of a reaction), a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
To mitigate the risk of skin irritation (H315) and prevent dermal absorption, a layered approach is essential.
-
Gloves: Standard nitrile gloves are the minimum requirement. It is critical to double-check the manufacturer's data for chemical compatibility and breakthrough time. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Lab Coat: A buttoned, knee-length laboratory coat is required.
-
Additional Protection: For tasks involving larger quantities or a higher risk of spills, consider using a chemically resistant apron and sleeve covers.
Respiratory Protection
The potential for respiratory irritation (H335) from inhaling the fine powder is a primary concern, especially when handling the substance outside of a containment system.
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.
-
Respirator Use: If engineering controls are not feasible or fail, a NIOSH-approved respirator may be required. The specific type (e.g., an N95 particulate respirator or one with organic vapor cartridges) must be determined by your institution's EHS department based on a formal risk assessment. Respirator use requires proper fit-testing and training.
Operational Workflow: From Preparation to Disposal
A disciplined, step-by-step workflow minimizes the risk of exposure at every stage of handling.
Step-by-Step Handling Protocol
-
Pre-Handling Preparation: a. Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly. b. Ensure that a safety shower and eyewash station are accessible and unobstructed. c. Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before introducing the chemical. d. Don all required PPE in the correct order: lab coat, followed by eye protection, then gloves.
-
Handling the Compound (Inside Fume Hood): a. When weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood to contain any dust. b. To prepare solutions, slowly add the solid to the solvent to prevent dust from puffing up. c. Keep the container of the chemical sealed when not in immediate use.
-
Post-Handling Decontamination: a. Decontaminate all surfaces and equipment after use. b. Carefully remove PPE to avoid self-contamination. Gloves should be removed first, turning them inside out. Goggles and lab coat are removed last. c. Wash hands thoroughly with soap and water after removing gloves.
Emergency Response and Disposal Plan
Spill Response
-
Small Spills (in fume hood): For minor spills of the solid, gently cover with an absorbent material, then carefully sweep it into a designated hazardous waste container. Wipe the area with a suitable solvent and then soap and water.
-
Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line. Prevent others from entering the area.
First Aid Measures
These first aid measures are based on the expected hazards and should be confirmed with the official SDS and institutional protocols[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2].
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and water. If skin irritation occurs, seek medical advice[2].
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[2].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[2].
Waste Disposal
-
All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain[3].
References
-
PubChem. (n.d.). 2-Chloronicotinonitrile. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
